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  • Product: 4-Methylcyclohexen-1-ylboronic acid
  • CAS: 850567-92-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methylcyclohexen-1-ylboronic Acid

Abstract This technical guide provides a comprehensive and scientifically-grounded overview of a robust synthetic pathway to 4-Methylcyclohexen-1-ylboronic acid, a valuable building block in modern organic synthesis and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded overview of a robust synthetic pathway to 4-Methylcyclohexen-1-ylboronic acid, a valuable building block in modern organic synthesis and drug discovery. The proposed four-step sequence is designed for clarity, reproducibility, and is supported by authoritative references from peer-reviewed literature and patents. Each step is detailed with mechanistic insights, procedural considerations, and the rationale behind the chosen methodologies. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the synthesis and handling of this important chemical intermediate.

Introduction and Strategic Overview

4-Methylcyclohexen-1-ylboronic acid is a cyclic alkenylboronic acid. Such structures are pivotal in synthetic chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1] The inherent reactivity and stereochemistry of the cyclohexenyl scaffold, combined with the synthetic utility of the boronic acid moiety, make this compound a desirable intermediate for accessing complex molecular architectures in pharmaceuticals and materials science.

The synthesis of boronic acids, particularly those on an alkenyl framework, requires a strategic approach to ensure stability and selectivity. Direct hydroboration of the corresponding alkyne is a theoretical possibility but is often impractical due to the challenges in preparing the requisite cyclic alkyne. A more reliable and modular approach, which will be detailed herein, involves the late-stage introduction of the boron moiety onto a pre-functionalized cyclohexene ring.

Our strategy is a four-step sequence beginning with the commercially available and inexpensive 4-methylcyclohexanol:

  • Oxidation: Conversion of 4-methylcyclohexanol to the corresponding ketone, 4-methylcyclohexanone.

  • Triflation: Formation of the vinyl triflate from the ketone, creating an excellent leaving group on the desired sp²-hybridized carbon.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of the vinyl triflate with bis(pinacolato)diboron to install the boron functionality as a stable pinacol ester.

  • Deprotection: Hydrolysis of the pinacol ester to yield the final target, 4-Methylcyclohexen-1-ylboronic acid.

This pathway is advantageous as it builds upon well-established, high-yielding transformations and utilizes a stable, easily purified boronate ester intermediate, mitigating the potential instability of the final boronic acid during synthesis.

Synthesis_Overview A 4-Methylcyclohexanol B 4-Methylcyclohexanone A->B Step 1: Oxidation C 4-Methylcyclohex-1-en-1-yl Triflate B->C Step 2: Triflation D 4-Methylcyclohex-1-en-1-ylboronic Acid Pinacol Ester C->D Step 3: Miyaura Borylation E 4-Methylcyclohexen-1-ylboronic Acid D->E Step 4: Deprotection

Figure 1: Overall synthetic workflow.

Detailed Synthetic Protocols and Mechanistic Discussion

Step 1: Oxidation of 4-Methylcyclohexanol to 4-Methylcyclohexanone

Causality of Method Selection: The initial step requires the efficient and clean oxidation of a secondary alcohol to a ketone. While classic chromium-based reagents (e.g., PCC, PDC) are effective, they generate hazardous heavy metal waste. A superior, modern alternative is the use of a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant. This method is highly selective for primary and secondary alcohols, proceeds under mild conditions, and is more environmentally benign. A recently patented procedure utilizes this approach with oxygen as the terminal oxidant, offering high yields.[2]

Experimental Protocol: Adapted from CN114671746.[2]

  • To a suitable autoclave reactor, add 4-methylcyclohexanol (11.4 g, 100 mmol, 1.0 equiv).

  • Add perfluorodecalin (200 mL) as the solvent.

  • Add the catalyst TEMPO (0.16 g, 1.0 mmol, 0.01 equiv), an aqueous hydrochloric acid solution (1 mL of 20 wt%), and sodium nitrate (0.07 g, 1.0 mmol, 0.01 equiv).

  • Seal the autoclave and pressurize with oxygen to 1 MPa, ensuring continuous feeding to maintain pressure.

  • Stir the reaction mixture vigorously at 45 °C for 30 minutes.

  • Upon completion, vent the reactor and transfer the mixture to a separatory funnel.

  • Wash the reaction mixture with water. Separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the perfluorodecalin.

  • The crude product is 4-methylcyclohexanone, which can be used in the next step, often without further purification.

Quantitative Data:

Parameter Value Reference
Starting Material 4-Methylcyclohexanol [2]
Key Reagents TEMPO, O₂, HCl, NaNO₂ [2]
Solvent Perfluorodecalin [2]
Temperature 45 °C [2]

| Reported Yield | 98.1% |[2] |

Step 2: Synthesis of 4-Methylcyclohex-1-en-1-yl Triflate

Causality of Method Selection: To prepare for the Miyaura borylation, the ketone must be converted into a suitable substrate with a leaving group at the enolizable position. Vinyl triflates are ideal for this purpose as they are highly reactive in palladium-catalyzed cross-coupling reactions.[1] The synthesis involves the formation of a kinetically-controlled enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by "trapping" the enolate with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).

Experimental Protocol: Based on established procedures for cyclohexanone triflation.

  • In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add n-butyllithium (1.15 equiv) to the solution and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of 4-methylcyclohexanone (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) in anhydrous THF.

  • Add the solution of the triflating agent to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methylcyclohex-1-en-1-yl triflate.

Step 3: Miyaura Borylation of 4-Methylcyclohex-1-en-1-yl Triflate

Causality of Method Selection: The Miyaura borylation is a powerful and general method for forming C-B bonds.[3] It couples vinyl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][4] The resulting pinacol boronate ester is generally stable to air and moisture, and can be easily purified by chromatography, making it an ideal intermediate.[5]

Experimental Protocol: Adapted from standard Miyaura borylation conditions for vinyl triflates.[6]

  • To an oven-dried Schlenk flask, add 4-methylcyclohex-1-en-1-yl triflate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane or DMSO as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 4-methylcyclohex-1-en-1-ylboronic acid pinacol ester.

Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidative Addition Pd(II)-OAc Pd(II)-OAc Pd(II)->Pd(II)-OAc Base Exchange Pd(II)-Bpin Pd(II)-Bpin Pd(II)-OAc->Pd(II)-Bpin Transmetalation Pd(II)-Bpin->Pd(0) Reductive Elimination Product Product Pd(II)-Bpin->Product Vinyl-OTf Vinyl-OTf Vinyl-OTf->Pd(II) B2pin2 B2pin2 B2pin2->Pd(II)-Bpin KOAc KOAc KOAc->Pd(II)-OAc

Figure 2: Simplified catalytic cycle for Miyaura Borylation.

Step 4: Deprotection to 4-Methylcyclohexen-1-ylboronic Acid

Causality of Method Selection: While pinacol esters are stable, their deprotection to the free boronic acid can be challenging. Simple hydrolysis often requires harsh conditions. A milder and more reliable two-step procedure involves transesterification with diethanolamine (DEA), followed by a simple acidic workup.[7][8] This method avoids strong oxidants or bases that could degrade the alkenylboronic acid product.

Experimental Protocol: Adapted from Santos et al. for the deprotection of alkylpinacolyl boronate esters.[8]

  • Dissolve the 4-methylcyclohex-1-en-1-ylboronic acid pinacol ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.2 equiv) to the solution and stir at room temperature. The diethanolamine-boronate adduct will typically precipitate as a white solid. Stir for 2-4 hours to ensure complete reaction.

  • Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Suspend the collected solid in a biphasic mixture of hexane and aqueous HCl (e.g., 1 M).

  • Stir the mixture vigorously for 30-60 minutes. The boronic acid will be extracted into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with additional portions of hexane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield 4-Methylcyclohexen-1-ylboronic acid.

Quantitative Data (General):

Parameter Value Reference
Deprotection Method DEA Transesterification / Hydrolysis [7][8]
Key Reagents Diethanolamine, HCl (aq) [7][8]
Solvents Diethyl Ether, Hexane [7][8]
Temperature Room Temperature [7][8]

| Reported Yields | Moderate to Excellent |[8] |

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation. For the final product, the disappearance of the pinacol methyl protons (singlet at ~1.3 ppm) and the appearance of the B(OH)₂ protons (a broad singlet) are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To monitor the functional group transformations, such as the appearance of the C=O stretch in Step 1 and its disappearance in Step 2, and the appearance of the broad O-H stretch of the boronic acid in the final product.

Safety and Handling

  • Reagents: Handle strong acids (H₂SO₄), strong bases (n-BuLi, LDA), and pyrophoric reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions involving organolithium reagents and the Miyaura borylation must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture and oxygen.

  • Boronic Acids: While generally stable, some boronic acids can undergo dehydration to form boroxines upon standing. It is often recommended to store them in a cool, dry place and use them relatively fresh or after confirming their purity.

Conclusion

The presented four-step synthesis provides a reliable and well-documented pathway to 4-Methylcyclohexen-1-ylboronic acid from a simple, inexpensive starting material. By leveraging a modern oxidation technique, a classic triflation/Miyaura borylation sequence, and a mild deprotection protocol, this guide offers researchers a practical and scalable method for accessing this valuable synthetic building block. The emphasis on stable intermediates and high-yielding, well-understood reactions ensures a high degree of success for scientists in the fields of organic synthesis and medicinal chemistry.

References

  • Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Sun, J., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3571–3575. [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(21), 8591–8599.
  • ResearchGate. (n.d.). Chemoselective borylation of chloroaryl triflate and one-pot borylation/Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Sun, J., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. Available from: [Link]

  • Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters. Retrieved from [Link]

  • EduBirdie. (2022). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved from [Link]

  • Fordham University. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • MARM-ACS. (2007). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. Retrieved from [Link]

  • Studylib. (n.d.). 4-Methylcyclohexene Synthesis: Lab Procedure & Analysis. Retrieved from [Link]

  • YouTube. (2020). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • Scribd. (n.d.). 4-Methylcyclohexene Synthesis Lab. Retrieved from [Link]

  • Bartleby.com. (n.d.). Synthesis Of 4-Methylcyclohexene Lab Report. Retrieved from [Link]

Sources

Exploratory

chemical properties of 4-Methylcyclohexen-1-ylboronic acid

An In-depth Technical Guide to 4-Methylcyclohexen-1-ylboronic Acid: Properties, Synthesis, and Applications Executive Summary 4-Methylcyclohexen-1-ylboronic acid is a versatile organoboron compound that serves as a cruci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylcyclohexen-1-ylboronic Acid: Properties, Synthesis, and Applications

Executive Summary

4-Methylcyclohexen-1-ylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in academic and industrial research. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, detailed application protocols, and critical safety information for 4-Methylcyclohexen-1-ylboronic acid, tailored for researchers, chemists, and professionals in drug development.

Introduction to Alkenyl Boronic Acids

Boronic acids and their derivatives have become indispensable tools in synthetic chemistry, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1][2] Among these, alkenylboronic acids are particularly valuable for constructing complex molecular architectures containing specific olefinic structures. 4-Methylcyclohexen-1-ylboronic acid, with its substituted cyclohexene scaffold, offers a unique three-dimensional motif that is of significant interest in the synthesis of novel pharmaceutical intermediates and advanced materials.[3][4] Its primary application lies in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that allows for the efficient and stereospecific linkage of sp²-hybridized carbon centers.[1][5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for 4-Methylcyclohexen-1-ylboronic acid are summarized below.

PropertyValueSource(s)
CAS Number 850567-92-9[6][7][8]
Molecular Formula C₇H₁₃BO₂[6][9][10]
Molecular Weight 139.99 g/mol [3][6][9][10]
IUPAC Name (4-methylcyclohexen-1-yl)boronic acid[3][9]
Melting Point 162°C to 166°C[3]
Appearance Solid[11]
Purity Typically available from 95% to 98%[8][12]
InChI Key SJZMIZIVYIOMIW-UHFFFAOYSA-N[3][9]
Safety and Handling

4-Methylcyclohexen-1-ylboronic acid is classified as a hazardous chemical and requires careful handling.[7]

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[10][13]

    • H315: Causes skin irritation.[10][14]

    • H319: Causes serious eye irritation.[10][14]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Measures :

    • Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][14]

    • Avoid breathing dust.[7]

    • Wash hands thoroughly after handling.[7][14]

    • Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere.[10][15]

  • Incompatibilities :

    • The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][10]

  • Stability :

    • Stable under recommended storage conditions.[3][7][10] Boronic acids have a tendency to undergo trimerization to form boroxines upon dehydration; proper storage is key to maintaining integrity.

Synthesis and Characterization

While 4-Methylcyclohexen-1-ylboronic acid is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and effective method for preparing alkenylboronic acids involves the reaction of an organometallic intermediate with a borate ester.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-methylcyclohexene, which itself is prepared via acid-catalyzed dehydration of 4-methylcyclohexanol.[16][17]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methylcyclohexene cluster_1 Step 2: Borylation A 4-Methylcyclohexanol B 4-Methylcyclohexene A->B H₂SO₄ / H₃PO₄ Dehydration C 4-Methylcyclohexene D Vinyl Lithium Intermediate C->D 1. n-BuLi / TMEDA 2. Deprotonation E Boronate Ester Intermediate D->E 1. Triisopropyl borate 2. -78 °C F 4-Methylcyclohexen-1-ylboronic acid E->F Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthetic pathway for 4-Methylcyclohexen-1-ylboronic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the synthesis of vinyl boronic acids.

  • Preparation of the Vinyllithium Reagent:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add N,N,N′,N′-tetramethylethylenediamine (TMEDA) followed by the dropwise addition of n-butyllithium (n-BuLi).

    • Slowly add a solution of 4-methylcyclohexene in anhydrous THF to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour to facilitate the formation of the vinyllithium species. Causality: The strong base n-BuLi, coordinated by TMEDA, is required to deprotonate the vinylic position of the cyclohexene ring, which is typically not highly acidic.

  • Borylation:

    • Cool the reaction mixture back down to -78 °C.

    • Slowly add triisopropyl borate, B(O-iPr)₃, via syringe. Causality: The borate ester acts as an electrophile, trapping the highly nucleophilic vinyllithium intermediate. This reaction must be conducted at low temperatures to prevent side reactions, such as the addition of a second equivalent of the organolithium reagent to the boron center.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield pure 4-Methylcyclohexen-1-ylboronic acid.

Spectroscopic Characterization
  • ¹H NMR: Expected signals would include a downfield singlet or multiplet for the vinylic proton adjacent to the boron atom, signals for the allylic and aliphatic protons of the cyclohexene ring, and a signal for the methyl group. The two protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum should show a characteristic signal for the carbon atom bonded to boron, typically in the range of 130-150 ppm, along with other signals corresponding to the carbons of the substituted cyclohexene ring.

  • ¹¹B NMR: A broad singlet is expected in the range of 28-34 ppm, characteristic of a trigonal planar boronic acid.[18]

  • IR Spectroscopy: Key absorption bands would include a strong, broad O-H stretch (around 3300 cm⁻¹), a B-O stretch (around 1350 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹).[16]

Chemical Reactivity and Core Applications

The synthetic utility of 4-Methylcyclohexen-1-ylboronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction creates a C(sp²)-C(sp²) bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][4] It is renowned for its mild conditions, functional group tolerance, and stereospecificity.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R² L₂ OxAdd->Transmetal Transmetalation (R²-B(OH)₂) + Base Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 4-Methylcyclohexen-1-ylboronic acid with an aryl bromide.

  • Reaction Setup:

    • To a Schlenk flask, add the aryl bromide (1.0 eq.), 4-Methylcyclohexen-1-ylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, for example, sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[19] Causality: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. Causality: The solvent choice is critical for solubilizing both the organic and inorganic reagents. Degassing is performed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.

Boronic Acid Pinacol Esters

For enhanced stability and easier purification, 4-Methylcyclohexen-1-ylboronic acid is often converted to its pinacol ester derivative, 4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane.[11][20] These esters are generally more robust, less prone to dehydration, and are highly effective in cross-coupling reactions.

Conclusion

4-Methylcyclohexen-1-ylboronic acid is a valuable synthetic intermediate with well-defined chemical properties and reactivity. Its central role in Suzuki-Miyaura cross-coupling reactions makes it an important tool for constructing complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Adherence to proper handling and storage protocols is essential to ensure both the safety of the researcher and the integrity of the reagent. This guide provides the foundational knowledge required for the successful application of this versatile compound in a research and development setting.

References

  • PubChem. 4-Methylcyclohexen-1-ylboronic acid. [Link]

  • Labchem. 4-Methyl-1-cyclohexen-1-ylboronic acid, 97%. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methylcyclohexene-1-boronic acid. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • University of Missouri–St. Louis. 4-Methylcyclohexene Synthesis. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids. [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Nature. Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. [Link]

  • PubChemLite. 4-ethylcyclohexen-1-ylboronic acid (C8H15BO2). [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • YouTube. Synthesis of 4-Methylcyclohexene. [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Scribd. 4 Methylcyclohexene Synthesis Lab. [Link]

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

Sources

Foundational

4-Methylcyclohexen-1-ylboronic acid molecular structure

An In-depth Technical Guide to 4-Methylcyclohexen-1-ylboronic acid: Structure, Synthesis, and Application Abstract 4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9) is a versatile organoboron compound increasingl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylcyclohexen-1-ylboronic acid: Structure, Synthesis, and Application

Abstract

4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9) is a versatile organoboron compound increasingly recognized for its utility in synthetic organic chemistry.[1][2] As a key building block, it provides the 4-methylcyclohexene moiety, a structural motif relevant in the synthesis of complex organic molecules and pharmaceutical intermediates. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its molecular structure, a representative synthetic protocol, detailed spectroscopic characterization, and a literature-based example of its core application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, it addresses critical aspects of its reactivity, including the common challenge of protodeboronation, and provides robust guidelines for its safe handling and storage.

Molecular Structure and Physicochemical Properties

4-Methylcyclohexen-1-ylboronic acid is characterized by a cyclohexene ring functionalized with a methyl group at the 4-position and a boronic acid group at the vinylic 1-position. The boronic acid functional group, -B(OH)₂, is trigonal planar, with the boron atom being sp² hybridized. This hybridization leaves a vacant p-orbital on the boron atom, rendering it a mild Lewis acid and enabling its critical role in transmetalation during cross-coupling reactions. In the solid state, arylboronic acids commonly form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups, a behavior that can be reasonably extrapolated to this alkenylboronic acid.

Molecular Diagram

Caption: 2D structure of 4-Methylcyclohexen-1-ylboronic acid.

Physicochemical Data
PropertyValueReference(s)
CAS Number 850567-92-9[1]
Molecular Formula C₇H₁₃BO₂[1]
Molecular Weight 139.99 g/mol [1]
IUPAC Name (4-methylcyclohex-1-en-1-yl)boronic acid
Appearance Solid (typically off-white to white powder)Supplier Data
Melting Point 162-166 °C
Purity Commercially available at ≥97%[2]

Synthesis and Purification: A Representative Protocol

While 4-Methylcyclohexen-1-ylboronic acid is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities. A specific, peer-reviewed synthesis protocol for this exact molecule is not readily found in the literature. However, a robust and widely applicable method for creating alkenylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.

The logical precursor, 4-methyl-1-halocyclohexene, can be synthesized from 4-methylcyclohexene, which is itself prepared via the acid-catalyzed dehydration of 4-methylcyclohexanol.

Representative Synthetic Workflow

synthesis_workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Borylation A 4-Methylcyclohexanol B 4-Methylcyclohexene A->B H₃PO₄/H₂SO₄ Dehydration C 1-Bromo-4-methylcyclohexene B->C NBS Allylic Bromination D Grignard Formation (Mg, THF) C->D E Borylation (B(OMe)₃, -78 °C) D->E F Hydrolysis (aq. HCl) E->F G 4-Methylcyclohexen-1-ylboronic acid F->G

Caption: Representative workflow for the synthesis of the target compound.

Step-by-Step Methodology (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles and has not been optimized for this specific substrate.

Step 1: Synthesis of 1-Bromo-4-methylcyclohexene

  • To a solution of 4-methylcyclohexene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under inert atmosphere (N₂ or Ar) for 4-6 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-bromo-4-methylcyclohexene.

Step 2: Synthesis of 4-Methylcyclohexen-1-ylboronic acid

  • Prepare a Grignard reagent by adding a solution of 1-bromo-4-methylcyclohexene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Once the Grignard formation is complete (as indicated by the consumption of magnesium), cool the solution to -78 °C.

  • Add a solution of trimethyl borate (B(OMe)₃, 1.5 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding it to a stirred solution of 1 M aqueous hydrochloric acid (HCl) at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

Spectroscopic Characterization (Predicted Data)

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Vinylic Proton (-C=CH-)δ 5.5 - 6.5 ppm (broad singlet)The proton is on a double bond adjacent to the boron atom.
Allylic Protons (-CH₂-C=C)δ 2.0 - 2.5 ppm (multiplet)Protons adjacent to the double bond are deshielded.
Methine Proton (-CH-CH₃)δ 1.5 - 2.0 ppm (multiplet)Aliphatic proton adjacent to the methyl group.
Aliphatic Protons (-CH₂-)δ 1.2 - 1.9 ppm (multiplets)Remaining protons on the saturated part of the ring.
Methyl Protons (-CH₃)δ ~1.0 ppm (doublet)Aliphatic methyl group coupled to the methine proton.
Boronic Acid Protons (-B(OH)₂)δ 4.0 - 8.0 ppm (very broad singlet)Highly variable, exchangeable protons. Often not observed.
¹³C NMR Vinylic Carbon (-C-B)δ ~140 ppm (broad)Carbon atom directly bonded to boron. Signal is often broadened due to quadrupolar relaxation of the boron nucleus.
Vinylic Carbon (-C=CH-)δ ~130 ppmStandard chemical shift for a substituted alkene carbon.
Aliphatic Carbonsδ 20 - 40 ppmCarbons in the saturated portion of the ring and the methyl group.
¹¹B NMR -B(OH)₂δ +25 to +35 ppm (broad singlet)Characteristic range for trigonal (sp²-hybridized) boronic acids.
MS (EI) [M]⁺m/z 139.99 (or 140.10 for high res)Molecular ion peak corresponding to the formula C₇H₁₃BO₂.
FragmentationLoss of H₂O, B(OH)₂, C₂H₄Common fragmentation pathways for cyclic and boron-containing compounds.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of 4-Methylcyclohexen-1-ylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid's vinylic carbon and an sp²- or sp³-hybridized carbon of an organic halide or pseudohalide.

Generalized Catalytic Cycle

Suzuki_Cycle cluster_product Pd0 Pd(0)L₂ OA Oxidative Addition PdII_RX R-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_R_R1 R-Pd(II)L₂-R¹ Trans->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R¹ RE->Product RX R-X (Halide) RX->OA Electrophile Boronic R¹-B(OH)₂ + Base Boronic->Trans Nucleophile

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Literature Example

The following protocol is adapted from a patent describing the synthesis of 7-azaindole derivatives for kinase inhibition, providing a concrete, field-proven application of this reagent.

Reaction Scheme: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5-(4-methylcyclohex-1-enyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.15 g, 0.36 mmol, 1.0 eq)

  • 4-Methylcyclohexen-1-ylboronic acid (0.10 g, 0.72 mmol, 2.0 eq)

  • Lithium chloride (LiCl, 46 mg, 1.08 mmol, 3.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 25 mg, 0.036 mmol, 0.1 eq)

  • Ethanol (0.90 mL)

  • Toluene (0.90 mL)

  • 1 M Sodium Carbonate (Na₂CO₃) aqueous solution (0.90 mL)

Procedure:

  • To a reaction vessel, add the starting bromide (0.15 g), 4-Methylcyclohexen-1-ylboronic acid (0.10 g), lithium chloride (46 mg), and the palladium catalyst (25 mg).

  • Add the solvent mixture of ethanol (0.90 mL), toluene (0.90 mL), and 1 M Na₂CO₃ solution (0.90 mL).

  • Purge the vessel with an inert gas (e.g., Argon) and heat the reaction mixture under reflux.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup: dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography, to yield the desired coupled product.

Reactivity and Stability: The Challenge of Protodeboronation

As an alkenylboronic acid, 4-Methylcyclohexen-1-ylboronic acid is susceptible to a key undesired side reaction: protodeboronation (also known as protodeborylation). This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 4-methylcyclohexene as a byproduct. This process consumes the nucleophile, reduces the yield of the desired cross-coupling product, and can complicate purification.

Several factors can promote protodeboronation:

  • Aqueous/Protic Conditions: Water or alcohols can serve as the proton source for the reaction.

  • Base: While necessary to activate the boronic acid for transmetalation, strong or excess base can increase the rate of protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures accelerate both the desired coupling and the undesired protodeboronation.

  • Palladium Catalyst: Certain palladium species, particularly Pd(II), can catalyze the C-B bond cleavage.

Strategies to Mitigate Protodeboronation:

  • Use Anhydrous Solvents: Where possible, use dry solvents to minimize the presence of water.

  • Optimize the Base: Use the mildest base effective for the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and avoid a large excess. Fluoride sources like CsF can sometimes be effective while minimizing protodeboronation.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which is generally more resistant to protodeboronation. The ester hydrolyzes in situ under the reaction conditions to generate the active boronic acid.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.

Safety, Handling, and Storage

4-Methylcyclohexen-1-ylboronic acid is an irritant and requires careful handling in a laboratory setting.

6.1. Hazard Identification

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

6.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Dispensing: Avoid generating dust when weighing or transferring the solid.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

6.3. Storage Guidelines

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

4-Methylcyclohexen-1-ylboronic acid serves as a valuable and efficient reagent for introducing the 4-methylcyclohexenyl moiety into complex molecular architectures. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. While its application requires careful consideration of reaction conditions to mitigate potential side reactions like protodeboronation, a well-planned experimental design allows for its effective use. Adherence to standard safety and handling protocols ensures its safe implementation in synthetic workflows, making it a reliable tool for researchers in medicinal chemistry and organic synthesis.

References

  • BenchChem. (2025). Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids. BenchChem.
  • EP1951234A2. (n.d.). Method of inhibiting flt3 kinase. Google Patents.
  • Bolis, G., et al. (2012). 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase. U.S.
  • Hall, D. G. (Ed.). (2011).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids in Suzuki-Miyaura Coupling.
  • Harris, R. K., & Becker, E. D. (2002). NMR Spectroscopy: A Physicochemical View. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119556, 4-Methylcyclohexen-1-ylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kadam, S. A., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations.
  • D. G. Hall (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Hall, D. G. (2010).
  • Cammidge, A. N., & Goddard, V. H. (2004). A simple and efficient synthesis of boronic acids.
  • Gálisová, A., et al. (2015). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. European Journal of Organic Chemistry.
  • Pina, A. S., et al. (2019).

Sources

Exploratory

spectroscopic data for 4-Methylcyclohexen-1-ylboronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylcyclohexen-1-ylboronic Acid Prepared by a Senior Application Scientist This guide provides a comprehensive overview of the analytical technique...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylcyclohexen-1-ylboronic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the analytical techniques required for the structural elucidation and purity assessment of 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9), a key building block in synthetic chemistry and drug discovery. As researchers, scientists, and drug development professionals, a deep understanding of a molecule's spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory compliance.

This document moves beyond a simple data sheet. It is designed to provide field-proven insights into the causality behind experimental choices, offering robust, self-validating protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will address the unique challenges presented by boronic acids, namely their propensity to form cyclic boroxine anhydrides, and provide strategies to ensure accurate and reproducible data acquisition.

Molecular Structure and Analytical Overview

4-Methylcyclohexen-1-ylboronic acid possesses a molecular formula of C₇H₁₃BO₂ and a molecular weight of approximately 139.99 g/mol .[1][2] The structure contains several key features that give rise to a distinct spectroscopic fingerprint: a cyclohexene ring, a vinylic boronic acid group, a chiral center at C4, and aliphatic protons.

The primary analytical challenge with boronic acids is their equilibrium with the corresponding trimeric anhydride, the boroxine (Figure 1). This dehydration process can significantly complicate spectral interpretation, leading to broadened peaks or the appearance of multiple species in solution.[3][4] The methodologies outlined herein are designed to control this equilibrium to yield clear, interpretable data.

Figure 1: Reversible dehydration of boronic acid to its boroxine trimer.

¹H NMR Spectroscopy

Proton NMR is the cornerstone for verifying the covalent structure of the molecule. The spectrum is predicted to show distinct signals for the vinylic, allylic, aliphatic, and methyl protons.

Predicted ¹H NMR Data and Interpretation

The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the anisotropy of the C=C double bond. The olefinic proton (H1) is expected to be the most downfield signal among the ring protons. Due to the complexity of the overlapping aliphatic signals, many may appear as broad multiplets.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
B(OH)₂4.0 - 8.0Broad Singlet2HSignal is exchangeable with D₂O and may not be observed in protic solvents like CD₃OD.[4] Its position is highly dependent on concentration and solvent.
H1 (vinylic)6.0 - 6.5Broad Multiplet1HDeshielded by the adjacent boronic acid and the double bond.
H2, H2' (allylic)2.2 - 2.6Multiplet2HDeshielded by proximity to the double bond.
H3, H3'1.8 - 2.2Multiplet2HTypical aliphatic protons on a cyclohexene ring.
H4 (methine)1.5 - 1.9Multiplet1HSignal overlaps with other aliphatic protons.
H5, H5'1.2 - 1.6Multiplet2HTypical aliphatic protons on a cyclohexene ring.
-CH₃0.9 - 1.1Doublet3HCoupled to the methine proton H4. Expected J ≈ 6-7 Hz.
Expertise & Causality: Experimental Protocol for ¹H NMR

The choice of solvent is critical for obtaining a high-quality spectrum. While CDCl₃ is common, boronic acids often have limited solubility and can remain in the boroxine form. DMSO-d₆ is an excellent alternative as it effectively dissolves the boronic acid and typically shows the B(OH)₂ protons. For cases where the boroxine form persists, using d₄-methanol (CD₃OD) is a field-proven strategy; the methanol breaks the B-O-B bonds of the boroxine, providing a sharp spectrum of the monomeric species, albeit at the cost of exchanging away the B(OH)₂ protons.[4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 4-Methylcyclohexen-1-ylboronic acid in ~0.7 mL of DMSO-d₆. For a comparative spectrum to break up oligomers, prepare a second sample in CD₃OD.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Scans: 16-64 scans for good signal-to-noise.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm or CD₃OD at δ 3.31 ppm).

¹³C NMR Spectroscopy

Carbon NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment. For 4-Methylcyclohexen-1-ylboronic acid, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data and Interpretation

The sp² carbons of the double bond will be significantly downfield. The carbon attached to the boron atom (C1) is difficult to predict precisely and is often observed as a broad, low-intensity signal due to quadrupolar relaxation from the adjacent boron atom.

Carbon Assignment Predicted δ (ppm) Notes
C1 (=C-B)135 - 145Signal may be broad and of low intensity.
C2 (=CH)125 - 135Standard sp² carbon chemical shift in a cyclohexene ring.[5]
C3 (allylic)30 - 40Aliphatic carbon adjacent to the double bond.
C4 (methine)25 - 35Aliphatic methine carbon.
C525 - 35Aliphatic methylene carbon.
C620 - 30Aliphatic methylene carbon.
-CH₃20 - 25Methyl group carbon.
Experimental Protocol for ¹³C NMR

This protocol is run on the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same sample and spectrometer as for the proton NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 160 ppm.

    • Relaxation Delay (d1): 2-5 seconds.

  • DEPT Analysis (Optional but Recommended): Run DEPT-90 and DEPT-135 experiments to confirm the assignments of CH, CH₂, and CH₃ groups.

  • Data Processing & Referencing: Process as with the ¹H spectrum and reference to the solvent signal (DMSO-d₆ at δ 39.52 ppm or CD₃OD at δ 49.00 ppm).

G cluster_workflow NMR Analysis Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.7 mL DMSO-d6) A->B Dissolution C Acquire 1H Spectrum (400 MHz, 16 scans) B->C Shimming D Acquire 13C & DEPT (1024+ scans) C->D Same Sample E Process & Analyze (Reference, Integrate) D->E F Structural Confirmation E->F Interpretation

Figure 2: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Data and Interpretation

The spectrum will be dominated by a very broad O-H stretch from the boronic acid's hydroxyl groups. The C=C double bond and the associated vinylic C-H bond provide confirmatory signals.

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3500 - 3200O-H StretchB-O-HVery broad and strong signal, characteristic of hydrogen-bonded -OH groups.
3020 - 3050C-H Stretch=C-H (vinylic)Medium to weak signal, characteristic of sp² C-H bonds.[6]
2960 - 2850C-H StretchC-H (aliphatic)Strong, sharp signals from the cyclohexene ring and methyl group.
1640 - 1660C=C StretchAlkeneMedium intensity peak.[6]
1380 - 1330B-O StretchB-OStrong, characteristic boronic acid stretch.
Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid 4-Methylcyclohexen-1-ylboronic acid directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. No further processing is usually needed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. For boronic acids, the technique must be chosen carefully to avoid misinterpretation due to dehydration or fragmentation.

Expected Mass Spectrum and Interpretation

Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids. In positive mode, one might expect to see the protonated molecule [M+H]⁺. However, boronic acids can also lose water to form adducts or be detected in negative mode as [M-H]⁻. The presence of boron's two main isotopes, ¹¹B (~80.2%) and ¹⁰B (~19.8%), will result in a characteristic isotopic pattern for all boron-containing fragments. The most common complication is the detection of the boroxine trimer, which would appear at a much higher m/z.[7]

m/z Value (for ¹¹B) Ion Identity Mode Notes
141.108[M+H]⁺PositiveProtonated parent molecule.
139.092[M-H]⁻NegativeDeprotonated parent molecule.
163.089[M+Na]⁺PositiveSodium adduct, common with ESI.
385.286[M₃-3H₂O+H]⁺PositiveProtonated boroxine trimer. Often observed.[3]
Expertise & Causality: Experimental Protocol for ESI-MS

To minimize in-source dehydration to the boroxine, it is crucial to use mild conditions and a mobile phase that favors the monomeric acid. A high-throughput method using UPLC-ESI-MS is often employed.[8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the boronic acid in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a UPLC system coupled to a quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • UPLC Conditions (Optional, for sample introduction):

    • Column: C18 column (e.g., Acquity BEH C18).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • ESI-MS Parameters:

    • Ionization Mode: Run in both positive and negative modes to capture all relevant ions.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120°C (keep low to minimize dehydration).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Examine the resulting spectra for the expected m/z values of the monomer, potential adducts, and the boroxine trimer. High-resolution instruments can be used to confirm the elemental composition based on the exact mass.

Summary

The structural verification of 4-Methylcyclohexen-1-ylboronic acid requires a multi-technique approach. ¹H and ¹³C NMR confirm the covalent framework, IR spectroscopy identifies key functional groups, and mass spectrometry verifies the molecular weight. The primary challenge in the analysis of this compound is the management of its equilibrium with the boroxine trimer. By selecting appropriate solvents for NMR (DMSO-d₆, CD₃OD) and employing soft ionization techniques with low-temperature sources for MS, this issue can be effectively managed, leading to the generation of high-quality, unambiguous spectroscopic data essential for advancing research and development objectives.

References

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Available at: [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 4-Methylcyclohexene Synthesis. Available at: [Link]

  • South Dakota State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

  • Pure Chemistry Scientific Inc. (n.d.). 4-Methylcyclohexen-1-ylboronic acid CAS NO.850567-92-9. Available at: [Link]

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  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • PubChem. (n.d.). 4-Methylcyclohexene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic insight into supramolecular assemblies of boric acid derivatives and β-cyclodextrin. Available at: [Link]

  • Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Al-Sayah, M. A. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 119-125. Available at: [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Available at: [Link]

  • James, T. D. et al. (1996). Spectroscopic detection of diols and sugars by a colour change in boronic acid-appended spirobenzopyrans. Journal of the Chemical Society, Perkin Transactions 2, (7), 1475-1480. Available at: [Link]

  • PubChemLite. (n.d.). 4-ethylcyclohexen-1-ylboronic acid (C8H15BO2). Available at: [Link]

Sources

Foundational

stability and storage of 4-Methylcyclohexen-1-ylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 4-Methylcyclohexen-1-ylboronic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methylcyclohexen-1-ylboronic acid is a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Methylcyclohexen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexen-1-ylboronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability and proper storage to ensure its reactivity and purity. This guide provides a comprehensive overview of the chemical properties, degradation pathways, and recommended handling and storage procedures for 4-Methylcyclohexen-1-ylboronic acid. Furthermore, it outlines experimental protocols for assessing its stability, providing a framework for quality control and ensuring the reliability of experimental outcomes.

Chemical Properties and Inherent Stability

4-Methylcyclohexen-1-ylboronic acid is a white crystalline solid with the molecular formula C7H13BO2.[1][2][3] Its structure, featuring a boronic acid group attached to a cyclic alkene, makes it susceptible to several degradation pathways. While stable under recommended storage conditions, its integrity can be compromised by exposure to moisture, oxygen, heat, and certain chemicals.[1][4][5]

PropertyValueSource
Molecular Formula C7H13BO2[2][3]
Molecular Weight 139.99 g/mol [2][3]
Appearance White Crystalline Powder[1][6]
Melting Point 118-124 °C[6]

Key Degradation Pathways

Understanding the potential degradation pathways of 4-Methylcyclohexen-1-ylboronic acid is crucial for its effective use. The primary routes of decomposition include protodeboronation, oxidation, and trimerization to form boroxines.

Protodeboronation

Protodeboronation is a significant degradation pathway for many organoboronic acids, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[7][8] This process leads to the formation of 4-methylcyclohexene, an impurity that can complicate subsequent reactions and purification steps.

Several factors can promote protodeboronation:

  • Moisture: Water can act as a proton source, facilitating the cleavage of the C-B bond.[7]

  • Basic Conditions: While bases are often required for cross-coupling reactions, they can also promote the formation of boronate species that are more susceptible to protonolysis.[7][9]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[7]

  • Presence of Metal Catalysts: In some cases, the palladium catalyst used in cross-coupling reactions can also catalyze protodeboronation.[7]

G 4-Methylcyclohexen-1-ylboronic_acid 4-Methylcyclohexen-1-ylboronic Acid 4-Methylcyclohexene 4-Methylcyclohexene 4-Methylcyclohexen-1-ylboronic_acid->4-Methylcyclohexene Protodeboronation Proton_Source H+ (e.g., from water) Proton_Source->4-Methylcyclohexen-1-ylboronic_acid

Caption: The process of protodeboronation.

Oxidation

The carbon-boron bond in 4-Methylcyclohexen-1-ylboronic acid is susceptible to oxidation, leading to the formation of 4-methylcyclohexen-1-ol.[10][11][12] This oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents. The presence of strong oxidizing agents is a significant incompatibility.[1][4]

The ipso-hydroxylation of boronic acids to phenols (or in this case, an alcohol) is a well-documented transformation and can occur under various conditions, including the presence of oxidants like hydrogen peroxide.[11][12][13]

G 4-Methylcyclohexen-1-ylboronic_acid 4-Methylcyclohexen-1-ylboronic Acid 4-Methylcyclohexen-1-ol 4-Methylcyclohexen-1-ol 4-Methylcyclohexen-1-ylboronic_acid->4-Methylcyclohexen-1-ol Oxidation Oxidant [O] (e.g., O2, H2O2) Oxidant->4-Methylcyclohexen-1-ylboronic_acid

Caption: The oxidation of 4-Methylcyclohexen-1-ylboronic acid.

Trimerization (Boroxine Formation)

Boronic acids can undergo dehydration to form six-membered cyclic anhydrides known as boroxines.[14][15] This is a reversible, entropically driven process where three molecules of the boronic acid condense with the elimination of three molecules of water.[14] While this is not strictly a degradation pathway in the sense of irreversible decomposition, the presence of boroxines can affect the stoichiometry and kinetics of subsequent reactions. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.

G cluster_0 Equilibrium Boronic_Acid 3 x 4-Methylcyclohexen-1-ylboronic Acid Boroxine Corresponding Boroxine Boronic_Acid->Boroxine Dehydration / Hydrolysis Water 3 x H2O Boroxine->Water G cluster_0 Stability Assessment Workflow Sample 4-Methylcyclohexen-1-ylboronic Acid Sample Long_Term Long-Term Stability Study (Recommended Conditions) Sample->Long_Term Forced_Degradation Forced Degradation Study (Stress Conditions) Sample->Forced_Degradation Analysis Analytical Testing (HPLC, MS) Long_Term->Analysis Forced_Degradation->Analysis Data Stability Data & Degradation Profile Analysis->Data

Sources

Exploratory

A Technical Guide to 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Executive Summary 4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9) is a specialized cyclic alkenylboronic acid that serves as a pivotal building block in modern organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9) is a specialized cyclic alkenylboronic acid that serves as a pivotal building block in modern organic synthesis. Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone of medicinal chemistry and materials science, enabling the efficient construction of complex molecular architectures, including conjugated systems and biaryls, which are prevalent in many pharmaceutical agents.[2][3] Boronic acids are generally favored for their stability, low toxicity, and compatibility with a wide range of functional groups.[3]

This guide provides an in-depth technical overview for researchers and drug development professionals. It covers the essential physicochemical properties of 4-Methylcyclohexen-1-ylboronic acid, outlines a plausible synthetic strategy based on established organometallic methodologies, and offers a detailed examination of its application in the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, provide a validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The document concludes with essential safety and handling information to ensure its proper use in a laboratory setting.

Physicochemical and Structural Profile

4-Methylcyclohexen-1-ylboronic acid is a white to off-white solid at room temperature. The molecule's reactivity is dominated by the C-B bond, which, upon activation with a base, facilitates the crucial transmetalation step in its coupling reactions.

PropertyValueSource(s)
CAS Number 850567-92-9[4][5][6][7][8][9]
Molecular Formula C₇H₁₃BO₂[5][6][8][10]
Molecular Weight 139.99 g/mol [5][6][8][10]
IUPAC Name (4-methylcyclohex-1-en-1-yl)boronic acid[5][10][11]
Melting Point 162-166 °C[10]
Typical Purity ≥97%[4][11]
Storage Conditions Store in freezer (-20°C) under an inert atmosphere[12]
InChI Key SJZMIZIVYIOMIW-UHFFFAOYSA-N[5][10][11]

Synthesis and Characterization

While 4-Methylcyclohexen-1-ylboronic acid is commercially available, understanding its synthesis provides insight into its stability and potential impurities. A robust method for preparing cyclic alkenyl boronic acids is through ring-closing metathesis (RCM).[13]

Proposed Synthetic Pathway via Ring-Closing Metathesis

The synthesis can be envisioned starting from a suitably functionalized diene precursor containing a boronic ester. The key step is an intramolecular olefin metathesis reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), followed by deprotection of the boronic ester to yield the target boronic acid. This approach offers high control over the placement of the double bond within the newly formed ring.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 4-Methylcyclohexen-1-ylboronic acid Precursor Acyclic Diene Boronic Ester Target->Precursor Ring-Closing Metathesis (Disconnection) Start Homoallylic Alcohol & Propenyl Boronic Ester Intermediate Acyclic Diene Boronic Ester Start->Intermediate Coupling Cyclized Cyclic Boronic Ester Intermediate->Cyclized Grubbs' Catalyst (RCM) Final 4-Methylcyclohexen-1-ylboronic acid Cyclized->Final Hydrolysis Suzuki_Cycle cluster_cycle center Pd(II) A Pd(0)L_n B R¹-Pd(II)L_n-X A->B Oxidative Addition C R¹-Pd(II)L_n-R² B->C Transmetalation C->A Reductive Elimination Product R¹-R² (Coupled Product) C->Product R1X R¹-X (Aryl Halide) R1X->B Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->C Workflow A 1. Charge Flask (Boronic Acid, Halide, Base) B 2. Purge with Argon A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat to 80-90 °C (Monitor by TLC) C->D E 5. Cooldown & Aqueous Workup (EtOAc / H₂O) D->E F 6. Extraction & Brine Wash E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 4-Methylcyclohexen-1-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Methylcyclohexen-1-ylboronic acid is a member of the versatile class of organoboron compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methylcyclohexen-1-ylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. Its unique structural features, comprising a cyclic alkene and a boronic acid moiety, make it a valuable building block in organic synthesis. Boronic acids are renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds. Beyond this, their ability to reversibly bind with diols has led to their exploration in the development of sensors, drug delivery systems, and as pharmacophores in medicinal chemistry. A thorough understanding of the physical properties of 4-Methylcyclohexen-1-ylboronic acid is paramount for its effective application in these fields, influencing everything from reaction kinetics and solvent selection to purification and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established experimental methodologies.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 4-Methylcyclohexen-1-ylboronic acid is presented below.

PropertyValueSource(s)
Chemical Formula C₇H₁₃BO₂[1][2][3]
Molecular Weight 139.99 g/mol [1][4]
CAS Number 850567-92-9[2][4][5]
Appearance Solid
Melting Point 162 - 166 °C[4]
Boiling Point Data not readily available
Density Data not readily available
Solubility Data not readily available; expected to be soluble in polar organic solvents.
InChI Key SJZMIZIVYIOMIW-UHFFFAOYSA-N
SMILES CC1CCC(=CC1)B(O)O

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For 4-Methylcyclohexen-1-ylboronic acid, the reported melting point range is 162-166 °C[4]. A sharp melting range within this window is indicative of a high-purity sample. Broadening of the melting range can suggest the presence of impurities.

A standard and reliable method for determining the melting point of a solid organic compound is through the use of a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline 4-Methylcyclohexen-1-ylboronic acid is finely ground into a powder. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and gently tapped to pack the solid at the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. The temperatures at which the solid first begins to melt and when it completely liquefies are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

While specific quantitative solubility data for 4-Methylcyclohexen-1-ylboronic acid in a range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from the general behavior of boronic acids. The presence of the polar boronic acid group, with its hydroxyl moieties capable of hydrogen bonding, suggests that it will be soluble in polar organic solvents.

A systematic approach to determining the solubility of an organic compound involves testing its miscibility in a variety of solvents of differing polarities.

  • Sample Preparation: A small, measured amount of 4-Methylcyclohexen-1-ylboronic acid (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. The solvents should span a range of polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Observation: Each tube is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. For water-soluble compounds, the pH should be tested with litmus paper to identify any acidic or basic properties[6][7][8][9][10].

Caption: Qualitative Solubility Testing Workflow.

Density

The density of a solid can be determined using the liquid displacement method (pycnometry) or the buoyancy method[11][12][13].

  • Mass Measurement: The mass of a sample of 4-Methylcyclohexen-1-ylboronic acid is accurately determined using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder or pycnometer is filled with a known volume of an inert liquid in which the boronic acid is insoluble (e.g., hexane). The solid is then added to the liquid, and the new volume is recorded. The difference in volume represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Caption: Density Determination by Liquid Displacement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of organic molecules. While specific spectra for 4-Methylcyclohexen-1-ylboronic acid are not provided in the search results, its expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the electronic environment of each proton.

  • Vinyl Proton: A signal in the downfield region (typically 5.5-6.5 ppm) corresponding to the proton on the double bond.

  • Protons Alpha to the Boron Atom: Signals for the protons on the carbons adjacent to the boron-bearing carbon.

  • Cyclohexene Ring Protons: A series of signals in the aliphatic region (typically 1.5-2.5 ppm) for the remaining protons on the cyclohexene ring.

  • Methyl Protons: A signal, likely a doublet, in the upfield region (typically around 1.0 ppm) for the three protons of the methyl group.

  • B(OH)₂ Protons: A broad singlet that can appear over a wide range of chemical shifts and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Alkene Carbons: Two signals in the downfield region (typically 120-140 ppm) for the two sp² hybridized carbons of the double bond. The carbon directly attached to the boron atom will be significantly influenced by the boron.

  • Aliphatic Carbons: Signals in the upfield region (typically 20-40 ppm) for the sp³ hybridized carbons of the cyclohexene ring and the methyl group.

¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful tool for characterizing organoboron compounds. The chemical shift of the boron atom is indicative of its coordination number and electronic environment. For a trigonal planar boronic acid, a single, relatively broad signal is expected in the range of 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=C Stretch: A medium intensity absorption band around 1640-1680 cm⁻¹ for the carbon-carbon double bond in the cyclohexene ring.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ for the sp² C-H bonds and just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • B-O Stretch: A strong absorption band in the region of 1300-1400 cm⁻¹.

Safety and Handling

4-Methylcyclohexen-1-ylboronic acid is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood.

For storage, it is recommended to keep the container tightly closed and refrigerated[4]. It is incompatible with strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of 4-Methylcyclohexen-1-ylboronic acid. While some physical constants like boiling point and density require experimental determination, the provided protocols offer a clear path for their measurement. The outlined spectroscopic features serve as a benchmark for the structural characterization of this important synthetic building block. A solid understanding of these physical properties is crucial for researchers and scientists to effectively utilize 4-Methylcyclohexen-1-ylboronic acid in the advancement of organic synthesis and drug discovery.

References

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  • Density of Solid-Organic Compounds | Request PDF. ResearchGate.

  • Organic Compounds: Physical Properties Lab | PDF | Solubility | Chemical Substances. [URL: a lab experiment document, specific URL not provided]
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  • 4-Methylcyclohexen-1-ylboronic acid | CAS 850567-92-9. Santa Cruz Biotechnology.

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  • 4-Methyl-1-cyclohexen-1-ylboronic acid, 97%. Labchem.

  • 850567-92-9 Cas No. | 4-Methylcyclohexen-1-ylboronic acid. Apollo Scientific.

  • Alfa Aesar 4-Methylcyclohexene-1-boronic acid, 97% 250 mg. Fisher Scientific.

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  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000127). Human Metabolome Database.

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  • Borax. Wikipedia.

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Exploratory

An In-Depth Technical Guide to the Theoretical-Computational Characterization of 4-Methylcyclohexen-1-ylboronic acid

Introduction: The Rising Prominence of Vinylboronic Acids in Modern Chemistry Vinylboronic acids and their derivatives have emerged as exceptionally versatile building blocks in contemporary organic synthesis and medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Vinylboronic Acids in Modern Chemistry

Vinylboronic acids and their derivatives have emerged as exceptionally versatile building blocks in contemporary organic synthesis and medicinal chemistry. Their unique electronic structure, featuring a vacant p-orbital on the boron atom, imparts a dual reactivity profile. This allows them to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3][4] Beyond their synthetic utility, the ability of boronic acids to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors, drug delivery systems, and as pharmacophores in their own right.[5][6] The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, exemplifies the therapeutic potential of this class of compounds in oncology.[5][6]

4-Methylcyclohexen-1-ylboronic acid, the subject of this guide, is a fascinating molecule that marries the reactivity of a vinylboronic acid with the conformational intricacies of a substituted cyclohexene ring. As a potential pharmaceutical intermediate, a thorough understanding of its structural, electronic, and reactive properties is paramount for its effective application.[6] In the absence of extensive experimental data, theoretical and computational chemistry provides an indispensable toolkit for elucidating these properties with high fidelity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to characterize 4-Methylcyclohexen-1-ylboronic acid, offering insights into its conformational landscape, spectroscopic signatures, and reactivity.

Part 1: Molecular Structure and Conformational Landscape

A key determinant of a molecule's reactivity and interaction with its environment is its three-dimensional structure. For 4-Methylcyclohexen-1-ylboronic acid, this is complicated by the flexibility of the cyclohexene ring and the rotational freedom of the boronic acid group.

Conformational Isomers of the Cyclohexene Ring

The 4-methylcyclohexene ring exists in two primary chair-like conformations that can interconvert via a ring-flip. In one conformer, the methyl group at the C4 position occupies a pseudo-equatorial position, while in the other, it is in a pseudo-axial position.

Caption: Interconversion of pseudo-equatorial and pseudo-axial conformers.

It is well-established that for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is thermodynamically more stable due to the minimization of steric hindrance, specifically 1,3-diaxial interactions.[7][8] Therefore, it is predicted that the pseudo-equatorial conformer of 4-Methylcyclohexen-1-ylboronic acid will be the dominant species at equilibrium.

Rotation of the Boronic Acid Group

The boronic acid group, -B(OH)₂, can also rotate about the C1-B bond. The orientation of the two hydroxyl groups relative to the cyclohexene ring can influence the molecule's overall polarity and its ability to participate in intermolecular interactions. Computational studies on simple boronic acids have identified several low-energy conformers, including endo-exo, anti, and syn orientations of the hydroxyl groups.[9]

Computational Protocol for Conformational Analysis

A robust theoretical approach to identifying the global minimum energy structure and the relative energies of other stable conformers involves a multi-step computational workflow.

Step-by-Step Protocol:

  • Initial Structure Generation: Generate the 3D coordinates for all possible stereoisomers and rotamers of 4-Methylcyclohexen-1-ylboronic acid. This includes both the pseudo-axial and pseudo-equatorial conformers of the cyclohexene ring and various rotational isomers of the B(OH)₂ group.

  • Geometry Optimization: Perform a full geometry optimization for each generated structure. Density Functional Theory (DFT) is the method of choice for this task, offering a good balance of accuracy and computational cost. A common and effective functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d).

  • Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.

  • Refinement of Energies: For the most stable conformers, it is often beneficial to perform single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

computational_workflow start Initial 3D Structures opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->opt freq Frequency Analysis opt->freq check Imaginary Frequencies? freq->check minimum Local Minimum check->minimum No ts Transition State check->ts Yes thermo Thermodynamic Data (Gibbs Free Energy) minimum->thermo refine Single-Point Energy (Larger Basis Set) thermo->refine end Relative Stabilities refine->end

Caption: Workflow for computational conformational analysis.

Part 2: Predicted Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data or serve as a reference in its absence.

Vibrational Spectroscopy (Infrared)

Frequency calculations not only confirm that a structure is a minimum but also provide the vibrational modes and their corresponding intensities, allowing for the simulation of the infrared (IR) spectrum.

Key Predicted Vibrational Frequencies:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching~3600 (free), ~3400-3200 (H-bonded)
C=CStretching~1650
C-H (alkenyl)Stretching~3020
C-H (alkyl)Stretching~2950-2850
B-OStretching~1350-1310

Note: These are approximate values and will be refined by the specific computational method and basis set used. The O-H stretching frequency is particularly sensitive to hydrogen bonding.

The B-O stretching vibration is a characteristic peak for boronic acids and their derivatives.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a significant application of theoretical chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts.[1][12][13]

Computational Protocol for NMR Prediction:

  • Geometry Optimization: Use a high-quality optimized geometry, as chemical shifts are highly sensitive to molecular structure.

  • GIAO Calculation: Perform a GIAO calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)) on the optimized geometry. It is often beneficial to include a solvent model (e.g., the Polarizable Continuum Model, PCM) to better mimic experimental conditions.

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a referencing scheme, typically by subtracting the shielding of the nucleus of interest from the shielding of a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B) calculated at the same level of theory. Alternatively, empirical scaling factors can be used for improved accuracy.[1][12][13]

Predicted Chemical Shifts (Illustrative):

AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Vinylic H~6.5-7.0
Allylic H's~2.0-2.5
Methyl H's~0.9-1.0
Vinylic C-B~130-140
Vinylic C-H~125-135
Methyl C~20-25

¹¹B NMR: The ¹¹B chemical shift is highly sensitive to the coordination environment of the boron atom. For a trigonal planar boronic acid, the predicted chemical shift is expected to be in the range of 28-34 ppm.[1][12][13]

Part 3: Reactivity and Mechanistic Insights

Theoretical studies can provide profound insights into the reactivity of a molecule by mapping out reaction pathways and calculating activation energies.

The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 4-Methylcyclohexen-1-ylboronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4][13]

suzuki_cycle pd0 Pd(0)L_n pdiir1x R¹-Pd(II)L_n-X pd0->pdiir1x r1x R¹-X oa Oxidative Addition pdiir1r2 R¹-Pd(II)L_n-R² pdiir1x->pdiir1r2 boronic R²-B(OH)₂ (4-Methylcyclohexen-1-ylboronic acid) boronate [R²-B(OH)₃]⁻ boronic->boronate base Base (e.g., OH⁻) tm Transmetalation pdiir1r2->pd0 r1r2 R¹-R² pdiir1r2->r1r2 re Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

DFT calculations can be employed to model each step of this catalytic cycle, providing the geometries of transition states and intermediates and calculating the activation barriers. This allows for a detailed understanding of the reaction kinetics and the factors influencing the overall efficiency of the coupling process.

Dehydration and Boroxine Formation

Boronic acids are known to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][9][10][14][15][16]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The thermodynamics of this equilibrium can be investigated computationally by calculating the Gibbs free energy change (ΔG) for the reaction.

Thermodynamic Considerations:

  • Enthalpy (ΔH): The formation of the boroxine ring from three boronic acid monomers is often an endothermic process in the gas phase and in solution.[9][15]

  • Entropy (ΔS): The reaction produces four molecules from three, leading to a significant increase in entropy. This positive entropy change is the primary driving force for boroxine formation, especially at higher temperatures.[15]

Computational studies have shown that the thermodynamics of boroxine formation are sensitive to the nature of the substituent on the boron atom and the solvent environment.[9][14] For 4-Methylcyclohexen-1-ylboronic acid, DFT calculations can predict the equilibrium constant for this transformation under various conditions, providing valuable information for its storage and handling.

Part 4: Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical framework for the characterization of 4-Methylcyclohexen-1-ylboronic acid. Through the application of modern computational chemistry techniques, particularly Density Functional Theory, it is possible to gain deep insights into the molecule's conformational preferences, predict its spectroscopic signatures with high accuracy, and explore its reactivity in key chemical transformations.

The methodologies described herein are not limited to this specific molecule but can be applied to a wide range of boronic acids and other complex organic molecules. As computational power continues to increase and theoretical methods become more sophisticated, in silico studies will play an increasingly integral role in the design and development of new chemical entities for applications in materials science, catalysis, and medicine. For researchers and professionals in drug discovery, these theoretical approaches offer a powerful, cost-effective means to prioritize synthetic targets, understand structure-activity relationships, and accelerate the development of next-generation therapeutics.

References

  • Bhat, K. L., Markham, G. D., Larkin, J. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7785–7793. [Link]

  • Wang, B., Liu, Y., Zhang, J. Z. H., & Yu, H. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12385–12392. [Link]

  • Wang, B., Liu, Y., Zhang, J. Z. H., & Yu, H. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12385-12392. [Link]

  • Wang, B., Liu, Y., Zhang, J. Z. H., & Yu, H. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. PubMed. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-738). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study. The Journal of Organic Chemistry, 75(15), 5033–5040. [Link]

  • Pyles, D. A., Kitchin, J. R., & Iovine, P. M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(12), 3757–3767. [Link]

  • Seo, W., & Tokunaga, Y. (2006). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters, 8(11), 2273–2276. [Link]

  • Wijnands, S. P., & De Feyter, S. (2015). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Pyles, D. A., Kitchin, J. R., & Iovine, P. M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. [Link]

  • Fernandes, G. F. S., Denny, W. A., & dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Harnessing the Power of Cyclic Alkenylboronic Acids

An Application Guide for the Suzuki-Miyaura Coupling of 4-Methylcyclohexen-1-ylboronic Acid The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the formation of car...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4-Methylcyclohexen-1-ylboronic Acid

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific, yet highly valuable building block: 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9).[4][5] As a cyclic alkenylboronic acid, this reagent allows for the direct installation of the 4-methylcyclohexene moiety onto various molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and drug development, where the conformationally restricted yet non-aromatic ring system can impart unique pharmacological properties.[6]

However, the successful application of substituted cyclic alkenylboronic acids like this one is not always trivial. Factors such as steric hindrance and the electronic nature of the substrate can pose challenges.[7][8] This document provides a detailed exploration of the reaction mechanism, key experimental parameters, a robust starting protocol, and troubleshooting strategies to empower researchers to confidently and successfully utilize 4-Methylcyclohexen-1-ylboronic acid in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three primary, well-established steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10] The entire process is a catalytic loop, where the active palladium(0) species is regenerated at the end of each cycle.

  • Oxidative Addition: The cycle begins with the active palladium(0) catalyst, typically stabilized by phosphine ligands, inserting into the carbon-halogen bond of the organic halide (Ar-X). This irreversible step oxidizes the catalyst from Pd(0) to a Pd(II) complex. This is often the rate-determining step of the entire cycle.[1]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base.[11] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex then readily transfers its organic group (the 4-methylcyclohexenyl moiety in this case) to the palladium center, displacing a halide. The choice of base is critical and directly influences the rate and success of this step.[12][13]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond of the desired product. Simultaneously, the palladium center is reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Add R¹-Pd(II)L₂-X Pd0->PdII_Add Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² PdII_Add->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Trans->Product Halide R¹-X (Aryl/Vinyl Halide) Halide->PdII_Add BoronicAcid R²-B(OH)₂ (4-Methylcyclohexenyl -boronic acid) BoronicAcid->PdII_Trans Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for Success

The inherent steric profile of 4-Methylcyclohexen-1-ylboronic acid necessitates careful selection of reaction parameters to achieve high yields and avoid common pitfalls.

  • Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be effective but may struggle with sterically demanding substrates.[14] For challenging couplings, employing catalyst systems with bulky, electron-rich phosphine ligands is the most critical factor for success.[7]

    • Expertise: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[14] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both the oxidative addition and the final reductive elimination step, often allowing for lower catalyst loadings and milder reaction temperatures.[7]

  • The Role of the Base : The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[2][12]

    • Trustworthiness: A screening of bases is often a prudent first step in optimization. Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective for hindered substrates due to their higher basicity and solubility in common organic solvents.[15] The use of aqueous base solutions (e.g., 2M K₂CO₃) is common and can accelerate the reaction.

  • Solvent Systems : The solvent must solubilize all components of the reaction mixture at the desired temperature. Biphasic solvent systems are common and often beneficial.

    • Experience: Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are excellent organic solvents for Suzuki couplings, often used with a small amount of water to dissolve the inorganic base.[9] Degassing the solvent thoroughly before use (e.g., by sparging with argon or nitrogen for 15-30 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

  • Minimizing Side Reactions :

    • Protodeboronation : This is the cleavage of the C-B bond by a proton source, leading to the decomposition of the boronic acid. It can be exacerbated by high temperatures and harsh basic conditions.[13] If this is a persistent issue, using a milder base like potassium fluoride (KF) or converting the boronic acid to a more robust boronic ester (e.g., a pinacol ester) can be effective strategies.[15]

    • Homocoupling : The formation of a dimer of the boronic acid or the aryl halide can occur, especially at high temperatures or with certain catalyst systems. This can sometimes be minimized by the slow addition of the boronic acid to the reaction mixture.[14]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust and validated starting point for the coupling of 4-Methylcyclohexen-1-ylboronic acid with an aryl bromide. Optimization may be required for specific substrates.

Workflow start Start prep 1. Reagent & Glassware Preparation (Flame-dry flask) start->prep setup 2. Reaction Setup (Add solids under N₂/Ar) prep->setup degas 3. Add Degassed Solvent setup->degas catalyst 4. Add Catalyst/Ligand Solution degas->catalyst react 5. Heat Reaction (e.g., 80-100 °C) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (Dilute, wash, dry) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • 4-Methylcyclohexen-1-ylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)

  • Anhydrous Sodium or Magnesium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate/hot plate

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Glassware Preparation: To an oven- or flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 4-Methylcyclohexen-1-ylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum or glass stopper and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst (2 mol%) to the flask, again under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Optimization and Troubleshooting Guide

The following table summarizes common challenges and provides evidence-based solutions for optimizing your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) not formed or oxidized).[15] 2. Inefficient oxidative addition due to hindered halide.[14] 3. Insufficiently activated boronic acid (weak base).[12]1. Ensure rigorous degassing of all solvents.[15] Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to facilitate this step.[14] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.[15]
Boronic Acid Decomposition (Protodeboronation) 1. Reaction temperature is too high. 2. Base is too harsh or reaction time is excessive.[13]1. Attempt the reaction at a lower temperature (e.g., 60-80 °C), potentially for a longer duration. 2. Use a milder base (e.g., KF).[11] Convert the boronic acid to a more stable pinacol boronic ester (Bpin) derivative, which is more resistant to protodeboronation.[15]
Significant Homocoupling 1. Catalyst system is prone to promoting homocoupling. 2. High concentration of the boronic acid at the start.1. Screen different palladium sources and ligands. 2. Employ slow addition of the boronic acid (or its solution) to the reaction mixture over a period of time using a syringe pump.[14]
Poor Reproducibility 1. Inconsistent quality/purity of reagents. 2. Variable levels of oxygen or moisture in the reaction.1. Use high-purity, anhydrous solvents and fresh reagents. Boronic acids can degrade on storage. 2. Standardize glassware drying and inerting procedures. Use a consistent source and flow rate for the inert gas.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8482-8495. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Zhang, T., & Zhang, W. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(22), 2933-2935. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

  • 4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • 4-Methylcyclohexen-1-ylboronic acid CAS NO.850567-92-9. LookChem. Available at: [Link]

  • 4-Methylcyclohexen-1-ylboronic acid. PubChem. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 4-Methylcyclohexen-1-ylboronic acid

Introduction: The Synthetic Utility of 4-Methylcyclohexen-1-ylboronic acid In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 4-Methylcyclohexen-1-ylboronic acid

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, prized for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2][3][4] 4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9) is a valuable building block that introduces a substituted cyclohexene moiety into target molecules.[5][6][7] This structural motif is of significant interest to researchers in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex, three-dimensional structures.

These application notes provide a comprehensive guide to the effective use of 4-Methylcyclohexen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization, with a particular focus on overcoming the challenges associated with sterically demanding cyclic alkenylboronic acids.

Reagent Profile: 4-Methylcyclohexen-1-ylboronic acid

PropertyValueSource
CAS Number 850567-92-9[5][6][7][8]
Molecular Formula C₇H₁₃BO₂[5][6][9]
Molecular Weight 139.99 g/mol [5][6][9]
Appearance White to off-white solidN/A
Purity Typically ≥97%[8][9]
Storage Store in a cool, dry place away from oxidizing agents.[9]

Safety and Handling: 4-Methylcyclohexen-1-ylboronic acid may cause skin and eye irritation, and respiratory irritation.[6][10] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Ox_Ad Oxidative Addition (R¹-X) Pd(0)L2->Ox_Ad Pd(II)_Int1 R¹-Pd(II)L₂-X Ox_Ad->Pd(II)_Int1 Transmetalation Transmetalation [R²B(OH)₃]⁻ Pd(II)_Int1->Transmetalation Pd(II)_Int2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Int2 Red_Elim Reductive Elimination Pd(II)_Int2->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product R¹-R² Red_Elim->Product Boronic_Acid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation Enters Cycle

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Methylcyclohexen-1-ylboronic acid with Aryl Bromides

This protocol provides a robust starting point for the coupling of 4-Methylcyclohexen-1-ylboronic acid with a range of aryl bromides.

Materials:

  • 4-Methylcyclohexen-1-ylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-Methylcyclohexen-1-ylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add toluene and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL toluene and 2 mL water) via syringe. The solvent should be degassed prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki-Miyaura couplings, particularly with sterically hindered substrates.[9][11] The bulk of the ligand promotes the formation of the active monoligated palladium(0) species and facilitates reductive elimination.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[1]

  • Solvent System: The use of a biphasic toluene/water system is common in Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • 4-Methylcyclohexen-1-ylboronic acid (1.5 equiv)

  • Aryl chloride or triflate (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide/triflate (0.5 mmol), 4-Methylcyclohexen-1-ylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and cesium carbonate (1.25 mmol).

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 5:1 ratio, e.g., 2.5 mL dioxane and 0.5 mL water).

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and highly active catalyst that performs well at elevated temperatures, making it suitable for microwave-assisted reactions.

  • Base: Cesium carbonate is a stronger base than potassium carbonate and is often used to promote the coupling of less reactive aryl chlorides and triflates.[1]

  • Solvent: 1,4-Dioxane is a high-boiling point solvent that is stable under microwave conditions.

Experimental_Workflow Start Start Reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat Reaction (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General Experimental Workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality boronic acid- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents.- Use freshly opened or properly stored boronic acid. Consider using the corresponding boronic ester.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Minimize reaction time. Consider using a stronger, non-nucleophilic base like K₃PO₄.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere.- Reduce the catalyst loading.
Formation of Byproducts - Side reactions due to high temperatures- Inappropriate choice of base- Lower the reaction temperature.- Screen different bases (e.g., K₃PO₄, CsF).

Conclusion

4-Methylcyclohexen-1-ylboronic acid is a versatile reagent for the synthesis of molecules containing the 4-methylcyclohexene moiety via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a solid foundation for researchers to successfully employ this building block. Careful consideration of the catalyst, ligand, base, and solvent system, along with diligent reaction monitoring and optimization, will lead to high yields of the desired coupled products.

References

  • McNulty, L., Kohlbacher, K., Borin, K., Dodd, B., Bishop, J., Fuller, L., & Wright, Z. (2010). Cyclic Alkenyl Boronic Half Acid Synthesis and Applications. The Journal of Organic Chemistry, 75(15), 5345–5348. [Link]

  • PubChem. (n.d.). 4-Methylcyclohexen-1-ylboronic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Pure Chemistry Scientific Inc. (n.d.). 4-Methylcyclohexen-1-ylboronic acid CAS NO.850567-92-9. Retrieved January 3, 2026, from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 235-238. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (2023, December 28). Suzuki reaction. Retrieved January 3, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

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Method

Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers

This guide provides an in-depth exploration of key applications and protocols in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document move...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of key applications and protocols in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind experimental choices, ensuring a thorough understanding of the principles that underpin these powerful techniques. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Section 1: High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[1][2][3] The success of an HTS campaign is fundamentally dependent on the quality and robustness of the assay.

The HTS Workflow: A Cascade of Decisions

The HTS process is a multi-step workflow that begins with assay development and culminates in the identification of confirmed hits ready for lead optimization.

graph HTS_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

AssayDev [label="Assay Development & Miniaturization"]; Validation [label="Assay Validation (Z' > 0.5)"]; Pilot [label="Pilot Screen (~2,000 compounds)"]; FullHTS [label="Full HTS Campaign"]; DataAnalysis [label="Data Analysis & Hit Selection"]; Confirmation [label="Hit Confirmation & Dose-Response"]; SAR [label="Preliminary SAR"];

AssayDev -> Validation; Validation -> Pilot; Pilot -> FullHTS; FullHTS -> DataAnalysis; DataAnalysis -> Confirmation; Confirmation -> SAR; }

Figure 1: The High-Throughput Screening (HTS) Workflow.

Application Note: Developing a Robust HTS Assay

The primary goal of assay development is to create a method that is relevant, robust, reliable, and practical for automation.[4] Key considerations include the choice of detection technology (e.g., fluorescence, luminescence, absorbance) and the miniaturization of the assay to a 384- or 1536-well plate format.[5][6]

Causality in Assay Design: The choice between a biochemical (cell-free) and a cell-based assay format is a critical decision.[7] Biochemical assays offer a direct measure of a compound's effect on a purified target but lack physiological context. Conversely, cell-based assays provide a more biologically relevant environment but can be more complex to interpret due to factors like cell permeability and off-target effects.[4]

Protocol: HTS Assay Validation

Assay validation is crucial to ensure that the assay is suitable for HTS.[8] The Z-factor is a statistical parameter widely used to quantify the quality of an HTS assay.[9][10]

Step-by-Step HTS Assay Validation Protocol:

  • Prepare Controls: Prepare positive and negative controls for the assay. The positive control should elicit a maximal response, while the negative control represents the baseline.

  • Plate Layout: Design a 384-well plate layout with an equal number of positive and negative control wells (e.g., 192 each).

  • Run the Assay: Execute the assay protocol using the prepared control plates.

  • Data Acquisition: Measure the signal from each well using a plate reader.

  • Calculate Z-Factor: Calculate the Z-factor using the following formula:

    Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

Interpretation of Z-Factor: [9]

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unsuitable for HTS

An assay with a Z-factor greater than 0.5 is generally considered robust and suitable for a full-scale HTS campaign.[5][11]

Section 2: Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to HTS for identifying novel lead compounds.[9] FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with weak affinity.[12] These fragment hits are then optimized into more potent, drug-like molecules.[13]

The FBDD Cycle: From Fragments to Leads

The FBDD process is an iterative cycle of screening, structural characterization, and chemical elaboration.

graph FBDD_Cycle { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Screen [label="Fragment Screening"]; HitID [label="Hit Identification"]; Structure [label="Structural Biology (X-ray, NMR)"]; Optimize [label="Fragment Evolution (Growing, Linking)"];

Screen -> HitID; HitID -> Structure; Structure -> Optimize; Optimize -> Screen [label="Iterate"]; }

Figure 2: The Fragment-Based Drug Discovery (FBDD) Cycle.

Application Note: Biophysical Techniques in Fragment Screening

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[14] Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).[15][16]

NMR-based Screening: NMR is a powerful technique for detecting weak binding interactions in solution.[17] Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are used to monitor chemical shift perturbations in the target protein upon fragment binding.[18][19][20] Ligand-observed NMR methods, like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY), are also employed.[15]

SPR-based Screening: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[14][21] It provides valuable information on binding kinetics (association and dissociation rates) and affinity.[14]

Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for a primary fragment screen using SPR.

Step-by-Step SPR Fragment Screening Protocol:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. Different chip chemistries are available to suit various protein types.[22]

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

  • Fragment Injection: Inject the fragment library compounds individually or as cocktails over the sensor surface.

  • Data Collection: Monitor the change in response units (RU) over time to detect binding events.

  • Data Analysis: Analyze the sensorgrams to identify fragments that exhibit a binding response.

  • Hit Validation: Confirmed hits are then subjected to further characterization to determine their binding affinity (KD) and kinetics.

Causality in SPR Assay Design: Proper assay design is critical to minimize false positives. This includes careful matching of the DMSO concentration in the running buffer and the fragment samples, as DMSO has a high refractive index.[14]

Section 3: Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of more potent and selective drug candidates.[23][24] This approach has revolutionized the drug design process, enabling a more rational and efficient optimization of lead compounds.[23]

The SBDD Workflow: A Rational Approach to Drug Design

SBDD is an iterative process that integrates computational modeling with experimental validation.

graph SBDD_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Target [label="Target 3D Structure (X-ray, NMR, Cryo-EM)"]; Docking [label="Molecular Docking / Virtual Screening"]; Design [label="Design of New Compounds"]; Synthesis [label="Chemical Synthesis"]; Assay [label="Biological Evaluation"]; CoCrystal [label="Co-crystal Structure Determination"];

Target -> Docking; Docking -> Design; Design -> Synthesis; Synthesis -> Assay; Assay -> CoCrystal; CoCrystal -> Docking [label="Iterative Optimization"]; }

Figure 3: The Structure-Based Drug Design (SBDD) Workflow.

Application Note: Molecular Docking in SBDD

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13][25][26] It is a fundamental tool in SBDD, used for virtual screening of large compound libraries and for predicting the binding mode of lead compounds to guide their optimization.[24]

The Docking Process: The docking process involves two key steps: sampling the conformational space of the ligand within the binding site and then ranking these conformations using a scoring function to estimate the binding affinity.[24]

Protocol: A Basic Molecular Docking Experiment

This protocol provides a simplified workflow for performing a molecular docking study using common software tools.

Step-by-Step Molecular Docking Protocol:

  • Prepare the Protein Structure:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[25]

  • Prepare the Ligand:

    • Obtain the 2D or 3D structure of the ligand.

    • Convert the ligand to a 3D structure and assign appropriate atom types and charges.

  • Define the Binding Site:

    • Identify the binding site on the protein. This can be based on experimental data or predicted using cavity detection algorithms.

    • Define a "docking box" that encompasses the binding site.[25]

  • Run the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site.[13][25]

  • Analyze the Results:

    • Examine the predicted binding poses and their corresponding scores. The lower the binding energy, the stronger the predicted interaction.[25]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Section 4: The Role of Artificial Intelligence (AI) and Machine Learning (ML)

Artificial intelligence and machine learning are transforming drug discovery by enabling the analysis of vast and complex datasets.[2] These technologies are being applied across the drug discovery pipeline, from target identification to clinical trial design.[27]

Application Note: AI/ML in QSAR and Virtual Screening

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as random forests and support vector machines, are used to build QSAR models that predict the biological activity of compounds based on their chemical structure.[1][28][29] These models can be used to prioritize compounds for synthesis and testing.

Case Study: AI-Accelerated Virtual Screening

Section 5: Lead Optimization Strategies in Medicinal Chemistry

Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties.[31] This is a critical phase in drug discovery that aims to transform a lead into a clinical candidate.

Application Note: Bioisosteric Replacement

Bioisosteric replacement is a widely used strategy in lead optimization where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile.[31][32][33]

Examples of Bioisosteric Replacements:

  • Carboxylic Acid Bioisosteres: Tetrazoles are commonly used as bioisosteres for carboxylic acids to improve metabolic stability and oral bioavailability.

  • Amide Bioisosteres: Five-membered heterocycles, such as oxadiazoles and triazoles, can be used to replace amide bonds to prevent hydrolytic cleavage.[34]

Section 6: Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetics (PK) is the study of what the body does to a drug, while pharmacodynamics (PD) is the study of what the drug does to the body.[31] Understanding the PK/PD relationship is essential for selecting appropriate doses and predicting the clinical efficacy of a drug candidate.

Application Note: The Importance of In Vivo PK Studies

In vivo PK studies in animal models, such as rodents, are crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][35][36] These studies provide critical data for predicting human pharmacokinetics and for guiding dose selection in clinical trials.[35]

Protocol: A Typical Rodent Pharmacokinetic Study

This protocol describes a general procedure for a single-dose PK study in mice.

Step-by-Step Rodent PK Study Protocol:

  • Animal Dosing: Administer the test compound to a cohort of mice via the desired route (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240 minutes).[37] Serial bleeding from a single mouse is often possible with microsampling techniques.[3][35]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically LC-MS/MS.[37]

  • Data Analysis: Plot the plasma concentration versus time data and calculate key PK parameters, such as clearance, volume of distribution, and half-life.[36]

Section 7: CRISPR-Cas9 for Target Validation

The CRISPR-Cas9 system has revolutionized genetic engineering, providing a powerful tool for target identification and validation in drug discovery.[38] By enabling precise gene editing, CRISPR-Cas9 allows researchers to create knockout cell lines or animal models to study the function of a potential drug target.[39][40][41]

Application Note: CRISPR-mediated Gene Knockout for Target Validation

Creating a gene knockout allows researchers to assess the phenotypic consequences of ablating the target protein. This provides strong evidence for the role of the target in a disease process and validates it as a potential therapeutic intervention point.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

This protocol outlines the key steps for generating a gene knockout in a mammalian cell line.

Step-by-Step CRISPR Knockout Protocol:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) that targets a specific exon of the gene of interest.

  • Transfection: Co-transfect the gRNA expression vector and a Cas9 nuclease expression vector into the target cell line.

  • Single-Cell Cloning: Isolate single cells to generate clonal cell lines. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS).[39]

  • Screening and Validation:

    • Expand the clonal cell lines and screen for the presence of mutations at the target locus using PCR and Sanger sequencing or a T7 endonuclease I assay.[39][42]

    • Confirm the absence of the target protein by Western blot analysis.[42]

This comprehensive guide provides a foundation for understanding and implementing key techniques in medicinal chemistry and drug discovery. By integrating detailed protocols with the underlying scientific principles, researchers can more effectively navigate the complex landscape of modern drug development.

References

Sources

Application

The Versatile Building Block: 4-Methylcyclohexen-1-ylboronic Acid in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Cyclic Alkenylboronic Acid In the landscape of contemporary organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Cyclic Alkenylboronic Acid

In the landscape of contemporary organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. 4-Methylcyclohexen-1-ylboronic acid, a cyclic alkenylboronic acid, has emerged as a valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural motif, featuring a substituted cyclohexene ring, allows for the introduction of this desirable fragment into a wide array of organic molecules, making it a significant tool for researchers in medicinal chemistry, materials science, and drug development.

This comprehensive guide provides an in-depth exploration of 4-Methylcyclohexen-1-ylboronic acid as a synthetic building block. We will delve into its preparation, key applications with a focus on the Suzuki-Miyaura coupling reaction, and provide detailed, field-proven protocols to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Chemical Profile of 4-Methylcyclohexen-1-ylboronic acid:

PropertyValueReference
CAS Number 850567-92-9[1][2]
Molecular Formula C₇H₁₃BO₂[1][2]
Molecular Weight 139.99 g/mol [1][2]
IUPAC Name (4-Methylcyclohex-1-en-1-yl)boronic acid[1]

Synthetic Accessibility: Crafting the Building Block

The utility of any building block is intrinsically linked to its accessibility. While 4-Methylcyclohexen-1-ylboronic acid is commercially available, understanding its synthesis provides valuable insights into its stability and handling. A common and effective strategy for the synthesis of cyclic alkenylboronic acids involves the conversion of a corresponding ketone to a vinyl triflate, followed by a palladium-catalyzed borylation reaction.

A plausible and widely adopted synthetic route starting from the readily available 4-methylcyclohexanone is outlined below. This method offers a reliable pathway to the desired boronic acid, often via its more stable pinacol ester derivative.

Protocol 1: Synthesis of 4-Methylcyclohexen-1-ylboronic Acid Pinacol Ester

This two-step procedure first involves the formation of the vinyl triflate from 4-methylcyclohexanone, followed by a Miyaura borylation reaction.

Step 1: Synthesis of 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate

  • Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Triflation: Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate.

Step 2: Miyaura Borylation to Yield the Pinacol Ester

  • Reaction Mixture: In a Schlenk flask, combine the synthesized vinyl triflate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Solvent: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture at 80-90 °C and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the 4-methylcyclohexen-1-ylboronic acid pinacol ester.

Hydrolysis to the Boronic Acid (Optional):

The pinacol ester is often used directly in coupling reactions due to its enhanced stability. However, if the free boronic acid is required, the pinacol ester can be hydrolyzed under mild acidic conditions (e.g., aqueous HCl in THF or acetone) or by transesterification with a diol that can be easily removed.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] 4-Methylcyclohexen-1-ylboronic acid serves as an excellent coupling partner in these reactions, allowing for the synthesis of a variety of substituted 4-methylcyclohexene derivatives.

The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)2 Base PdII_R2 R-Pd(II)-R' Ln Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Methylcyclohexen-1-ylboronic Acid with Aryl Halides

This protocol provides a robust starting point for the coupling of 4-Methylcyclohexen-1-ylboronic acid (or its pinacol ester) with a range of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 eq), 4-methylcyclohexen-1-ylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent System: Add a suitable solvent system. A mixture of an organic solvent and water (e.g., toluene/H₂O, 1,4-dioxane/H₂O, or DMF/H₂O) is commonly used.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Illustrative Application: Synthesis of 4-Aryl-1-methylcyclohexenes

The coupling of 4-methylcyclohexen-1-ylboronic acid with various aryl halides provides a direct route to 4-aryl-1-methylcyclohexenes, which are valuable scaffolds in medicinal chemistry and materials science.

Suzuki_Application cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44119556&t=l' />td>tr><tr><td>4-Methylcyclohexen-1-ylboronic acidtd>tr>table>> Conditions Pd Catalyst Base Solvent, Heat Reactant1->Conditions Reactant2 <<table><tr><td><fontpoint-size='12'>+font>td>tr>table>> Reactant3 Ar-X (Aryl Halide) Reactant3->Conditions Product <<table><tr><td><imgsrc='https://www.chem.ucla.edu/~harding/IGOC/M/methylcyclohexene03.png' />td>tr><tr><td>4-Aryl-1-methylcyclohexenetd>tr>table>> Conditions->Product

Figure 2: General scheme for the synthesis of 4-aryl-1-methylcyclohexenes.

Expert Insights and Causality in Experimental Choices

  • Choice of Boronic Acid vs. Pinacol Ester: While the free boronic acid can be used, its pinacol ester derivative often offers superior stability, longer shelf-life, and easier handling, making it a preferred choice in many synthetic protocols. The pinacol ester can often be used directly in the Suzuki-Miyaura coupling without prior deprotection.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For simple aryl bromides and iodides, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) may be required to facilitate the oxidative addition and reductive elimination steps.

  • The Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The strength and solubility of the base should be considered based on the specific substrates and solvent system.

  • Solvent System: A biphasic solvent system, typically an organic solvent with water, is often employed. This aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. Anhydrous conditions can also be employed, particularly with boronic esters and specific bases like potassium fluoride.

Self-Validating Systems and Troubleshooting

A robust protocol should be self-validating. Here are key checkpoints and troubleshooting tips:

  • Purity of Starting Materials: Ensure the purity of the 4-methylcyclohexen-1-ylboronic acid (or its ester) and the coupling partner. Impurities can poison the catalyst and lead to low yields.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Maintaining a rigorously inert atmosphere is critical for catalyst longevity and reaction success.

  • Reaction Monitoring: Regularly monitor the reaction progress. If the reaction stalls, it could be due to catalyst deactivation. In such cases, adding a fresh portion of the catalyst may be beneficial.

  • Side Reactions: A common side reaction is the protodeborylation of the boronic acid, where the C-B bond is cleaved by a proton source. This can be minimized by using anhydrous conditions or by carefully selecting the base and reaction temperature. Homocoupling of the boronic acid can also occur, and this can be suppressed by using the appropriate catalyst and reaction conditions.

Conclusion: A Gateway to Molecular Complexity

4-Methylcyclohexen-1-ylboronic acid stands as a potent and versatile building block in the arsenal of the modern organic chemist. Its ability to participate in robust and reliable C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling, provides a direct and efficient pathway for the introduction of the valuable 4-methylcyclohexene moiety. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this reagent in the pursuit of novel and impactful molecules. As the demand for sophisticated organic molecules continues to grow, the importance of well-characterized and readily applicable building blocks like 4-methylcyclohexen-1-ylboronic acid will undoubtedly continue to rise.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • PubChem. (4-Methylcyclohex-1-en-1-yl)boronic acid. National Center for Biotechnology Information. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link] (Note: While a direct synthesis for the target molecule might not be present, Organic Syntheses provides robust and verified procedures for related transformations.)

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

Sources

Method

Application Notes &amp; Protocols for C-C Bond Formation with 4-Methylcyclohexen-1-ylboronic acid

Introduction: The Synthetic Utility of the Cyclohexenyl Motif The 4-methylcyclohexenyl moiety is a valuable structural unit in organic synthesis, appearing in natural products, pharmaceuticals, and advanced materials. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of the Cyclohexenyl Motif

The 4-methylcyclohexenyl moiety is a valuable structural unit in organic synthesis, appearing in natural products, pharmaceuticals, and advanced materials. Its incorporation into more complex molecular architectures often requires the formation of a carbon-carbon bond at the C1 position. 4-Methylcyclohexen-1-ylboronic acid is a key reagent for this transformation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This air- and moisture-tolerant organoboron compound provides a versatile and highly efficient handle for creating sp²-sp² and sp²-sp³ C-C bonds with a wide range of organic halides and pseudohalides.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for utilizing 4-Methylcyclohexen-1-ylboronic acid. It combines mechanistic insights with field-proven protocols to ensure reliable and reproducible results in the laboratory.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds under generally mild conditions with high functional group tolerance.[4] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the key transmetalation step.[3]

The catalytic cycle is comprised of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[1]

  • Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group (the 4-methylcyclohexenyl moiety) to the Pd(II) complex, displacing the halide.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ (4-Methylcyclohexenyl boronic acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) base Base (e.g., K₂CO₃) boronate->transmetalation Enters Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for Alkenylboronic Acids

The success of the Suzuki-Miyaura coupling with 4-Methylcyclohexen-1-ylboronic acid hinges on the careful selection of four key components: the palladium catalyst (pre-catalyst and ligand), the base, the solvent, and the temperature.

  • Catalyst System: The choice of palladium source and ligand is critical. For coupling alkenylboronic acids, phosphine ligands are commonly employed. Ligands like triphenylphosphine (PPh₃) are robust, but more electron-rich and bulky phosphines such as tricyclohexylphosphine (PCy₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can often improve reaction rates and yields, especially with less reactive electrophiles like aryl chlorides.[3] Pre-catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) are all effective starting points.[1][2]

  • Base: The base is essential for activating the boronic acid.[3] Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes accelerating the reaction but also potentially leading to side reactions. Aqueous solutions of these bases are frequently used, creating a biphasic reaction mixture.[4]

  • Solvent: A variety of solvents can be used, often in combination with water to dissolve the inorganic base. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic solvents like toluene.[5] The solvent system must be able to solubilize the organic starting materials and the palladium catalyst.

  • Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Temperatures typically range from 80 °C to 110 °C.[6] Microwave heating can also be employed to significantly reduce reaction times.[7]

Data Presentation: A Survey of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of cyclic alkenylboronic acids with various aryl halides, based on established general procedures and common practices in the field.[8]

Entry Electrophile (R¹-X) Catalyst (mol%) Ligand (mol%) Base (Equiv.) Solvent System Temp (°C) Typical Yield
1Aryl IodidePd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Toluene/H₂O100> 90%
2Aryl BromidePd(PPh₃)₄ (3-5%)-Na₂CO₃ (2.0)Dioxane/H₂O9080-95%
3Electron-rich Aryl-BrPdCl₂(dppf) (3%)-K₂CO₃ (2.0)DMF/H₂O10075-90%
4Electron-poor Aryl-BrPd₂(dba)₃ (2%)PCy₃ (8%)K₃PO₄ (2.0)THF/H₂O8085-98%
5Aryl ChloridePd(OAc)₂ (2-5%)XPhos (4-10%)K₃PO₄ (3.0)1,4-Dioxane11060-85%
6Heteroaryl BromidePdCl₂(dppf) (5%)-Cs₂CO₃ (2.5)Dioxane/H₂O10070-90%

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of 4-Methylcyclohexen-1-ylboronic acid with an Aryl Bromide

This protocol describes a representative procedure for the coupling of 4-Methylcyclohexen-1-ylboronic acid with 4-bromoanisole.

Materials:

  • 4-Methylcyclohexen-1-ylboronic acid (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or reaction vial with stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, & K₂CO₃ in flask start->reagents solvent Add 1,4-Dioxane and Water reagents->solvent degas Degas mixture (e.g., Ar bubbling for 15 min) solvent->degas catalyst Add Pd(PPh₃)₄ under inert atmosphere degas->catalyst heat Heat to 90-100 °C with stirring catalyst->heat monitor Monitor reaction (TLC or GC-MS) heat->monitor workup Cool, dilute with water, extract with EtOAc monitor->workup Upon Completion purify Dry organic layer, concentrate, and purify (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), 4-Methylcyclohexen-1-ylboronic acid (1.2 mmol, 168 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and purge the mixture with a gentle stream of argon or nitrogen for 15 minutes to remove dissolved oxygen. This step is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg) to the reaction mixture.

  • Reaction: Attach a condenser to the flask, ensure the inert atmosphere is maintained (e.g., via a balloon or manifold), and heat the mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-methoxy-4-(4-methylcyclohex-1-en-1-yl)benzene.

Troubleshooting & Considerations

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, converting the boronic acid back to the corresponding alkene (4-methylcyclohexene). To minimize this, ensure the reaction is properly degassed and run under an inert atmosphere. Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help compensate for any loss.

  • Low Yields: If the reaction stalls or gives low yields, consider screening different catalyst/ligand systems, bases, or solvents as outlined in the data table. For challenging substrates, a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand) may be necessary.[3]

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can sometimes occur. This is often minimized by the slow addition of one reagent or by using optimized catalyst concentrations.

References

  • McNulty, L., Kohlbacher, K., Borin, K., Dodd, B., Bishop, J., Fuller, L., & Wright, Z. (2010). Cyclic Alkenyl Boronic Half Acid Synthesis and Applications. The Journal of Organic Chemistry, 75(15), 5345–5348. [Link]

  • NRO. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Haydl, A. M., & Oestreich, M. (2019). Enantioselective transannular reactions by palladium-catalysed conjugate addition of aryl boronic acids. Chemical Communications, 55(86), 12999-13002. [Link]

  • Stanetty, C., & Oestreich, M. (2013). Cyclization by Intramolecular Suzuki–Miyaura Cross‐Coupling–A Review. Chemistry – A European Journal, 19(32), 10454-10471. [Link]

  • Öztürk, S., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(8), 12180-12192. [Link]

  • Ramirez, A., et al. (2021). Palladium-Catalyzed Acetylation of Arylbromides. Organic Syntheses, 98, 68-83. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 4-Methylcyclohexen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] A significant challenge in this field is the coupling of sterically hindered substrates, such as secondary alkyl and cycloalkenyl boronic acids. 4-Methylcyclohexen-1-ylboronic acid, a sterically demanding secondary cycloalkenylboronic acid, presents a formidable challenge due to factors such as slower transmetalation rates and the potential for undesired side reactions like β-hydride elimination.

The success of such challenging couplings is critically dependent on the judicious selection of the phosphine ligand coordinated to the palladium catalyst. The ligand's steric and electronic properties profoundly influence the stability and reactivity of the catalytic species, thereby dictating the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3] This application note provides a detailed guide to ligand selection, a comprehensive protocol for ligand screening, and an optimized reaction protocol for the Suzuki-Miyaura coupling of 4-Methylcyclohexen-1-ylboronic acid.

The Catalytic Cycle and the Crucial Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. Each step is significantly influenced by the phosphine ligand (L).

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Diorganopalladium R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like 4-methylcyclohexen-1-ylboronic acid, bulky and electron-rich ligands are paramount.[3]

  • Bulky Ligands: Promote the reductive elimination step, which is often rate-limiting for sterically congested molecules, and help to stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[3][4]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[4]

Ligand Selection for Coupling with 4-Methylcyclohexen-1-ylboronic Acid

Given the steric hindrance of 4-Methylcyclohexen-1-ylboronic acid, the choice of ligand is critical. The following classes of ligands have demonstrated high efficacy in couplings of similar challenging substrates.

Ligand ClassSpecific ExamplesKey CharacteristicsRationale for Use with 4-Methylcyclohexen-1-ylboronic Acid
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky, electron-rich ligands that are highly effective for a broad range of substrates, including sterically hindered ones.[5]These ligands are known to accelerate both oxidative addition and reductive elimination, which is crucial for overcoming the steric barriers presented by the cyclohexenyl moiety.[3]
cataCXium® Ligands cataCXium® ASterically demanding and electron-rich di-1-adamantylalkylphosphines.These ligands have proven successful for aryl halide activation and are excellent for Suzuki coupling reactions involving challenging substrates.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SImesMore electron-rich and often bulkier than phosphine ligands, offering high stability to the active Pd(0) catalyst.[7]NHCs can be effective alternatives to phosphine ligands, particularly in cases where phosphine ligand instability is an issue.[7][8]

Experimental Protocols

An inert atmosphere (Argon or Nitrogen) is crucial for all protocols to prevent catalyst oxidation and ensure reproducibility. [9]

Protocol 1: High-Throughput Ligand Screening

This protocol describes a systematic approach to screen a panel of ligands to identify the optimal choice for the coupling of 4-Methylcyclohexen-1-ylboronic acid with a specific aryl halide.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in parallel vials) cluster_analysis Analysis Reagents Prepare Stock Solutions: - Aryl Halide - 4-Methylcyclohexen-1-ylboronic Acid - Base (e.g., K₃PO₄) - Pd Precursor (e.g., Pd₂(dba)₃) Dispense Dispense Ligands (e.g., SPhos, XPhos, RuPhos, cataCXium A) Reagents->Dispense Add_Reagents Add Stock Solutions: 1. Pd Precursor 2. Aryl Halide 3. Boronic Acid 4. Base Dispense->Add_Reagents Reaction_Conditions Seal, Purge with Inert Gas, and Heat (e.g., 80-110 °C) Add_Reagents->Reaction_Conditions Monitoring Monitor Progress (TLC, GC-MS, or LC-MS) Reaction_Conditions->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Yield and Purity Workup->Analysis Selection Select Optimal Ligand Analysis->Selection

Figure 2: Workflow for ligand screening.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Methylcyclohexen-1-ylboronic acid (1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions: In an inert atmosphere, prepare stock solutions of the aryl halide, 4-Methylcyclohexen-1-ylboronic acid, base, and palladium precursor in the chosen solvent.

  • Ligand Dispensing: To each reaction vial, add the respective phosphine ligand.

  • Reagent Addition: Add the stock solutions of the palladium precursor, aryl halide, boronic acid, and finally the base to each vial.

  • Reaction: Seal the vials, remove from the glovebox, and place in a preheated heating block. Stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture and analyze by GC-MS or LC-MS to determine the conversion and identify the most effective ligand.

Protocol 2: Optimized Suzuki-Miyaura Coupling of 4-Methylcyclohexen-1-ylboronic Acid

This protocol is a robust starting point for the coupling of 4-Methylcyclohexen-1-ylboronic acid with various aryl bromides using a highly active ligand such as SPhos or XPhos, identified from the screening process.

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Methylcyclohexen-1-ylboronic acid (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl bromide, 4-Methylcyclohexen-1-ylboronic acid, and K₃PO₄.[10]

  • Catalyst Addition: In a separate vial, quickly weigh the XPhos Pd G3 precatalyst and add it to the Schlenk flask against the positive flow of inert gas.[10]

  • Solvent Addition: Seal the flask with a septum and add the anhydrous, degassed 1,4-dioxane via syringe.

  • Inert Atmosphere: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl bromide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.Use a fresh, high-quality precatalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Re-evaluate the base and solvent combination through screening.[9]
Protodeboronation Presence of water; Base is too strong.Use anhydrous conditions. Switch to a milder base such as K₂CO₃ or CsF.[9]
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture.Ensure rigorous exclusion of oxygen. Use a Pd(0) source or a precatalyst that readily reduces to Pd(0).[9]

Conclusion

The successful Suzuki-Miyaura cross-coupling of the sterically demanding 4-Methylcyclohexen-1-ylboronic acid is highly contingent on the strategic selection of the palladium ligand. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and cataCXium® families, as well as N-heterocyclic carbenes, are essential for overcoming the steric and electronic challenges posed by this substrate. A systematic ligand screening approach, followed by careful optimization of reaction conditions, is crucial for achieving high yields and minimizing side reactions. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully employ 4-Methylcyclohexen-1-ylboronic acid in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

Method

Application Note: A Practical Guide to Investigating Solvent Effects on the Reactivity of 4-Methylcyclohexen-1-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals. Abstract: 4-Methylcyclohexen-1-ylboronic acid is a valuable building block in synthetic chemistry, particularly for the construction of complex molec...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methylcyclohexen-1-ylboronic acid is a valuable building block in synthetic chemistry, particularly for the construction of complex molecular architectures relevant to drug discovery.[1][2] Its reactivity, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is profoundly influenced by the reaction solvent.[3] The solvent not only facilitates the dissolution of reagents but actively participates in the catalytic cycle by stabilizing intermediates, influencing catalyst activity, and mediating the efficacy of the base.[4][5] An improper solvent choice can lead to low yields, slow reaction rates, or the formation of undesirable byproducts such as through protodeboronation.[6] This guide provides a comprehensive theoretical framework and a detailed experimental protocol for systematically investigating and optimizing solvent effects on the reactivity of 4-Methylcyclohexen-1-ylboronic acid, enabling researchers to enhance reaction efficiency and predictability in the synthesis of target molecules.

The Theoretical Framework of Solvent Influence in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high functional group tolerance.[7][8] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount to comprehending the role of the solvent.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)L_n-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L_n-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product reagents1 R¹-X (Aryl/Vinyl Halide) reagents1->oa_complex reagents2 R²-B(OH)₂ (Boronic Acid) reagents2->trans_complex base_node Base base_node->trans_complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The solvent's role extends across all three key stages of this cycle:

  • Solubility and Mass Transport: The most fundamental role is to dissolve the boronic acid, the coupling partner (typically an aryl or vinyl halide), the base, and the palladium catalyst complex. Inadequate solubility of any component will severely limit the reaction rate. Boronic acids, for instance, show varied solubility in different organic solvents, with ethers often being effective.[9]

  • Stabilization of Intermediates: The polarity of the solvent can significantly affect the stability of charged intermediates and transition states. For example, polar aprotic solvents like DMF or MeCN have been shown to stabilize anionic palladium complexes, which can alter the reaction's chemoselectivity compared to nonpolar solvents like toluene or THF.[4][10] This stabilization can change which step in the cycle is rate-determining.

  • Influence on Base Activity: The transmetalation step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[11] The effectiveness of the base (e.g., K₂CO₃, K₃PO₄) is highly dependent on its solubility and dissociation in the chosen solvent. In some systems, a small amount of water is added as a co-solvent to aid in dissolving inorganic bases and facilitate the formation of the active boronate.[7]

  • Coordination to the Catalyst: Some solvents, particularly those with coordinating atoms like THF, DMF, or acetonitrile, can act as ligands, binding to the palladium center. This can influence the stability and reactivity of the active catalyst, sometimes competing with the desired phosphine ligands and affecting the rates of oxidative addition and reductive elimination.[5]

Experimental Design for Solvent Screening

A systematic approach is essential for accurately assessing solvent effects. This involves defining a model reaction where the solvent is the primary variable, while all other parameters are held constant.

2.1. Model Reaction

For this study, we will use the Suzuki-Miyaura coupling of 4-Methylcyclohexen-1-ylboronic acid with 1-bromo-4-methoxybenzene (4-bromoanisole).

  • Rationale: 4-bromoanisole is a common, moderately reactive aryl halide that is solid, easy to handle, and has an electron-donating group, making it a representative coupling partner. The product, 4-methoxy-1-(4-methylcyclohex-1-en-1-yl)benzene, is readily distinguishable from starting materials by standard analytical techniques like GC-MS and HPLC.

2.2. Fixed Parameters

To isolate the effect of the solvent, the following parameters must be kept constant across all experiments:

  • Reactant Stoichiometry: 4-Methylcyclohexen-1-ylboronic acid (1.2 equiv), 1-bromo-4-methoxybenzene (1.0 equiv).

  • Catalyst System: Pd(PPh₃)₄ (2 mol%). Rationale: This is a common, well-behaved catalyst for standard Suzuki couplings. Less polar solvents are often complementary to Pd(PPh₃)₄.[5]

  • Base: K₂CO₃ (2.5 equiv), finely powdered.

  • Concentration: 0.2 M with respect to the limiting reagent (1-bromo-4-methoxybenzene).

  • Temperature: 80 °C.

  • Internal Standard: Dodecane (0.5 equiv). Rationale: An internal standard is crucial for accurate quantification by GC or HPLC, correcting for variations in sample injection volume.

2.3. Solvent Selection

The chosen solvents should represent a diverse range of properties (polarity, proticity, coordinating ability).

Solvent Class Dielectric Constant (ε)Rationale for Inclusion
Toluene Nonpolar2.4Standard nonpolar solvent, often used in Suzuki reactions.
1,4-Dioxane Ethereal / Polar Aprotic2.2Common ethereal solvent, known to coordinate with palladium.
Tetrahydrofuran (THF) Ethereal / Polar Aprotic7.5A more polar ethereal solvent than dioxane.
Acetonitrile (MeCN) Polar Aprotic37.5Highly polar, can stabilize anionic intermediates.[4]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Highly polar amide, excellent solvating power for salts.[5]
Ethanol (EtOH) Polar Protic24.6Protic solvent, can participate in hydrogen bonding and potentially lead to protodeboronation.[4]
1,4-Dioxane / H₂O (10:1) Biphasic-Investigates the common practice of adding water to aid base solubility.[8]

Detailed Protocol for Kinetic Analysis

This protocol outlines the procedure for a single kinetic experiment. The process should be repeated for each solvent listed in the table above.

Experimental_Workflow Figure 2: Experimental Workflow for Solvent Screening prep 1. Reagent Preparation & Inerting setup 2. Reaction Assembly (t=0) prep->setup heat 3. Heating & Stirring (80 °C) setup->heat sample 4. Time-Point Sampling (t = 5, 15, 30, 60, 120 min) heat->sample Collect Aliquots quench 5. Sample Quenching & Preparation sample->quench analyze 6. GC-MS / HPLC Analysis quench->analyze data 7. Data Processing (Yield vs. Time) analyze->data

Caption: Figure 2: Experimental Workflow for Solvent Screening.

3.1. Materials and Equipment

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir plate with heating

  • Syringes and needles for liquid transfer and sampling

  • Inert gas line (Argon or Nitrogen)

  • GC-MS or HPLC with a suitable column (e.g., C18 for HPLC)

  • Standard lab glassware and consumables

3.2. Step-by-Step Procedure

  • Vessel Preparation: Add 1-bromo-4-methoxybenzene (1.0 mmol), K₂CO₃ (2.5 mmol), and a magnetic stir bar to a dry reaction vial.

  • Inerting: Seal the vial with a septum cap, and purge with an inert gas (Argon or N₂) for 5-10 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition:

    • Via syringe, add the chosen Solvent (5.0 mL).

    • Add the Internal Standard , dodecane (0.5 mmol).

    • Add a stock solution of 4-Methylcyclohexen-1-ylboronic acid (1.2 mmol in 1 mL of the same solvent).

  • Catalyst Addition: Finally, add the Pd(PPh₃)₄ catalyst (0.02 mmol).

  • Initiate Reaction (t=0): Place the vial in a preheated oil bath or heating block at 80 °C and begin vigorous stirring.

  • Sampling: At designated time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (~50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately dispense the aliquot into a vial containing diethyl ether (1 mL) and a small amount of water (0.5 mL). Vortex thoroughly. The ether will extract the organic components, and the water will quench the reaction by dissolving the base.

  • Sample Preparation for Analysis: Pass the ether layer through a small plug of silica gel or a syringe filter to remove palladium residues and baseline impurities.

  • Analysis: Analyze the filtered sample by GC-MS or HPLC to determine the relative concentrations of the starting material (1-bromo-4-methoxybenzene) and the product, using the internal standard for quantification.

Data Analysis and Interpretation

4.1. Calculating Yield

The percent yield at each time point can be calculated from the peak areas obtained from the chromatogram using a response factor (RF) determined from standard calibration curves.

Yield (%) = (AreaProduct / AreaInternal Standard) * (1 / RF) * (molesInternal Standard / initial molesLimiting Reagent) * 100

4.2. Presenting Results

Summarize the final yield (at 120 min or upon reaction completion) and the initial reaction rate for each solvent in a clear, comparative table. The initial rate can be estimated from the slope of the yield vs. time plot in the early, linear phase of the reaction.

Table 2: Hypothetical Results of Solvent Screening

Solvent Class Yield at 120 min (%) Initial Rate (Yield/hr) Observations & Interpretation
Toluene Nonpolar8555Good performance, typical for Pd(PPh₃)₄ systems.[5]
1,4-Dioxane Ethereal9270Excellent yield and rate, likely due to good solvation and catalyst coordination.
THF Ethereal8865Slightly less effective than dioxane, but still a very good solvent for this transformation.
Acetonitrile Polar Aprotic4520Lower yield, potentially due to catalyst inhibition or alternative reaction pathways stabilized by high polarity.[4]
DMF Polar Aprotic5530Better than MeCN but still suboptimal. High boiling point can be a practical advantage, but may not be ideal for this specific catalyst system.
Ethanol Polar Protic155Very poor yield. Significant protodeboronation of the boronic acid is the likely cause.[6]
1,4-Dioxane / H₂O (10:1) Biphasic9575Highest yield, demonstrating the benefit of water for dissolving the inorganic base and accelerating transmetalation.[8]

Mechanistic Considerations & Troubleshooting

The data from the solvent screen provides critical insights into the reaction mechanism and potential side reactions.

Solvent_Influence Figure 3: Conceptual Map of Solvent Influence reaction Suzuki-Miyaura Reaction product Desired Product (High Yield) reaction->product Favors side_reaction Protodeboronation reaction->side_reaction Can Lead To alt_pathway Altered Catalyst State (e.g., Anionic Pd) reaction->alt_pathway Can Lead To nonpolar Nonpolar / Ethereal (Toluene, Dioxane, THF) nonpolar->reaction nonpolar->product polar_aprotic Polar Aprotic (DMF, MeCN) polar_aprotic->reaction polar_aprotic->alt_pathway polar_protic Polar Protic (EtOH, MeOH) polar_protic->reaction polar_protic->side_reaction

Sources

Application

scale-up synthesis using 4-Methylcyclohexen-1-ylboronic acid

An Application Guide for the Robust, Kilogram-Scale Synthesis of 4-Methylcyclohexen-1-ylboronic Acid Abstract This comprehensive guide details a validated, scalable, and robust protocol for the kilogram-scale synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Robust, Kilogram-Scale Synthesis of 4-Methylcyclohexen-1-ylboronic Acid

Abstract

This comprehensive guide details a validated, scalable, and robust protocol for the kilogram-scale synthesis of 4-Methylcyclohexen-1-ylboronic acid, a critical building block in modern organic synthesis. Primarily utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this versatile reagent is instrumental in the development of novel pharmaceuticals and advanced materials.[1][2][3][4][5] This document provides an in-depth examination of the reaction mechanism, critical process parameters for scale-up, a step-by-step manufacturing protocol, and rigorous methods for purification and characterization. The causality behind experimental choices is explained to ensure reproducibility, safety, and high product purity, targeting the needs of researchers, process chemists, and drug development professionals.

Introduction and Scientific Context

Organoboron compounds, particularly boronic acids, are foundational pillars of contemporary C-C bond formation chemistry.[3][4] Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for complex molecular construction.[3][6] 4-Methylcyclohexen-1-ylboronic acid, specifically, offers a valuable non-aromatic, cyclic alkenyl scaffold for introducing structural diversity in drug discovery and materials science.

The most reliable and industrially viable route to this class of compounds involves the reaction of an organometallic species, such as a Grignard reagent, with a trialkyl borate ester, followed by hydrolysis.[7][8][9] While straightforward in principle, scaling this process presents significant challenges related to reaction initiation, thermal management, and purification. This guide addresses these challenges by presenting a protocol optimized for safety, efficiency, and purity on a multi-kilogram scale.

Reaction Mechanism and Rationale

The synthesis is executed in two primary, sequential stages: the formation of a vinyl Grignard reagent and its subsequent electrophilic trapping with triisopropyl borate.

Stage 1: Grignard Reagent Formation. This stage involves the oxidative insertion of magnesium metal into the carbon-halogen bond of a 1-halo-4-methylcyclohexene precursor. The reaction is heterogeneous and occurs on the surface of the magnesium.[10] Success is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are potent bases that react violently with protic sources like water.[11][12] Tetrahydrofuran (THF) is selected as the solvent due to its excellent ability to solvate the Grignard species (forming a Schlenk equilibrium) and its relatively high boiling point, which aids in thermal control.[13]

Stage 2: Borylation and Hydrolysis. The formed Grignard reagent acts as a powerful nucleophile, attacking the electrophilic boron atom of triisopropyl borate. This step is performed at very low temperatures (-78 °C to -60 °C) to minimize side reactions, such as the double addition of the Grignard reagent to the borate.[8][14] The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the target 4-Methylcyclohexen-1-ylboronic acid.

Synthesis_Mechanism cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Borylation & Hydrolysis Start_Mat 1-Bromo-4-methylcyclohexene + Mg Turnings Grignard 4-Methylcyclohexen-1-ylmagnesium Bromide Start_Mat->Grignard  THF (Solvent) Anhydrous Conditions Intermediate Boronate Ester Intermediate Grignard->Intermediate  Nucleophilic Attack (-78 °C to -60 °C) Borate Triisopropyl Borate B(O-iPr)3 Workup Aqueous Acidic Workup (e.g., 2M HCl) Intermediate->Workup Product 4-Methylcyclohexen-1-ylboronic Acid Workup->Product

Caption: Experimental workflow for the scale-up synthesis.

  • Reactor Preparation: Ensure the 50 L reactor is clean and dry. Assemble the apparatus and flame-dry all glassware under vacuum, then backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Grignard Reagent Formation:

    • Charge the magnesium turnings (0.40 kg, 16.5 mol) into the reactor, followed by 5.0 L of anhydrous THF.

    • Add a single crystal of iodine to initiate the reaction. A slight color change and gentle bubbling indicate initiation.

    • In a separate vessel, dissolve 1-bromo-4-methylcyclohexene (2.63 kg, 15.0 mol) in 13.0 L of anhydrous THF.

    • Slowly add the bromide solution to the magnesium suspension via the dropping funnel over 3-4 hours, maintaining a gentle reflux (~65 °C). The exotherm should be controllable by the rate of addition and jacket cooling.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete consumption of the magnesium.

  • Borylation:

    • Cool the reactor contents to between -78 °C and -60 °C using a dry ice/acetone or cryogenic bath.

    • Slowly add triisopropyl borate (3.11 kg, 16.5 mol) subsurface over 2-3 hours, ensuring the internal temperature does not rise above -60 °C. The mixture will become thick.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a mixture of crushed ice and 2 M aqueous HCl. Add cautiously until the magnesium salts have dissolved and the aqueous phase is acidic (pH ~1-2). This is a highly exothermic step.

    • Transfer the biphasic mixture to the 100 L extraction vessel. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 5.0 L).

    • Combine all organic layers and wash with brine (5.0 L).

  • Purification (Acid-Base Extraction):

    • This is a critical step to remove non-acidic impurities. [15] * To the combined organic layers, add 1 M aqueous NaOH solution and stir vigorously. Extract the aqueous layer. Repeat the basic extraction two more times. The boronic acid is converted to its water-soluble sodium boronate salt.

    • Combine the aqueous basic extracts and wash with diethyl ether (2 x 3.0 L) to remove any remaining organic impurities.

    • Cool the aqueous layer to 0 °C and slowly acidify with concentrated HCl until the pH is ~1-2. The pure boronic acid will precipitate as a white solid.

    • Stir the slurry at 0 °C for 1 hour to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product under high vacuum at 30-35 °C until a constant weight is achieved.

    • Expected Yield: 1.5 - 1.7 kg (71 - 81%).

    • Appearance: White to off-white crystalline solid.

Product Characterization and Quality Control

Purity is paramount for the successful application of boronic acids in catalysis. [5]Rigorous analytical testing is required.

Analysis TechniqueSpecificationPurpose
¹H NMR (400 MHz, DMSO-d₆)Conforms to structureConfirms chemical identity and checks for organic impurities (e.g., protodeboronation product).
¹¹B NMR (128 MHz, DMSO-d₆)δ ≈ 28-32 ppm (broad singlet)Confirms the presence of the trigonal planar boronic acid. Absence of signals for boroxine or boric acid. [16]
Melting Point 162-166 °C [17]Physical property confirmation and indicator of purity.
HPLC Purity >98%Quantifies purity and detects trace impurities.
Loss on Drying (LOD) <0.5%Ensures removal of residual solvents and water.

A common impurity is the corresponding trimeric anhydride, known as a boroxine. [16][18]Its formation is reversible in the presence of water. The purification protocol described is effective at minimizing this and other impurities.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Grignard reaction fails to initiate. Wet THF or glassware; passive magnesium surface.Ensure all equipment is flame-dried. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few turnings of Mg in situ.
Low yield of boronic acid. Incomplete Grignard formation; premature quenching of Grignard; double addition to borate ester.Check for moisture. Ensure slow, controlled addition of the borate ester at very low temperatures.
Product contaminated with 4-methylcyclohexene. Incomplete reaction; protodeboronation during workup.Ensure sufficient reaction time. Avoid overly harsh acidic conditions or prolonged heating during workup. The described acid-base extraction purification should effectively remove this non-acidic impurity.
Product contains boroxine anhydride. Incomplete hydrolysis or dehydration upon storage.Ensure the final acidic workup is sufficient. Store the final product in a tightly sealed container in a desiccator. The boroxine can often be converted back to the acid by dissolving in a wet solvent and re-precipitating.

Conclusion

The protocol presented herein provides a reliable and scalable pathway to high-purity 4-Methylcyclohexen-1-ylboronic acid. By carefully controlling reaction parameters, especially temperature and moisture, and employing a robust acid-base extraction for purification, this valuable synthetic intermediate can be manufactured safely and efficiently on a kilogram scale. The resulting product is well-suited for demanding applications in pharmaceutical and materials development, particularly in Suzuki-Miyaura cross-coupling reactions where reagent quality directly impacts reaction success. [1][19]

References

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews - ACS Publications. [Link]

  • Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. IntechOpen. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. [Link]

  • Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Methods for forming protected organoboronic acids.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of aryl boronic acids.
  • 4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. [Link]

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Process for purification of boronic acid and its derivatives.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Tejapharm. [Link]

  • Standard Operating Procedure for Grignard Reagents. University of Georgia. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Washington. [Link]

  • Synthesis of aryl boronic acids.
  • 4-Methylcyclohexen-1-ylboronic acid. PubChem. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters - ACS Publications. [Link]

  • What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • What precaution would you adopt while preparing a Grignard reagent?. Quora. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. [Link]

  • 4-Methyl-1-cyclohexen-1-ylboronic acid, 97%. Labchem. [Link]

  • (4-Methyl-1-cyclohexen-1-yl)boronic acid. Oakwood Chemical. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • 4 Methylcyclohexene Lab Lecture - Chem 251. YouTube. [Link]

  • 4-Methylcyclohexene. PubChem. [Link]

  • Synthesis of 4-Methylcyclohexene. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields in 4-Methylcyclohexen-1-ylboronic acid Suzuki Reactions

Welcome to the technical support hub for researchers and drug development professionals. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-methylcyclohexen-1-ylboronic acid. This sterically hindered and sensitive substrate presents unique challenges, and this guide is designed to help you navigate them to achieve higher yields and reproducible results.

Introduction: The Challenge of a Hindered Alkenylboronic Acid

The 4-methylcyclohexenyl moiety is a valuable structural motif in medicinal chemistry and materials science. However, its installation via Suzuki-Miyaura coupling is often plagued by low yields. The primary difficulties arise from the inherent properties of 4-methylcyclohexen-1-ylboronic acid: susceptibility to protodeboronation, propensity for side reactions, and the steric hindrance of the cyclic alkenyl group, which can impede key steps in the catalytic cycle.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during experiments.

Q1: My reaction has failed or is giving a yield below 20%. What are the most critical initial checks?

A1: When facing a near-complete failure, it's essential to systematically verify the foundational components of your reaction before exploring more nuanced optimizations.

  • Catalyst and Ligand Integrity: The Pd(0) species is the active catalyst. Oxygen can irreversibly oxidize it to an inactive state. Similarly, phosphine ligands are highly susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh, have been stored under an inert atmosphere, and were handled exclusively in a glovebox or under a positive pressure of inert gas.

  • Inert Atmosphere: The exclusion of oxygen is non-negotiable.[3][4] A common source of failure is an inadequate inert atmosphere. Ensure your solvents are rigorously degassed (three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and that the reaction vessel was properly evacuated and backfilled with high-purity argon or nitrogen at least three times.[3]

  • Reagent Purity: Verify the purity of your aryl halide and base. Water content in solvents or reagents can be a major source of protons for the protodeboronation side reaction.[3][5]

  • Boronic Acid Stability: Alkenylboronic acids can be less stable than their aryl counterparts.[4][6] Consider using a freshly opened bottle of 4-methylcyclohexen-1-ylboronic acid or one that has been stored correctly in a desiccator.

Q2: I'm observing a significant byproduct that corresponds to my starting aryl halide being reduced (i.e., the halide is replaced by hydrogen). What is happening?

A2: This is a classic sign of protodeboronation of the 4-methylcyclohexen-1-ylboronic acid.[5] In this undesired side reaction, the carbon-boron bond is cleaved by a proton source (like water), converting the boronic acid into 4-methylcyclohexene.[5][7] The reaction then stalls, as there is no boronic acid left to couple. This is a major pathway for yield loss with sensitive boronic acids.[1][3] Minimizing this requires careful selection of base and rigorous exclusion of water.

Q3: My mass spectrum shows byproducts with masses corresponding to dimers of my aryl halide (Ar-Ar) and/or the boronic acid. What causes this?

A3: You are observing homocoupling products.[7] This side reaction can occur through several mechanisms, but it is often significantly promoted by the presence of oxygen.[8] If you have not rigorously deoxygenated your reaction mixture, the palladium catalyst can facilitate the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Strict adherence to inert atmosphere techniques is the primary method to prevent this.[4]

Q4: How should I handle and store 4-methylcyclohexen-1-ylboronic acid to ensure its reactivity?

A4: 4-Methylcyclohexen-1-ylboronic acid is susceptible to degradation. It should be stored in a tightly sealed container at low temperatures (2-8 °C) and under a dry, inert atmosphere if possible. For long-term storage, keeping it inside a desiccator within a refrigerator is a good practice. Always handle the reagent quickly and minimize its exposure to atmospheric moisture and oxygen.

Q5: Should I use the boronic acid directly, or is it better to convert it to a boronate ester first?

A5: Converting the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol ester, is an excellent strategy to improve yields and consistency.[3][9] These esters are generally more robust and less prone to protodeboronation.[1] They slowly release the active boronic acid in situ under the reaction conditions, which keeps the concentration of the sensitive free acid low, thereby minimizing side reactions. While it adds an extra step, the potential yield improvement often justifies it.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific problems that lead to low yields.

Guide 1: Issue - Dominant Protodeboronation

If TLC or LC-MS analysis shows significant consumption of the boronic acid without corresponding product formation, and you observe the reduced aryl halide, protodeboronation is the primary issue.

Troubleshooting Workflow: Protodeboronation

Caption: Workflow for diagnosing and solving protodeboronation.

Solutions Table: Mitigating Protodeboronation
ParameterRecommended Action & Rationale
Base Selection Switch from strong hydroxide bases (NaOH, KOH) to milder inorganic bases. K₃PO₄ , Cs₂CO₃ , or KF are excellent choices.[3][10] These bases are less hygroscopic and provide sufficient basicity to promote transmetalation without excessively accelerating protodeboronation. The choice of base is one of the most critical factors.[10][11]
Solvent System Ensure all solvents are of anhydrous grade and are rigorously degassed. While many Suzuki reactions use aqueous mixtures (e.g., Toluene/H₂O), for this sensitive substrate, minimizing water is key.[3][12] Consider using a polar aprotic solvent system like Dioxane or THF with minimal added water, or even completely anhydrous conditions if the base allows.[9]
Temperature Lower the reaction temperature. High temperatures can accelerate the rate of protodeboronation more than the productive coupling.[3] Try running the reaction at 80 °C or even lower and monitor for progress over a longer period.
Boronic Acid Form Convert the boronic acid to its pinacol ester derivative. Boronate esters are significantly more stable to protic sources and will hydrolyze slowly in situ to participate in the catalytic cycle, keeping the concentration of the sensitive free boronic acid to a minimum.[1][3]
Guide 2: Issue - Low Catalyst Activity / Incomplete Conversion

If both starting materials remain largely unreacted after an extended period, the issue likely lies with the catalyst's activity or stability.

Troubleshooting Workflow: Catalyst Inactivity

Caption: Workflow for diagnosing and solving catalyst inactivity.

Solutions Table: Enhancing Catalyst Performance
ParameterRecommended Action & Rationale
Catalyst/Ligand For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may be inefficient. Use a more active system. Bulky, electron-rich phosphine ligands such as SPhos , XPhos , or RuPhos are known to accelerate oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[13][14] Pair these ligands with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ .
Precatalysts Consider using modern, air-stable palladium precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3). These complexes are designed for high activity and easy handling, ensuring a reliable generation of the active Pd(0) species.[6]
Inert Atmosphere This cannot be overstated. Re-evaluate your degassing and inerting procedure. Even trace oxygen can lead to the formation of palladium black (inactive Pd metal) and oxidized, ineffective phosphine ligands.[3][4] Using Schlenk line techniques or performing the reaction setup entirely within a glovebox is highly recommended.
Aryl Halide Partner The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl .[3] If you are using an aryl chloride, the reaction is significantly more challenging and will almost certainly require a specialized, highly active catalyst system (e.g., one with a Buchwald-type biarylphosphine ligand).[2][15]

Section 3: Core Experimental Protocols

Protocol 1: General Screening Protocol for Suzuki Coupling

This protocol provides a reliable starting point for optimizing the reaction of an aryl halide with 4-methylcyclohexen-1-ylboronic acid.

  • Vessel Preparation: To a flame-dried 10 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), 4-methylcyclohexen-1-ylboronic acid (0.65 mmol, 1.3 equiv), and the chosen base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[3]

  • Catalyst Loading: Under a positive pressure of argon, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 5:1 mixture of 1,4-Dioxane:Water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester
  • Setup: In a round-bottom flask, dissolve 4-methylcyclohexen-1-ylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent like THF or Dichloromethane.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the mixture to scavenge the water that is formed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Filter off the MgSO₄ and wash with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling protocol without further purification.

Section 4: Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the catalytic cycle and highlights the steps where common failures occur.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd O2_Deactivation O2 Deactivation (Pd Black) Pd0->O2_Deactivation Failure Point: Inadequate Inerting PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L2Pd(II)(Ar)(R) Transmetal->PdII_Diaryl BX3 B(OH)2X + Base Transmetal->BX3 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)2 + Base R_BOH2->Transmetal Protodeboronation Protodeboronation (H+ Source) R_BOH2->Protodeboronation Failure Point: Wrong Base/Solvent

Sources

Optimization

Technical Support Center: Suzuki Coupling with 4-Methylcyclohexen-1-ylboronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with specific, and often...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with specific, and often sensitive, substrates like 4-Methylcyclohexen-1-ylboronic acid. As a vinylboronic acid, it presents unique stability and reactivity challenges that require careful consideration of reaction parameters. This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format.

Troubleshooting Failed Couplings

Question 1: My reaction shows low to no conversion of my starting materials. What are the primary factors to investigate?

Answer: Complete reaction failure is most often rooted in one of three areas: the catalyst system, the reaction conditions, or the purity of the reagents. Let's break down the diagnostic process.

1. Catalyst Inactivity: The single most critical component is the active Pd(0) catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1][2] This reduction step can be inefficient or fail entirely.

  • Causality: Oxygen is a potent inhibitor. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the unwanted homocoupling of your boronic acid.[1][2][3]

  • Solution:

    • Ensure Inert Atmosphere: This is non-negotiable. Your solvent must be rigorously degassed before use. A common and effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes. The reaction vessel itself should be subjected to several vacuum/backfill cycles with the inert gas before adding reagents.[1][4]

    • Use a Pd(0) Source or Precatalyst: To bypass issues with in situ reduction, consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[5] Alternatively, modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for reliable activation and are often superior for challenging couplings.[1]

2. Ineffective Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7][8] Its effectiveness is highly dependent on the solvent system.

  • Causality: For the transmetalation step to occur, the boronic acid must be converted to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7] If the base is too weak, not soluble enough in the reaction medium, or if the solvent system prevents interaction between the aqueous base and the organic-soluble catalyst, this activation will fail.

  • Solution:

    • Base Selection: For vinylboronic acids, stronger inorganic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, more soluble bases like K₃PO₄ or Cs₂CO₃.[4][5]

    • Solvent System: A biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) is common, but requires vigorous stirring to facilitate phase transfer.[4][6] If solubility is an issue, switching to a polar aprotic solvent like DMF or THF with an appropriate base can be effective.[6][9]

3. Reagent Quality: Boronic acids, especially vinylboronic acids, can be susceptible to degradation over time.

  • Causality: Boronic acids can dehydrate to form cyclic boroxine trimers. While often in equilibrium with the monomeric acid in solution, high concentrations of the boroxine can affect reaction kinetics. More critically, slow decomposition or protodeboronation during storage can reduce the effective concentration of the active reagent.

  • Solution:

    • Verify Purity: Check the purity of your 4-Methylcyclohexen-1-ylboronic acid by NMR before use.

    • Use Fresh Reagent: If the reagent is old or has been stored improperly, use a fresh batch.

Question 2: My main product is 4-methylcyclohexene. What is causing this protodeboronation and how can I stop it?

Answer: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] Vinylboronic acids can be particularly susceptible to this process, which is highly dependent on pH and the presence of a proton source (water).[11][12][13]

Mechanism of Protodeboronation: The reaction is often base-catalyzed, proceeding through the formation of a boronate anion which is then protonated by water, leading to the cleavage of the C-B bond.[10]

Protodeboronation R_BOH2 R-B(OH)₂ inv1 R_BOH2->inv1 + OH⁻ R_BOH3_minus [R-B(OH)₃]⁻ inv2 R_BOH3_minus->inv2 + H₂O (Proton Source) TransitionState [Transition State] RH R-H BOH4_minus [B(OH)₄]⁻ inv1->R_BOH3_minus - H₂O inv2->RH ipso-Protonation & C-B Cleavage inv2->BOH4_minus

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Strategies:

  • Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a strictly anhydrous solvent and base system can dramatically reduce protodeboronation.[1]

    • Protocol: Use anhydrous solvents (e.g., dry THF or Dioxane) and a non-aqueous base like potassium tert-butoxide (KOtBu) or finely powdered, dried K₃PO₄. Ensure all glassware is oven-dried.

  • Use a Milder Base: Strong bases in aqueous media can accelerate the reaction.[1] Paradoxically, if anhydrous conditions are not feasible, switching to a much weaker base like potassium fluoride (KF) can sometimes suppress the side reaction.[1][8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit slower release of the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition pathways.[2][10]

Question 3: I am getting a significant amount of a dimeric byproduct, (E)-1,1'-bi(4-methylcyclohex-1-ene). How do I suppress this homocoupling?

Answer: The formation of a biaryl or bivinyl dimer from the boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[2][3][14]

Mechanism of Homocoupling: While several pathways exist, a common one involves the reaction of two molecules of the organoboron compound with a Pd(II) salt, which is subsequently reduced to Pd(0), producing the homocoupled product.[2] Rigorous exclusion of oxygen is critical, as it can re-oxidize Pd(0) to Pd(II), perpetuating a catalytic cycle for this side reaction.[3]

Homocoupling PdII Pd(II) Species Intermediate R-Pd(II)-B(OH)₂ PdII->Intermediate + R-B(OH)₂ R_BOH2 2 R-B(OH)₂ R_BOH2->Intermediate Transmetalation2 Second Transmetalation Intermediate->Transmetalation2 + R-B(OH)₂ R_Pd_R R-Pd(II)-R Transmetalation2->R_Pd_R RR R-R (Homocoupling Product) R_Pd_R->RR Reductive Elimination Pd0 Pd(0) R_Pd_R->Pd0

Caption: A potential pathway for Pd(II)-mediated homocoupling.

Troubleshooting Strategies:

  • Rigorous Degassing: As with catalyst inactivity, this is the most critical step. Ensure all solvents are degassed and the reaction is maintained under a positive pressure of inert gas from start to finish.[3][4] A subsurface sparge with nitrogen or argon is highly effective.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst [e.g., Pd₂(dba)₃] minimizes the initial concentration of Pd(II), which can initiate homocoupling before the main catalytic cycle begins.[5]

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can accelerate the rate-limiting steps of the primary Suzuki cycle (oxidative addition and reductive elimination), thereby outcompeting the slower homocoupling pathway.[5][15] These ligands are particularly effective for sterically hindered substrates.[16][17][18][19]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) species, suppressing homocoupling.[3]

Summary of Common Problems and Solutions

Observed Problem Primary Side Product Underlying Cause(s) Recommended Solutions
Low/No Conversion Starting materials remainInactive catalyst (oxidation), poor base/solvent choice, impure reagents.Rigorously degas solvents, use a Pd(0) source or modern precatalyst, switch to a stronger base (K₃PO₄, Cs₂CO₃).[1][4][6]
Protodeboronation 4-methylcyclohexenePresence of proton source (H₂O), inappropriate base/pH.[10]Switch to anhydrous conditions, use a milder base (KF) or non-aqueous base (KOtBu), protect as a boronate ester (MIDA, pinacol).[1][2][10]
Homocoupling (E)-1,1'-bi(4-methylcyclohex-1-ene)Presence of O₂ and/or Pd(II) species.[2][3]Rigorously degas solvents, use a Pd(0) source, employ bulky electron-rich ligands (e.g., SPhos, XPhos).[3][5][15]
Dehalogenation Arene/alkene from halide partnerPresence of a hydride source (from solvent or base), competing β-hydride elimination.[2][20]Change solvent, use a base less prone to decomposition (e.g., K₃PO₄ instead of KOtBu in some cases), use ligands with large bite angles.[20][21]

Frequently Asked Questions (FAQs)

Q: How critical is the choice of phosphine ligand for this specific boronic acid? A: Very critical. 4-Methylcyclohexen-1-ylboronic acid is a somewhat sterically hindered vinylboronic acid. The ligand must facilitate both oxidative addition to your halide partner and the subsequent reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are often superior to simpler ligands like PPh₃ because they promote the reductive elimination step, which can be slow for hindered partners, thus increasing turnover and minimizing side reactions.[15][17][19]

Q: Can I use a "ligandless" catalyst system? A: While "ligandless" Suzuki couplings (often using Pd(OAc)₂) can work for simple substrates, they are generally not recommended for challenging couplings involving vinylboronic acids.[22] The lack of a stabilizing ligand often leads to catalyst decomposition (formation of palladium black) and a higher incidence of side reactions.[20] A well-defined ligand provides stability and modulates the reactivity of the palladium center for a more controlled and efficient reaction.[23][24]

Q: What is the ideal base for coupling a vinylboronic acid? A: There is no single "best" base, as it depends heavily on the solvent and the halide partner. However, a strong yet moderately nucleophilic inorganic base is a good starting point.

  • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough to form the active boronate species but is generally less harsh than hydroxides. It works well in various solvents, including THF/water and Dioxane/water.[4][5]

  • Cesium Carbonate (Cs₂CO₃): Often provides higher reactivity due to the high solubility of cesium salts in organic solvents. It is a very reliable choice for difficult couplings.[4][5]

  • Potassium Fluoride (KF): A milder option that can be effective in suppressing protodeboronation, particularly when used in anhydrous media.[8]

Q: What is the optimal reaction temperature? A: Typically, Suzuki reactions are run at elevated temperatures, often between 80–110 °C, to ensure reasonable reaction rates.[1][9] However, higher temperatures can also accelerate decomposition pathways like protodeboronation.[5] The optimal temperature is a balance. If you are seeing significant byproduct formation, it is worth screening lower temperatures (e.g., 60-70 °C) in combination with a more active catalyst system (e.g., a Buchwald precatalyst with SPhos).

Experimental Protocol: General Procedure for a Robust Suzuki Coupling

This protocol incorporates best practices to minimize common failure modes.

1. Reagent and Glassware Preparation:

  • Oven-dry all glassware (reaction flask, condenser) and allow to cool under vacuum or in a desiccator.

  • Ensure the 4-Methylcyclohexen-1-ylboronic acid (1.1 equiv), aryl/vinyl halide (1.0 equiv), base (e.g., K₃PO₄, 2.5 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if separate) are of high purity.

2. Reaction Setup (Inert Atmosphere):

  • To the dried flask equipped with a magnetic stir bar, add the boronic acid, halide partner, and finely powdered base.

  • Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with Argon or Nitrogen at least three times.[4]

  • Under a positive pressure of inert gas, add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

3. Reaction Execution and Monitoring:

  • Place the sealed reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

4. Workup and Purification:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.[1][9]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield Analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS, ¹H NMR) Start->Analyze NoReaction Observation: Only Starting Materials Analyze->NoReaction Trace 1 Protodeboronation Observation: Significant R-H from Boronic Acid Analyze->Protodeboronation Trace 2 Homocoupling Observation: Significant R-R Dimer Analyze->Homocoupling Trace 3 Sol_Catalyst Action: 1. Check Catalyst Activity 2. Ensure Rigorous Inert Atmosphere 3. Use Stronger Base (K₃PO₄) NoReaction->Sol_Catalyst Yes Sol_Proto Action: 1. Use Anhydrous Conditions 2. Switch to Milder Base (KF) 3. Protect as Boronate Ester Protodeboronation->Sol_Proto Yes Sol_Homo Action: 1. Rigorously Degas Solvents 2. Use Pd(0) Source 3. Use Bulky, e⁻-rich Ligand Homocoupling->Sol_Homo Yes

Caption: Logical workflow for troubleshooting Suzuki coupling reactions.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thiéme Chemistry. Available at: [Link]

  • Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. Available at: [Link]

  • Sherwood, T. C., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]

  • Hirai, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. Available at: [Link]

  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from: [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from: [Link]

  • Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

Sources

Troubleshooting

purification of products from 4-Methylcyclohexen-1-ylboronic acid reactions

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of reaction products derived from 4-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of reaction products derived from 4-Methylcyclohexen-1-ylboronic acid. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to solve challenges with a foundation of scientific understanding.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific, practical issues you may encounter during the workup and purification of your target compounds.

Q1: My Suzuki-Miyaura reaction is sluggish, and I have a complex mixture of my desired product, unreacted boronic acid, and the aryl halide starting material. What's the best purification strategy?

A1: This is a classic challenge stemming from incomplete conversion. The key is to exploit the different chemical properties of each component. 4-Methylcyclohexen-1-ylboronic acid is, as its name implies, acidic. This property is your primary tool for separation.

  • Expert Insight: The Lewis acidity of the boronic acid allows it to be selectively converted into a water-soluble salt (a boronate) under basic conditions. Your desired coupled product and the aryl halide are typically neutral and will remain in the organic phase.[1][2]

A staged liquid-liquid extraction is the most efficient first-pass purification method:

  • After the reaction, perform a standard aqueous workup. Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution. This will extract the unreacted 4-Methylcyclohexen-1-ylboronic acid into the aqueous layer.[2]

  • Separate the layers. The organic phase now contains your desired product and the unreacted aryl halide.

  • These two remaining components can typically be separated by standard flash column chromatography on silica gel, as they should have sufficiently different polarities.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid (boronic acid homocoupling). How do I remove it and prevent it in the future?

A2: Boronic acid homocoupling is a frequent side reaction in Suzuki-Miyaura couplings, especially when elemental oxygen is present in the reaction vessel.[3][4][5] The resulting symmetrical biaryl (in this case, 4,4'-dimethyl-bi(cyclohexenyl)) can often have a polarity very similar to the desired cross-coupled product, making separation difficult.

  • For Removal:

    • Flash Column Chromatography: This is the most common method. You may need to screen several eluent systems and potentially use a long column to achieve baseline separation.

    • Recrystallization: If your desired product is a solid, recrystallization can be highly effective.[6] Screen various solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the homocoupled byproduct remains in the mother liquor.

  • For Prevention:

    • Rigorous Degassing: The primary cause is often dissolved oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[5][7] Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes prior to adding the catalyst.[8]

    • Use of Pd(0) Catalysts: Some Pd(II) precatalysts can initiate homocoupling if their reduction to the active Pd(0) state is not efficient.[5] Using a direct Pd(0) source or ensuring complete precatalyst activation can mitigate this.

    • Addition of Mild Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help scavenge oxidants and maintain the palladium in its active Pd(0) state, suppressing the homocoupling pathway.[7]

Q3: My TLC plate shows a non-polar spot that I suspect is 4-methylcyclohexene from a protodeboronation side reaction. How do I confirm this and remove it?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a known side reaction for boronic acids, particularly under strong basic conditions or in the presence of excess water.[3][9]

  • Expert Insight: The byproduct, 4-methylcyclohexene, is a volatile, non-polar hydrocarbon.[10] This makes its removal relatively straightforward.

    • Removal during Workup: Much of the 4-methylcyclohexene will be removed upon concentration of the reaction mixture on a rotary evaporator due to its low boiling point.

    • Chromatographic Removal: During flash column chromatography, this non-polar byproduct will elute very quickly with the solvent front, typically in 100% hexanes or a low-polarity hexane/EtOAc mixture, separating easily from more polar products.

Q4: After my workup, the organic layer has a dark, black/grey color, and I suspect residual palladium catalyst. How do I remove it effectively?

A4: Residual palladium is a common issue that must be addressed, especially in pharmaceutical development where metal contamination is strictly regulated. The approach depends on whether the palladium is heterogeneous (like Pd on carbon) or a soluble homogeneous species.

  • For Heterogeneous Palladium (e.g., Pd/C):

    • Filtration through Celite: This is the standard and most effective method.[11][12] After the reaction, dilute the mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite in a sintered glass funnel. The Celite will trap the fine palladium particles. Wash the pad thoroughly with the solvent to recover all of your product.[11]

  • For Homogeneous (Soluble) Palladium:

    • Scavenger Resins: These are solid-supported materials (often silica or polymer beads) functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[13][14] Stirring the crude product solution with a scavenger resin for a few hours, followed by filtration, can effectively remove soluble palladium.

    • Activated Carbon: Treatment with activated carbon can also adsorb palladium species.[14][15] However, this method is less specific and can sometimes lead to the loss of the desired product through co-adsorption.[14]

Impurity TypeLikely CauseSuggested Purification Method
Unreacted Boronic AcidIncomplete reactionBasic aqueous wash (e.g., 1M Na₂CO₃)
Homocoupling ProductOxygen in reactionFlash column chromatography, Recrystallization
Protodeboronation ProductExcess water, strong baseRemoval under reduced pressure, Flash chromatography
Palladium ResiduesCatalyst carry-overFiltration through Celite, Scavenger Resins

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability considerations for 4-Methylcyclohexen-1-ylboronic acid?

A1: 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9, MW: 139.99 g/mol ) is a white to off-white solid.[16][17][18] Like many boronic acids, it is susceptible to degradation. It should be stored refrigerated and protected from moisture, as it can form cyclic anhydrides (boroxines) upon dehydration.[19] It is incompatible with strong oxidizing agents, acids, and bases in storage.[16][20]

Q2: My product appears to be streaking or sticking to the column during silica gel chromatography. What is happening and how can I fix it?

A2: This is a common problem when purifying boronic acids or their immediate derivatives. The silica gel surface is covered in silanol groups (Si-OH), which are weakly acidic but can act as Lewis bases. The boron atom in your compound is Lewis acidic, leading to strong adsorption or even decomposition on the column.[1][21]

  • Solution 1: Use a Modifier. Add a small amount (0.1-1%) of a modifier like acetic acid to your eluent. The modifier will interact with the active sites on the silica, reducing the interaction with your compound and allowing for smoother elution.[1]

  • Solution 2: Use Boric Acid-Impregnated Silica. Pre-treating the silica gel with boric acid can effectively suppress the over-adsorption of boronic esters and acids, leading to better recovery and separation.[21][22]

  • Solution 3: Switch the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, which may exhibit less problematic interactions with your compound.[1]

Q3: Can I use an acid-base extraction to purify my final product if it contains an acidic or basic functional group?

A3: Absolutely. If your final cross-coupled product possesses its own acidic or basic handle (e.g., a carboxylic acid or an amine), you can devise a more complex acid-base extraction scheme to separate it from neutral impurities like the homocoupling byproduct or unreacted aryl halide. This can be a powerful, non-chromatographic purification method.

Section 3: Key Purification Protocols

Protocol 1: General Palladium Removal via Celite Filtration
  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a generous amount of an appropriate organic solvent (e.g., ethyl acetate, 10-20x the reaction volume). This reduces viscosity and prevents premature product precipitation on the filter pad.

  • Prepare Celite Pad: Place a sintered glass funnel on a filter flask. Add a 1-2 cm layer of Celite. Gently tap the side of the funnel to pack the Celite. Wet the pad with the clean organic solvent under light vacuum until it is evenly saturated.

  • Filtration: Gently pour the diluted reaction mixture onto the Celite pad.

  • Wash: Wash the Celite pad thoroughly with several portions of fresh solvent to ensure all of the product is recovered.[11][12]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now free of heterogeneous palladium.

Protocol 2: Purification via Flash Column Chromatography
  • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your desired product and impurities (target Rf value for the product is ~0.3).

  • Prepare Column: Pack a glass column with silica gel using the chosen eluent system.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Impurity Assessment (TLC/LCMS) cluster_2 Purification Strategy Crude_Mixture Crude Reaction Mixture Assess Identify Major Impurities Crude_Mixture->Assess Palladium Palladium Residues? Assess->Palladium Boronic_Acid Unreacted Boronic Acid? Palladium->Boronic_Acid No Celite Filter through Celite Palladium->Celite Yes Side_Products Homocoupling or Other? Boronic_Acid->Side_Products No Base_Wash Basic Aqueous Wash Boronic_Acid->Base_Wash Yes Chromatography Flash Column Chromatography Side_Products->Chromatography Yes Pure_Product Pure Product Side_Products->Pure_Product No Celite->Boronic_Acid Base_Wash->Side_Products Chromatography->Pure_Product

Caption: Purification strategy selection flowchart.

References

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Connect. [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]

  • Purification of boronic acids? (2017). Reddit. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Hitosugi, S., et al. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Anderson, D. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2011). ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. [Link]

  • Method of removing palladium. (2005).
  • Process for purification of boronic acid and its derivatives. (2005).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • 4-Methylcyclohexene-1-boronic acid - SAFETY DATA SHEET. (2024). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH. [Link]

  • Boronate Affinity Chromatography. (n.d.). Bio-Rad. [Link]

  • 4-Methylcyclohexen-1-ylboronic acid. (n.d.). PubChem. [Link]

  • Protodeboronations. (n.d.). Organic Chemistry Portal. [Link]

  • 4-Methylcyclohexene Synthesis. (n.d.). [Link]

  • A General Approach to Deboronative Radical Chain Reactions with Pinacol Alkylboronic Esters. (2020). PubMed. [Link]

  • A general protodeboronation reaction. (n.d.). ResearchGate. [Link]

  • 1-Methylcyclohexanol. (n.d.). Organic Syntheses. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. [Link]

  • HELP: Purifying boronic acids sucks. (2022). Reddit. [Link]

Sources

Optimization

identifying byproducts in 4-Methylcyclohexen-1-ylboronic acid cross-coupling

Topic: Identifying Byproducts in 4-Methylcyclohexen-1-ylboronic Acid Cross-Coupling Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Introduction The...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Identifying Byproducts in 4-Methylcyclohexen-1-ylboronic Acid Cross-Coupling Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, like any complex catalytic process, it is not without its potential pitfalls. When working with substrates like 4-methylcyclohexen-1-ylboronic acid, a seemingly straightforward reaction can yield a complex mixture of products, leading to purification challenges and reduced yields. This guide is designed to serve as a practical, field-tested resource for identifying and understanding the formation of common byproducts encountered in these reactions. By moving beyond simple procedural steps to explore the underlying mechanisms, we can develop robust strategies to mitigate these undesired pathways.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows several unexpected spots on TLC and multiple peaks in my initial GC-MS analysis. What are the most probable byproducts I should be looking for?

A1: When coupling 4-methylcyclohexen-1-ylboronic acid, particularly in a Suzuki-Miyaura reaction, the product mixture is often contaminated with several characteristic byproducts stemming from distinct side reactions. The most common culprits you should suspect are:

  • Protodeboronation Product: The boronic acid moiety is replaced by a hydrogen atom, yielding 4-methylcyclohexene. This is often a major byproduct.[2]

  • Homocoupling Product: Two molecules of the 4-methylcyclohexen-1-ylboronic acid couple to form 4,4'-dimethyl-1,1'-bi(cyclohexene).

  • Dehalogenation Product: The aryl/vinyl halide coupling partner loses its halogen atom, which is replaced by hydrogen.[3]

  • Isomerization Products: The double bond within the cyclohexene ring may migrate to a more thermodynamically stable position, such as forming 4-methylcyclohex-2-en-1-yl or 1-methylcyclohex-3-en-1-yl derivatives.

The formation of these impurities is highly dependent on your specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and, critically, the exclusion of atmospheric oxygen.[4][5]

Below is a summary table to guide your initial identification efforts using mass spectrometry.

Byproduct NameStructureExpected Molecular Weight ( g/mol )Analytical Signature (GC-MS)
Desired Product 1-Aryl-4-methylcyclohexeneVaries with Ar-groupM+ corresponding to (Aryl + 95.17)
Protodeboronation4-Methylcyclohexene96.17M+ at m/z 96
Homocoupling4,4'-Dimethyl-1,1'-bi(cyclohexene)190.34M+ at m/z 190
Isomerized ProductIsomers of Desired ProductSame as Desired ProductM+ identical to desired product, but different retention time.
Q2: I've confirmed a significant peak corresponding to 4-methylcyclohexene. What is protodeboronation and why is it happening in my reaction?

A2: Protodeboronation is a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] Its prevalence is highly dependent on reaction conditions, particularly the presence of water, the strength and concentration of the base, and the reaction temperature.

Causality & Mechanism: The mechanism of protodeboronation can vary depending on the pH of the reaction medium.[6][7]

  • Base-Catalyzed Pathway: Under the basic conditions typical of Suzuki couplings, the boronic acid (R-B(OH)₂) is in equilibrium with its more nucleophilic boronate species (R-B(OH)₃⁻).[8] This boronate anion can then be protonated by a proton source (like water or alcohols in the solvent), leading to the cleavage of the C-B bond.[7] This pathway is often dominant in Suzuki reactions.

  • Acid-Catalyzed Pathway: If the reaction medium becomes acidic (e.g., due to the consumption of base or use of certain additives), direct protonolysis of the C-B bond can occur.[2]

Electron-deficient boronic acids are generally more susceptible to this side reaction.[9] While 4-methylcyclohexen-1-ylboronic acid is not strongly electron-deficient, the aqueous and basic environment of the Suzuki reaction provides a fertile ground for this undesired process.

Protodeboronation_Mechanism cluster_main Protodeboronation Pathway Start R-B(OH)₂ (4-Methylcyclohexenylboronic acid) Boronate [R-B(OH)₃]⁻ (Boronate Species) Start->Boronate + OH⁻ Product R-H (4-Methylcyclohexene) Boronate->Product + H⁺ (from H₂O) Protonation Proton Source (e.g., H₂O) Protonation->Product Byproduct B(OH)₃ or [B(OH)₄]⁻

Caption: Base-catalyzed protodeboronation pathway.

To Mitigate Protodeboronation:

  • Use anhydrous solvents and ensure your base is dry.

  • Consider using a less nucleophilic base (e.g., K₃PO₄ instead of Na₂CO₃) or a fluoride-based base like CsF.

  • Employ more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction medium.[10]

  • Keep reaction times to a minimum and use the lowest effective temperature.

Q3: My mass spectrum shows a peak at m/z 190, which suggests a dimer of my starting material. How does this homocoupling occur?

A3: The formation of a biaryl (or in this case, a bi-alkenyl) product from the dimerization of the boronic acid is known as homocoupling. This is a very common byproduct in Suzuki-Miyaura reactions and can occur through several mechanisms.[5][11]

Causality & Mechanism: The most well-known pathway involves molecular oxygen, but oxygen-independent routes also exist.[5][12]

  • Oxygen-Mediated Pathway: This is often the primary cause. If the reaction is not rigorously deoxygenated, Pd(0) can be oxidized by O₂. The resulting Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[4][13]

  • Palladium(II)-Mediated Pathway: Even without oxygen, if your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid before being fully reduced to the catalytically active Pd(0). This stoichiometric reaction consumes both the catalyst precursor and the boronic acid.[4][14]

  • Redox-Neutral Pathway: In some cases, a Pd(II) intermediate (Ar-Pd-X) can react with a second molecule of boronic acid instead of the desired transmetalation partner, leading to homocoupling.

Homocoupling_Pathways cluster_O2 Oxygen-Mediated Pathway cluster_PdII Pd(II) Precatalyst Pathway Pd0_O2 Pd(0)L₂ PdII_O2 L₂Pd(II)-OOH or similar Pd0_O2->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 R-Pd-R R-Pd(II)-R PdII_O2->R-Pd-R + 2 R-B(OH)₂ R-B(OH)2_1 R-B(OH)₂ R-B(OH)2_1->R-Pd-R Homocoupling_Product R-R R-Pd-R->Homocoupling_Product Reductive Elimination PdII_Pre Pd(II)X₂ (e.g., Pd(OAc)₂) R-Pd-R_2 R-Pd(II)-R PdII_Pre->R-Pd-R_2 + 2 R-B(OH)₂ R-B(OH)2_2 R-B(OH)₂ R-B(OH)2_2->R-Pd-R_2 Homocoupling_Product_2 R-R R-Pd-R_2->Homocoupling_Product_2 Reductive Elimination

Caption: Major pathways for boronic acid homocoupling.

To Mitigate Homocoupling:

  • Rigorous Degassing: This is the most critical step. Use multiple (at least three) vacuum/inert gas backfill cycles or sparge your solvent with argon or nitrogen for 15-30 minutes before adding the catalyst.[4][9]

  • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the issues associated with in-situ reduction of Pd(II) precatalysts.[14]

  • Add a Reducing Agent: A small amount of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the main catalytic cycle, outcompeting side reactions.[14]

Q4: What is a systematic analytical workflow to confidently identify these byproducts?

A4: A multi-technique approach is essential for unambiguous identification. Relying on a single method can be misleading, especially when dealing with isomers.

Workflow Protocol:

  • Initial Assessment (TLC & GC-MS):

    • TLC: Run a TLC of your crude reaction mixture against your starting materials. The presence of new spots indicates product and/or byproduct formation.

    • GC-MS: Analyze the crude mixture by Gas Chromatography-Mass Spectrometry. This is the fastest way to get molecular weights for the volatile components.

      • Protocol: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Inject onto a standard non-polar GC column (e.g., DB-5ms).

      • Interpretation: Correlate the molecular ions of the major peaks with the expected masses from the table in Q1. The protodeboronation and homocoupling products should be readily identifiable.

  • Structural Confirmation (NMR Spectroscopy):

    • Protocol: If possible, isolate the major byproducts by column chromatography. If separation is difficult, analyze a mixture enriched with the byproduct. Acquire ¹H, ¹³C, and 2D NMR (like COSY and HSQC) spectra.[15]

    • Interpretation:

      • Protodeboronation (4-Methylcyclohexene): The ¹H NMR will show a characteristic vinylic proton signal around 5.4 ppm and the methyl group doublet around 1.0 ppm. The key is the absence of signals from the aromatic/vinylic coupling partner.

      • Homocoupling Product: The spectrum will be symmetric. You will observe signals only for the 4-methylcyclohexenyl moiety, but the integration will be consistent with a dimeric structure. The absence of signals from the other coupling partner is definitive.

      • Isomerization: This requires careful analysis. Look for shifts in the vinylic proton signals and changes in the coupling patterns of the adjacent allylic protons. A shift of the double bond from the C1-C2 position to the C2-C3 or C1-C6 position will significantly alter the spectrum.

  • High-Resolution Analysis (LC-MS/HRMS):

    • Protocol: For less volatile or more polar compounds, Liquid Chromatography-Mass Spectrometry is crucial.[16][17] High-Resolution Mass Spectrometry (HRMS) provides exact mass data, allowing you to confirm the elemental composition of each species.[16]

    • Interpretation: Use the exact mass to confirm the molecular formula of your desired product and byproducts, ruling out other possibilities. This is especially useful for distinguishing between isomers and isobaric compounds.

Caption: Systematic workflow for byproduct identification.

References
  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. Available at: [Link]

  • Semantic Scholar. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. advancesinanalyticscience.com. Available at: [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijtsrd.com. Available at: [Link]

  • ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Available at: [Link]

Sources

Troubleshooting

optimizing base and solvent for 4-Methylcyclohexen-1-ylboronic acid stability

A Guide to Optimizing Stability by Modulating Base and Solvent Systems Welcome to the technical support center for 4-Methylcyclohexen-1-ylboronic acid. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Stability by Modulating Base and Solvent Systems

Welcome to the technical support center for 4-Methylcyclohexen-1-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a vinylboronic acid, 4-Methylcyclohexen-1-ylboronic acid offers unique reactivity but also presents stability challenges, primarily the undesired side reaction known as protodeboronation.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to empower you to maximize reaction efficiency and minimize reagent decomposition by making informed decisions about your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Methylcyclohexen-1-ylboronic acid inherently unstable, and what is "protodeboronation"?

A1: 4-Methylcyclohexen-1-ylboronic acid belongs to the class of vinylboronic acids. Its primary instability arises from its susceptibility to protodeboronation , a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction effectively converts your valuable coupling partner back into the simple olefin (4-methylcyclohexene), leading to reduced yields and purification challenges.

This process can be catalyzed by both acid and, more commonly in synthetic protocols, base.[1][3] The presence of protic sources (like water or alcohols) in the reaction mixture provides the necessary proton for this undesired reaction. For vinylboronic acids, this pathway is often more facile than for their arylboronic acid counterparts.

Q2: What are the ideal long-term storage conditions for this reagent?

A2: To ensure maximum shelf-life, solid 4-Methylcyclohexen-1-ylboronic acid should be stored under the following conditions:

  • Temperature: Store in a refrigerator (2-8 °C) or, for extended periods, a freezer (-20 °C).[4]

  • Atmosphere: Keep the reagent under a dry, inert atmosphere such as argon or nitrogen to rigorously exclude moisture and oxygen.[4]

  • Container: Use a tightly sealed container made of an inert material like glass or HDPE.[5]

Q3: I'm setting up a Suzuki-Miyaura coupling. What is a good starting point for my base and solvent selection to minimize decomposition?

A3: A judicious starting point is crucial. You must strike a balance: the conditions need to be basic enough to facilitate the transmetalation step of the catalytic cycle but mild enough to prevent rapid protodeboronation.[3]

  • Solvent: Begin with anhydrous aprotic solvents. Tetrahydrofuran (THF), 1,4-dioxane, or toluene are excellent choices as they limit the availability of protons that drive protodeboronation.[6]

  • Base: Start with milder inorganic bases. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[7] Avoid strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in your initial screens, as these are well-known to accelerate decomposition.[1][3] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be highly effective, sometimes providing superior results in challenging couplings.[7][8]

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is very low, and my crude NMR/GC-MS shows a significant amount of 4-methylcyclohexene. What is happening and how can I fix it?

A1: The presence of 4-methylcyclohexene is a definitive sign of protodeboronation. This indicates that your boronic acid is decomposing faster than it is participating in the desired cross-coupling reaction.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a strong base (e.g., NaOH, KOtBu), switch to a milder option like K₃PO₄ or Cs₂CO₃.[7] The strength of the base is often the primary driver of this side reaction.

  • Ensure Anhydrous Conditions: Moisture is the enemy. Ensure your solvent is rigorously dried, your glassware is flame- or oven-dried, and the reaction is run under a strict inert atmosphere (argon or nitrogen). While some Suzuki couplings tolerate water, vinylboronic acids are particularly sensitive.[6]

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition. Determine if your coupling can proceed efficiently at a lower temperature. It's better to have a slower, cleaner reaction than a fast, messy one.

  • Consider Slow Addition: Instead of adding all the boronic acid at the beginning, consider dissolving it in your anhydrous solvent and adding it slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the sensitive reagent low, favoring cross-coupling over decomposition.[6]

  • Use a More Stable Derivative: If protodeboronation remains intractable, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester or potassium organotrifluoroborate (R-BF₃K) salt.[4] These are generally more robust and can release the active boronic acid in situ under the reaction conditions.[4][9]

Q2: How can I quantitatively monitor the stability of my boronic acid under different potential reaction conditions before committing to a large-scale reaction?

A2: Running a series of small-scale stability tests is a highly effective strategy. This allows you to identify the optimal conditions without wasting significant amounts of material.

Analytical Monitoring Techniques:

  • ¹H and ¹¹B NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool. You can monitor the disappearance of the starting material's signals and the appearance of the protodeboronated byproduct. ¹¹B NMR is particularly useful as the chemical shift of the boron atom is highly sensitive to its chemical environment, allowing you to distinguish between the boronic acid and other boron-containing species.[2][10]

  • HPLC or UPLC-MS: High-Performance Liquid Chromatography, especially when coupled with a mass spectrometer, is excellent for quantitative analysis.[10][11] It allows you to separate the boronic acid from its degradants and accurately measure their relative concentrations over time.[11]

Q3: My boronic acid seems to be decomposing even before I add the palladium catalyst. Is this possible?

A3: Yes, this is entirely possible. The primary culprit is often the base. Adding a strong base to a solution of the boronic acid, especially in a protic solvent, can cause rapid protodeboronation even at room temperature and in the absence of a catalyst. The palladium catalyst is only required for the productive cross-coupling pathway; it does not prevent the unproductive decomposition pathway. Always add the base last or concurrently with the catalyst, and consider the order of addition as a key experimental parameter.

Data & Protocols

Data Summary Tables

The following tables summarize general stability trends. Note: These are qualitative guidelines. Actual stability will be substrate- and condition-dependent and should be verified experimentally.

Table 1: Qualitative Stability of 4-Methylcyclohexen-1-ylboronic Acid in Common Solvents

Solvent SystemProton SourceExpected StabilityRationale
Toluene, AnhydrousMinimalHighAprotic, non-polar, easy to dry.
Dioxane / THF, AnhydrousMinimalHighAprotic ethers, good solvating properties.
DMF / DMAc, AnhydrousMinimalModerateAprotic, but can have trace water if not rigorously dried.
Isopropanol / EthanolHighLow to ModerateProtic solvent provides a ready source of H⁺ for protodeboronation.[8]
Water / Solvent MixtureHighLowAqueous conditions are generally harsh for sensitive vinylboronic acids.[6]

Table 2: Effect of Common Bases on Protodeboronation Rate

BaseClassTypical ConditionsProtodeboronation RiskRationale
NaOH, KOHStrong HydroxideAqueous / BiphasicVery HighGenerates a high concentration of reactive boronate anion.[1][3]
K₂CO₃, Cs₂CO₃Weak InorganicAnhydrousModerate to LowEffective for transmetalation with lower risk of decomposition.[7]
K₃PO₄Weak InorganicAnhydrousLowOften considered one of the milder and more effective bases.[7]
Organic Amines (e.g., Et₃N)OrganicAnhydrousVariableGenerally less effective for transmetalation and can have variable effects.
CsFFluoride SourceAnhydrousLowCan be very effective, particularly in alcoholic solvents, while minimizing protodeboronation.[8]
Experimental Protocol: Screening for Optimal Base/Solvent Conditions

This protocol outlines a parallel screening experiment to quickly identify stable and effective conditions for a Suzuki-Miyaura coupling.

Materials:

  • 4-Methylcyclohexen-1-ylboronic acid

  • Aryl halide coupling partner (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst like XPhos Pd G3)

  • Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents to be screened (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, array 6 reaction vials.

  • Reagent Addition (Solids): To each vial, add the aryl halide (1.0 equiv), palladium catalyst (e.g., 2 mol%), and the chosen base (2.0 equiv).

    • Vials 1-3: Use K₃PO₄, K₂CO₃, and Cs₂CO₃ respectively.

    • Vials 4-6: Repeat the base additions.

  • Boronic Acid Addition: Add 4-Methylcyclohexen-1-ylboronic acid (1.2 equiv) to each vial.

  • Solvent Addition:

    • To Vials 1-3, add anhydrous Toluene (to 0.1 M concentration).

    • To Vials 4-6, add anhydrous Dioxane (to 0.1 M concentration).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS.

  • Analysis: Compare the ratio of desired product to the protodeboronated byproduct (4-methylcyclohexene) across all conditions. The condition with the highest product-to-byproduct ratio is the most promising for optimization and scale-up.

Visualizations

Degradation Pathway

The following diagram illustrates the primary decomposition pathway that competes with the productive Suzuki-Miyaura coupling cycle.

G cluster_suzuki cluster_proto reagent_node reagent_node product_node product_node byproduct_node byproduct_node condition_node condition_node BA 4-Methylcyclohexen-1-ylboronic Acid center_suzuki BA->center_suzuki center_proto BA->center_proto ArX Ar-X ArX->center_suzuki Product Desired Coupled Product Byproduct 4-Methylcyclohexene (Byproduct) center_suzuki->Product Suzuki-Miyaura Coupling center_proto->Byproduct Protodeboronation suzuki_cond Requires: - Pd Catalyst - Base proto_cond Promoted by: - Strong Base - Protic Solvents (H₂O, ROH)

Caption: Competing reaction pathways for 4-Methylcyclohexen-1-ylboronic acid.

Workflow for Condition Optimization

This flowchart provides a logical progression for troubleshooting and optimizing your reaction conditions to favor the desired coupling.

G start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Start: Low Yield or Decomposition Observed check_base 1. Evaluate Base: Is it a strong hydroxide (e.g., NaOH, KOH)? start->check_base switch_base Switch to milder base: K₃PO₄, Cs₂CO₃, or K₂CO₃ check_base->switch_base Yes check_solvent 2. Evaluate Solvent: Is it protic (H₂O, ROH) or non-anhydrous? check_base->check_solvent No switch_base->check_solvent switch_solvent Switch to anhydrous aprotic solvent: Toluene, Dioxane, THF check_solvent->switch_solvent Yes check_temp 3. Evaluate Temperature: Is it high (>100 °C)? check_solvent->check_temp No switch_solvent->check_temp lower_temp Attempt reaction at a lower temperature (e.g., 60-80 °C) check_temp->lower_temp Yes analysis Run small scale test with new conditions check_temp->analysis No lower_temp->analysis decision Significant Improvement? analysis->decision success Optimize & Scale-up decision->success Yes reassess Consider more advanced strategies (slow addition, boronate ester, etc.) decision->reassess No

Caption: A systematic workflow for troubleshooting unstable boronic acid reactions.

References

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Benchchem.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • SciSpace.
  • Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • ResearchGate.
  • Account.
  • Benchchem. Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • Wikipedia.
  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Benchchem.
  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Analytical Methods (RSC Publishing).
  • Lab Alley. How to Store Boric Acid.
  • Benchchem. Effect of pH on the stability and reactivity of aryl boronic acids.

Sources

Optimization

dealing with poor solubility of 4-Methylcyclohexen-1-ylboronic acid

Welcome to the dedicated technical support center for 4-Methylcyclohexen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Methylcyclohexen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.

Understanding the Challenge: The Nature of 4-Methylcyclohexen-1-ylboronic Acid

4-Methylcyclohexen-1-ylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, its utility can be hampered by its limited solubility in many common organic solvents. This poor solubility arises from a combination of its molecular structure and its tendency to exist in equilibrium with its cyclic anhydride, a trimeric boroxine, which is often less soluble.[3][4][5] Effectively utilizing this reagent requires a clear understanding of these properties and the strategies to overcome the solubility barrier.

Troubleshooting Guide: Tackling Poor Solubility Head-On

This section addresses common issues encountered during the use of 4-Methylcyclohexen-1-ylboronic acid in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Question 1: My 4-Methylcyclohexen-1-ylboronic acid is not dissolving in my reaction solvent. What are my options?

Answer:

This is a frequent challenge. Here’s a systematic approach to address it:

  • Solvent Selection is Key: While no single solvent is perfect, a logical selection process can significantly improve solubility. Ethers (like THF and dioxane) and polar aprotic solvents (like DMF and DMSO) are generally good starting points for dissolving boronic acids.[1][6] Avoid non-polar hydrocarbon solvents like hexane or toluene as the primary solvent, as boronic acids typically exhibit very low solubility in them.[5]

  • Employ a Co-Solvent System: Often, a mixture of solvents works best. For many cross-coupling reactions, a biphasic system of an organic solvent with water is highly effective.[1] The water not only aids in dissolving the inorganic base typically used in these reactions but can also help to break up the boroxine and form the more soluble boronic acid.[3][4] Common and effective mixtures include:

    • Dioxane/Water

    • THF/Water

    • Toluene/Water (with vigorous stirring)

  • The Power of Heat: Gently warming the solvent can significantly increase the solubility of the boronic acid. However, be mindful of the thermal stability of your other reagents and the potential for increased side reactions at higher temperatures.[7] It is recommended to start with gentle warming (e.g., 40-50 °C) and observe for dissolution.

  • Sonication for Stubborn Cases: If gentle heating is insufficient, sonication can be a powerful tool to aid dissolution by breaking up solid aggregates and increasing the surface area for solvent interaction.

Question 2: I've managed to get some of the boronic acid to dissolve, but the reaction is sluggish and gives a low yield. Could solubility still be the culprit?

Answer:

Absolutely. Even if the boronic acid appears partially dissolved, poor solubility can still lead to low reaction rates and incomplete conversions. Here's what to consider:

  • Homogeneity is Crucial: For a reaction to proceed efficiently, all components must be able to interact in the solution phase. If the boronic acid is not fully dissolved, its effective concentration in the reaction mixture is low, leading to a slow reaction.

  • The Role of the Base: The choice and physical form of the base are critical.

    • Solubility of the Base: Ensure your chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) has some solubility in the reaction medium. The addition of water to the solvent system is often necessary to dissolve inorganic bases.[1]

    • Base Strength and Type: The base activates the boronic acid for transmetalation in Suzuki-Miyaura coupling.[2][8] Stronger bases can sometimes lead to faster reactions, but they can also promote decomposition of sensitive substrates.[9]

    • Finely Powdered Base: Using a finely powdered base increases its surface area and improves its dissolution and reactivity.

  • Introduce a Phase-Transfer Catalyst (PTC): In biphasic reactions (e.g., toluene/water), a phase-transfer catalyst can dramatically improve reaction rates. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitate the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst and organic halide reside.[10][11][12][13][14]

Frequently Asked Questions (FAQs)

Q: What is the boronic acid-boroxine equilibrium, and how does it affect solubility?

A: Boronic acids can reversibly dehydrate to form a six-membered ring containing three boron and three oxygen atoms, known as a boroxine.[3][4][5] This is an equilibrium process, and the position of the equilibrium is influenced by factors such as the solvent, the presence of water, and temperature.[4][15] Boroxines are often less soluble than their corresponding boronic acids. In anhydrous organic solvents, the equilibrium may favor the boroxine form, leading to poor solubility.[15] Adding a small amount of water can shift the equilibrium back towards the more soluble boronic acid.[3][4]

Q: Should I be concerned about the stability of 4-Methylcyclohexen-1-ylboronic acid?

A: Boronic acids can be susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be more pronounced at elevated temperatures and in the presence of strong bases.[9] To minimize degradation, it is advisable to:

  • Use the mildest effective base.

  • Run the reaction at the lowest temperature that provides a reasonable rate.

  • Consider converting the boronic acid to a more stable derivative if degradation is a significant issue.

Q: Are there any derivatives of 4-Methylcyclohexen-1-ylboronic acid that are more soluble?

A: Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also enhance its stability.[16] The pinacol ester can often be used directly in coupling reactions. Another strategy is to form a complex with diethanolamine, which can result in a more stable and often crystalline solid that can be used in Suzuki couplings with a protic solvent.[17]

Data & Protocols

Table 1: Qualitative Solubility of Boronic Acids in Common Organic Solvents
Solvent ClassExamplesGeneral SolubilityNotes
Ethers THF, Dioxane, Diethyl EtherGood to ModerateOften the solvents of choice for reactions involving boronic acids.
Polar Aprotic DMF, DMSO, AcetonitrileGood to ModerateEffective at dissolving boronic acids, but can be difficult to remove.
Alcohols Methanol, EthanolSolubleCan participate in reactions and may not be suitable for all applications.
Chlorinated Dichloromethane (DCM), ChloroformModerate to PoorSolubility can be variable.
Hydrocarbons Toluene, Hexane, HeptaneVery PoorGenerally not suitable as the primary solvent.
Water -PoorSolubility is typically low in neutral water.
Experimental Protocol: Preparation of a Stock Solution of 4-Methylcyclohexen-1-ylboronic Acid

This protocol provides a starting point for preparing a stock solution of a poorly soluble boronic acid for use in reactions.

Materials:

  • 4-Methylcyclohexen-1-ylboronic acid

  • Anhydrous solvent of choice (e.g., Dioxane or THF)

  • Small, dry vial with a magnetic stir bar

  • Gentle heating source (e.g., heat gun or warm water bath)

  • Optional: Sonicator

Procedure:

  • To a clean, dry vial containing a magnetic stir bar, add the desired amount of 4-Methylcyclohexen-1-ylboronic acid.

  • Add a small volume of the chosen anhydrous solvent (e.g., enough to make a 0.5 M solution if fully dissolved).

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve, gently warm the vial to approximately 40-50 °C while continuing to stir. Caution: Do not overheat, as this can cause solvent loss and potential degradation of the boronic acid.

  • If the solid persists, remove the vial from the heat and place it in a sonicator bath for 5-10 minute intervals until the solid dissolves.

  • Once the solid is fully dissolved, allow the solution to cool to room temperature before use.

  • If the solid precipitates upon cooling, the solution can be gently warmed again just before use. Note that this indicates the solution is saturated at room temperature.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with Poorly Soluble 4-Methylcyclohexen-1-ylboronic Acid

This protocol is a general guideline and should be optimized for specific substrates.[9]

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • 4-Methylcyclohexen-1-ylboronic acid (1.2 - 1.5 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Degassed solvent system (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-Methylcyclohexen-1-ylboronic acid, and the finely powdered base.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Concepts

Diagram 1: Decision Workflow for Addressing Poor Solubility

G start Start: Poor Solubility of 4-Methylcyclohexen-1-ylboronic acid solvent Step 1: Solvent Selection (e.g., THF, Dioxane) start->solvent derivative Alternative Strategy: Convert to a more soluble derivative (e.g., Pinacol Ester) start->derivative Persistent Issues? cosolvent Step 2: Add Co-Solvent (e.g., Water) solvent->cosolvent Still insoluble? success Success: Proceed with Reaction solvent->success Dissolved & Reacting Well heat Step 3: Gentle Heating (40-50 °C) cosolvent->heat Still insoluble? cosolvent->success Dissolved & Reacting Well ptc Step 4: Consider PTC (for biphasic systems) heat->ptc Slow reaction? heat->success Dissolved & Reacting Well ptc->success derivative->success G cluster_0 In Anhydrous Organic Solvent boronic_acid 3 R-B(OH)₂ (More Soluble) boroxine (RBO)₃ (Less Soluble) boronic_acid->boroxine - 3 H₂O boroxine->boronic_acid + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its less soluble trimeric boroxine.

References

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b08419]
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem. [URL: not available]
  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [URL: https://www.research.ed.ac.uk/en/publications/the-boroxine-boronic-acid-equilibrium]
  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate. [URL: https://www.researchgate.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ChemInform. [URL: not available]
  • PTC Suzuki. PTC Organics. [URL: not available]
  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Bohrium. [URL: https://www.bohrium.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNY. [URL: not available]
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI. [URL: not available]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00424]
  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. [URL: https://www.researchgate.net/publication/373977717_Phase_Transfer_Catalysts_Shift_the_Pathway_to_Transmetalation_in_Biphasic_Suzuki-Miyaura_Cross-Couplings]
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004077/]
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07439]
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol5004143]
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4195537/]
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo971046k]
  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-various-bases-on-the-Suzuki-coupling-reaction-a_tbl2_228678125]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • 4-Methylcyclohexene-1-boronic acid, 97% 250 mg. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-methylcyclohexene-1-boronic-acid-97-2/A431430010]
  • An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Benchchem. [URL: not available]
  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [URL: https://kuscholarworks.ku.edu/handle/1808/7841]

Sources

Troubleshooting

Technical Support Center: 4-Methylcyclohexen-1-ylboronic Acid Reactions

Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Methylcyclohexen-1-ylboronic acid in s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Methylcyclohexen-1-ylboronic acid in synthetic applications. As an alkenylboronic acid, this reagent presents unique opportunities and challenges, particularly concerning stability and post-reaction purification. This document provides field-proven workup procedures, troubleshooting solutions for common issues, and answers to frequently asked questions to ensure successful experimental outcomes.

Section 1: Standard Workup Protocol for Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling is the most common application for 4-Methylcyclohexen-1-ylboronic acid. The primary challenge in the workup is the efficient removal of unreacted boronic acid and related boron-containing byproducts (e.g., boroxines, boronate salts). The following protocol is a robust starting point for most applications.

Experimental Workflow: Post-Reaction Purification

G A 1. Reaction Completion (Cool to Room Temperature) B 2. Optional: Pre-filtration (Filter through Celite®) Rinse with reaction solvent A->B For heterogeneous mixtures (e.g., K₃PO₄) C 3. Dilution & Transfer Dilute with organic solvent (e.g., EtOAc, Toluene) Transfer to separatory funnel A->C For homogeneous mixtures B->C D 4. Aqueous Wash I (Deionized Water) Removes bulk inorganic salts C->D E 5. Basic Wash (CRITICAL STEP) Wash with 1-2 M NaOH or K₂CO₃ (aq) (pH > 10) D->E F 6. Aqueous Wash II (Brine) Breaks emulsions, removes water E->F Converts R-B(OH)₂ to water-soluble [R-B(OH)₃]⁻ salt G 7. Dry & Concentrate Dry organic layer (Na₂SO₄/MgSO₄) Filter and concentrate in vacuo F->G H Crude Product Ready for Chromatography G->H

Caption: Standard liquid-liquid extraction workflow for Suzuki reaction workup.

Step-by-Step Methodology
  • Reaction Cooldown: Once the reaction is deemed complete by TLC or LC-MS, allow the vessel to cool to room temperature.

  • Initial Filtration (Optional): If an insoluble base (e.g., K₂CO₃, K₃PO₄) was used, dilute the reaction mixture with the organic solvent used for the reaction (e.g., Dioxane, THF) and filter through a pad of Celite®. Rinse the pad with additional solvent to ensure complete transfer of the product.[1] This step removes the bulk of inorganic salts and precipitated palladium black.

  • Dilution and Transfer: Transfer the reaction mixture (or filtrate from Step 2) to a separatory funnel. Dilute with a water-immiscible organic solvent such as ethyl acetate (EtOAc), diethyl ether, or toluene.[2][3] A sufficient volume should be added to fully dissolve the product and create a manageable organic layer.

  • Aqueous Wash: Wash the organic layer with deionized water to remove water-soluble components like the solvent (if THF or dioxane was used) and some inorganic salts.

  • Basic Wash (Critical Step): This is the most important step for removing boron-containing impurities. Wash the organic layer with a 1 M to 2 M aqueous solution of NaOH or K₂CO₃.[4][5] Ensure the pH of the aqueous layer is greater than 10. This deprotonates the boronic acid to its corresponding boronate salt, which is significantly more soluble in the aqueous phase.[4][6] Repeat this wash 1-2 times for optimal removal.

    • Expert Tip: For stubborn cases where boronic acid persists, add a 1,2- or 1,3-diol like D-sorbitol to the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate, dramatically improving its partitioning into the aqueous layer.[4]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions that may have formed and removes the majority of the dissolved water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude material can then be purified by flash column chromatography.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during reactions and workups involving 4-Methylcyclohexen-1-ylboronic acid.

G Start Low Yield or Incomplete Reaction? Check_SM Starting Material Consumed? Start->Check_SM PD Likely Protodeboronation (C-B bond cleavage) Check_SM->PD  Yes Catalyst Potential Catalyst Deactivation Check_SM->Catalyst  No Check_Boron Boron Impurities in Crude Product? Workup Ineffective Workup (Basic Wash Failed) Check_Boron->Workup  Yes Chromatography Co-elution Issue During Chromatography Check_Boron->Chromatography  If clean after workup, but not after column Success Proceed to Chromatography Check_Boron->Success  No PD->Check_Boron

Caption: Decision tree for troubleshooting common Suzuki reaction issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond. This is a common side reaction, especially with elevated temperatures and strong bases.[2][7]a. Use Milder Conditions: Switch to a milder base like K₃PO₄ or KF.[2] b. Lower Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[2] c. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol ester (Bpin) derivative, which is more resistant to protodeboronation.[2][8][9]
2. Inactive Catalyst: The active Pd(0) species was not generated or was deactivated by oxygen.[2][3]a. Rigorous Degassing: Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2] b. Use a Pre-formed Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald pre-catalyst) that activates more reliably.[2][3]
Boron Impurities in Final Product 1. Ineffective Basic Wash: The pH of the aqueous wash was not high enough to convert the boronic acid to its water-soluble boronate form.[4]a. Verify pH: Check that the pH of the basic wash is >10. Use a more concentrated base solution (e.g., 2 M NaOH) and perform multiple washes.[4] b. Add a Diol: As mentioned in the protocol, add D-sorbitol or another 1,2-diol to the basic wash to form a highly polar complex that is readily extracted.[4]
2. Co-elution on Silica Gel: The product and the boronic acid/byproducts have similar polarities, making separation by standard silica gel chromatography difficult.[4]a. Use a Scavenger Resin: This is the most effective method. Stir the crude product in a suitable solvent with a diol-functionalized scavenger resin (e.g., SiliaBond Diol). The resin covalently binds the boron impurities, which are then simply filtered off.[4][10] b. Volatilization: Concentrate the crude product from methanol (MeOH) several times. This can convert boron residues to volatile trimethyl borate, which is removed under vacuum.[11] c. Change Stationary Phase: If using the more stable pinacol ester, purification on neutral alumina may provide better separation than silica gel.[12]
Formation of Homocoupled Byproducts 1. Oxygen Contamination: Presence of O₂ can lead to oxidative homocoupling of the boronic acid (R-B(OH)₂ → R-R).[3]a. Improve Inert Atmosphere Technique: Ensure all reagents and solvents are properly degassed and that the reaction vessel is kept under a positive pressure of inert gas throughout the setup and reaction.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: My 4-Methylcyclohexen-1-ylboronic acid is a solid. How should I handle and store it to ensure its stability?

A: 4-Methylcyclohexen-1-ylboronic acid is stable under normal, recommended storage conditions (cool, dry place).[13][14] However, like many boronic acids, it can dehydrate to form a cyclic anhydride trimer known as a boroxine. This process is often reversible upon exposure to water during the reaction setup. For long-term storage or for particularly sensitive reactions, converting the boronic acid to its pinacol ester is a common and effective strategy to enhance stability and prevent decomposition.[8][15]

Q2: What is protodeboronation, and why is it a particular concern for this reagent?

A: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] It is often facilitated by aqueous, basic, or acidic conditions and heat. Alkenylboronic acids, such as 4-Methylcyclohexen-1-ylboronic acid, can be more susceptible to this pathway than many arylboronic acids. Minimizing reaction temperature, using the mildest effective base, and avoiding prolonged reaction times are key strategies to mitigate this issue.[2][9]

Q3: My product is acid-sensitive. Can I still use an acid/base workup to remove boronic acid impurities?

A: Yes, but with caution. The critical step for removing the boronic acid is the basic wash (e.g., with Na₂CO₃ or NaOH solution), which should be compatible with many acid-sensitive functional groups.[4][6] You would simply omit any acidic wash steps. If your product is also base-sensitive, then extractive workup becomes challenging. In this scenario, non-extractive methods are superior. The best options would be to pass the crude mixture through a plug of a boron scavenger resin or to use the methanol co-evaporation technique.[4][10][11]

Q4: I am running a small-scale reaction. Is the full liquid-liquid extraction workup necessary?

A: For small-scale reactions aimed at rapid screening or library synthesis, a full workup can be cumbersome. A common shortcut is to dilute the reaction mixture in a solvent like diethyl ether or ethyl acetate, and then filter it through a short plug of silica gel, eluting with more solvent.[16] This can remove the baseline palladium catalyst and some of the more polar impurities. However, it may not effectively remove all boronic acid residues. For cleaner results with minimal effort, filtering through a specialized boron scavenger resin is the preferred method.[4]

References

  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
  • Removal of boron-containing byproducts
  • Can I remove boronic acid using Work up process? (2016).
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (2011). The Royal Society of Chemistry.
  • Boron Suzuki Coupling. (2021).
  • How to purify boronic acids/boronate esters? (2016).
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit.
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • 4-Methylcyclohexene-1-boronic acid - SAFETY D
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2020).
  • 4-Methylcyclohexen-1-ylboronic acid | C7H13BO2 | CID 44119556. PubChem.
  • Suzuki–Miyaura Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Protodeboron
  • 4-Methylcyclohexen-1-ylboronic acid | CAS 850567-92-9. Santa Cruz Biotechnology.
  • 850567-92-9 Cas No. | 4-Methylcyclohexen-1-ylboronic acid. Apollo Scientific.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • 4-Methyl-1-cyclohexen-1-ylboronic acid, 97%. Labchem.
  • 4-Methyl-1-cyclohexen-1-ylboronic acid pinacol ester. Frontier Specialty Chemicals.
  • Alfa Aesar 4-Methylcyclohexene-1-boronic acid, 97% 250 mg. Fisher Scientific.

Sources

Optimization

Technical Support Center: 4-Methylcyclohexen-1-ylboronic Acid Reaction Kinetics

Welcome to the technical support center for 4-Methylcyclohexen-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylcyclohexen-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent, with a specific focus on the effect of temperature on its reaction kinetics, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Role of Temperature in Cycloalkenylboronic Acid Couplings

4-Methylcyclohexen-1-ylboronic acid is a valuable reagent for introducing a substituted cyclohexenyl moiety, a common structural motif in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling is the most prominent application of this compound. The reaction temperature is a critical parameter that dictates not only the reaction rate but also the product yield and the prevalence of side reactions. Understanding the interplay between temperature and the kinetics of the catalytic cycle is paramount for successful and reproducible outcomes.

Unlike their more commonly studied aryl counterparts, alkenylboronic acids like 4-Methylcyclohexen-1-ylboronic acid have distinct kinetic profiles. The transmetalation step, involving the transfer of the cyclohexenyl group from boron to the palladium catalyst, is often the rate-determining step and can be significantly slower than for arylboronic acids.[1] This characteristic makes temperature optimization a delicate balance between accelerating the desired reaction and mitigating unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions that may arise during your experiments.

Q1: My Suzuki-Miyaura reaction with 4-Methylcyclohexen-1-ylboronic acid is very slow at room temperature. Should I just increase the heat significantly?

A1: While increasing the temperature will almost certainly increase the reaction rate according to the Arrhenius equation, a drastic and uncontrolled increase is not advisable.

  • Causality: The overall rate of the Suzuki-Miyaura coupling is a composite of the rates of its elementary steps: oxidative addition, transmetalation, and reductive elimination. For alkyl and alkenyl boronic acids, the transmetalation step is often the slowest (rate-limiting).[1] Increasing temperature provides the necessary activation energy to accelerate this step. However, excessive heat can promote side reactions.

  • Recommendation: A systematic approach is best. Start with a moderate temperature, for example, 60 °C, and monitor the reaction progress. If the reaction is still slow, increase the temperature incrementally (e.g., in 10-15 °C steps) to find the optimal balance between reaction rate and product purity. Temperatures for Suzuki-Miyaura reactions can range from room temperature to 120 °C, but an optimal point usually exists for a given substrate pair.

Q2: I'm observing a significant amount of 4-methylcyclohexene as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 4-methylcyclohexene is due to a common side reaction called protodeboronation . This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2]

  • Causality & Temperature Effect: Protodeboronation is often accelerated by higher temperatures and the presence of aqueous acidic or basic conditions.[2][3] The longer the boronic acid is present in the reaction mixture without undergoing productive cross-coupling, the more likely it is to decompose via this pathway.

  • Troubleshooting Steps:

    • Optimize Temperature: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation. It's a competitive process. You may need to find a lower temperature where the rate of coupling is still acceptable but the rate of protodeboronation is minimized.

    • Minimize Water: While some water is often necessary in Suzuki couplings, especially with boronic acids, using an excessive amount or prolonged reaction times in aqueous media can exacerbate protodeboronation. Consider using a higher ratio of organic solvent to water.

    • Choice of Base: The type and concentration of the base can influence the pH of the aqueous phase and thus the rate of protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be beneficial.

    • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway over decomposition.[2]

Q3: Counterintuitively, I seem to get more protodeboronation at room temperature than at 80 °C. Why would this happen?

A3: This is an excellent observation and highlights the kinetic competition between the desired coupling and the undesired protodeboronation.

  • Hypothesis: At room temperature, the rate-limiting transmetalation step for the cycloalkenyl boronic acid is particularly slow. This means the boronic acid spends a longer time in the basic aqueous environment before it can be productively consumed in the catalytic cycle. This extended exposure allows the slower, but still active, protodeboronation pathway to become significant.[3] At a higher temperature (e.g., 80 °C), the transmetalation step is accelerated to a greater extent than the protodeboronation, allowing the desired reaction to "outrun" the decomposition pathway.[3]

The relationship between these competing pathways can be visualized as follows:

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Low Temperature Scenario cluster_3 High Temperature Scenario Boronic Acid Boronic Acid Desired Coupling Desired Coupling Boronic Acid->Desired Coupling k_coupling (Temp Dependent) Protodeboronation Protodeboronation Boronic Acid->Protodeboronation k_proto (Temp Dependent) Low_T_Coupling k_coupling is very small Low_T_Proto k_proto is small Low_T_Result Result: Significant protodeboronation due to long reaction time High_T_Coupling k_coupling is large High_T_Proto k_proto is larger High_T_Result Result: High yield of coupled product as k_coupling >> k_proto

Caption: Competing reaction pathways for boronic acids.

Q4: How can I quantitatively study the effect of temperature on my reaction?

A4: A kinetic study is the most rigorous way to understand the effect of temperature. This involves running the reaction at different, precisely controlled temperatures and monitoring the concentration of reactants and products over time. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this. A detailed protocol is provided in the next section.

Experimental Protocols

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC

This protocol allows for the determination of the reaction rate at different temperatures.

Objective: To quantify the rate of product formation in the Suzuki-Miyaura coupling of 4-Methylcyclohexen-1-ylboronic acid with an aryl halide at various temperatures.

Materials:

  • 4-Methylcyclohexen-1-ylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Internal standard (a stable compound not involved in the reaction, e.g., biphenyl)

  • Quenching solvent (e.g., acetonitrile)

  • Reaction vials, stir plates with heating, syringes, filters.

  • HPLC system with a suitable column (e.g., C18).

Workflow Diagram:

G Setup 1. Reaction Setup (Vials at T1, T2, T3...) Start 2. Initiate Reaction (Add Catalyst) Setup->Start Sample 3. Aliquot Sampling (at t1, t2, t3...) Start->Sample Quench 4. Quench Reaction (Dilute in ACN + Int. Std.) Sample->Quench Filter 5. Filter Sample Quench->Filter Analyze 6. HPLC Analysis Filter->Analyze Plot 7. Data Analysis (Plot [Product] vs. Time) Analyze->Plot

Caption: Workflow for a kinetic experiment.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of the aryl halide, 4-Methylcyclohexen-1-ylboronic acid, and the internal standard in the chosen organic solvent (e.g., dioxane).

    • Prepare an aqueous solution of the base.

    • Set up a series of reaction vials, each with a stir bar.

    • Place the vials in heating blocks or oil baths pre-heated to the desired, constant temperatures (e.g., 50°C, 60°C, 70°C).

  • Reaction Initiation:

    • To each vial, add the stock solution and the aqueous base. Allow the mixture to reach thermal equilibrium.

    • Initiate the reactions by adding the palladium catalyst to each vial at time t=0.

  • Sampling and Quenching: [1]

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench the reaction by dispensing the aliquot into a labeled vial containing a known volume (e.g., 1 mL) of the quenching solvent (acetonitrile) which should also contain the internal standard if not included in the reaction mixture itself. This immediately stops the catalytic cycle.

  • Sample Preparation for HPLC:

    • Vortex the quenched sample to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC Analysis:

    • Analyze the samples using an HPLC method capable of resolving the starting materials, product, and internal standard.

    • Generate a calibration curve for the product against the internal standard to allow for accurate quantification.

  • Data Analysis:

    • For each temperature, plot the concentration of the product as a function of time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • This data can be used to calculate the activation energy (Ea) of the reaction using the Arrhenius equation by plotting ln(rate) vs. 1/T.

Temperature (°C)Time (min)Aryl Halide Conversion (%) [HPLC]Product Formation (%) [HPLC]
50301514
603029
1205553
65304039
607574
1209594
80308582
60>9995 (minor decomposition)
120>9993 (decomposition observed)
Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction at different temperatures, monitored by HPLC. Note the potential for decreased yield at higher temperatures over longer times due to side reactions.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Methylcyclohexen-1-ylboronic acid

Introduction: The Structural Challenge of Organoboron Reagents In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids, are indispensable building blocks for constructing complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Organoboron Reagents

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids, are indispensable building blocks for constructing complex molecular architectures, most notably via the Suzuki-Miyaura cross-coupling reaction. The precise characterization of these reagents is paramount to ensure reaction efficiency, yield, and final product purity. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, boronic acids like 4-Methylcyclohexen-1-ylboronic acid present unique analytical challenges. These include the tendency to form cyclic trimers (boroxines) and the influence of the quadrupolar boron nucleus on adjacent atoms.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Methylcyclohexen-1-ylboronic acid. We will dissect the expected spectral features, compare them against a simpler analogue (4-methylcyclohexene) to understand the substituent effects of the boronic acid moiety, and provide robust experimental protocols designed to yield clean, interpretable data. This document is intended for researchers and drug development professionals who require a deep and practical understanding of how to characterize this important class of molecules.

cluster_molecule 4-Methylcyclohexen-1-ylboronic acid C1 C1 C2 C2 C1->C2 B B C1->B C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 (CH₃) C4->C7 H4 H4 C4->H4 C6 C6 C5->C6 C6->C1 O1 O B->O1 O2 O B->O2 H_O1 H O1->H_O1 H_O2 H O2->H_O2

Caption: Structure of 4-Methylcyclohexen-1-ylboronic acid with key atoms numbered.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The electronic environment of each proton dictates its chemical shift (δ), while interactions with neighboring protons cause signal splitting (multiplicity).

Predicted ¹H Chemical Shifts and Multiplicities

The structure of 4-Methylcyclohexen-1-ylboronic acid suggests several distinct proton signals. The boronic acid group, being electron-withdrawing, will deshield nearby protons, causing them to appear at a higher chemical shift (downfield). The alkene (vinylic) proton will be the most downfield of the ring protons, followed by the allylic protons.[1][2][3]

Proton(s)Predicted δ (ppm)MultiplicityRationale
B(OH)₂4.0 - 6.0Broad SingletLabile, acidic protons; signal often exchanges with water in the solvent.
H2 (Vinylic)6.5 - 7.0Broad MultipletLocated on a double bond and adjacent to the electron-withdrawing boronic acid group, causing significant deshielding.[4]
H3, H6 (Allylic)2.0 - 2.5MultipletAdjacent to the C=C double bond, resulting in moderate deshielding.[5]
H4 (Methine)1.7 - 2.1MultipletTertiary proton adjacent to the methyl group.
H51.3 - 1.8MultipletSaturated ring protons, relatively shielded.[6]
H7 (CH₃)0.9 - 1.1DoubletMethyl group protons, split by the adjacent H4 methine proton.
Comparative Analysis: The Influence of the Boronic Acid Group

To truly appreciate the electronic impact of the B(OH)₂ substituent, we can compare the predicted spectrum of our target molecule with the known experimental spectrum of 4-methylcyclohexene.[7][8] The most dramatic effect is on the vinylic proton (H2), which experiences a significant downfield shift due to the electronegativity of the boron atom.

Proton4-Methylcyclohexene (Experimental δ, ppm)4-Methylcyclohexen-1-ylboronic acid (Predicted δ, ppm)Δδ (ppm)
Vinylic~5.7~6.7~ +1.0
Allylic~2.0~2.2~ +0.2
Methyl~1.0~1.0~ 0.0

This comparison clearly demonstrates that the boronic acid group primarily influences its immediate electronic environment, providing a key diagnostic marker for successful synthesis.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization (sp³, sp², sp).

The Challenge of the Carbon-Boron Bond

A critical feature in the ¹³C NMR of organoboron compounds is the signal for the carbon directly attached to the boron atom (C1). Boron has two NMR-active isotopes, ¹¹B (~80% abundance, I = 3/2) and ¹⁰B (~20% abundance, I = 3), both of which are quadrupolar nuclei. This property leads to very efficient relaxation, causing the attached C1 signal to be significantly broadened, often to the point of being indistinguishable from the baseline.[9][10] Therefore, the absence or extreme broadness of the C1 signal is, paradoxically, a strong indicator of its successful bonding to boron.

Predicted ¹³C Chemical Shifts

Based on the structure and known substituent effects, we can predict the approximate chemical shifts for the seven unique carbons in the molecule.

Carbon(s)Predicted δ (ppm)Rationale
C1Not observed or very broadAttached to the quadrupolar boron nucleus, leading to severe signal broadening.[9]
C2140 - 150Vinylic carbon adjacent to the C-B bond, deshielded.
C3125 - 135Vinylic carbon, less influenced by the boronic acid group than C2.[11]
C428 - 35Saturated sp³ carbon.
C5, C620 - 30Saturated sp³ carbons. The allylic C6 will be slightly more downfield than C5.
C7 (CH₃)~21Methyl carbon.
Comparative Analysis: Carbon Environment Perturbations

Comparing the predicted ¹³C shifts with experimental data for 4-methylcyclohexene highlights the electronic influence of the B(OH)₂ group across the carbon skeleton.

Carbon4-Methylcyclohexene (Experimental δ, ppm)[8]4-Methylcyclohexen-1-ylboronic acid (Predicted δ, ppm)
Vinylic~127.2, ~126.5C2: ~145, C3: ~130
Allylic/Alkyl~30.6, ~30.2, ~25.1~32, ~28, ~23
Methyl~21.9~21

Part 3: Experimental Protocols for Reliable Data Acquisition

Acquiring high-quality NMR data for boronic acids requires careful attention to sample preparation to avoid common pitfalls, primarily the formation of boroxines.

The Boronic Acid-Boroxine Equilibrium

Boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[12] This equilibrium is often solvent-dependent and can lead to complex or uninterpretable NMR spectra with multiple sets of peaks.

Monomer 3 R-B(OH)₂ Monomer (Analyte) Boroxine (RBO)₃ Boroxine (Trimer) Monomer->Boroxine - 3 H₂O (Dehydration) Water 3 H₂O Water Boroxine->Monomer + 3 H₂O (Hydrolysis)

Caption: Equilibrium between the boronic acid monomer and its boroxine trimer.

Protocol 1: Sample Preparation

Causality: The choice of solvent is the most critical factor in preventing boroxine formation. While CDCl₃ is a common NMR solvent, its non-polar and aprotic nature can favor the dehydrated trimer. Protic or highly polar coordinating solvents disrupt the B-O-B linkages of the boroxine, pushing the equilibrium towards the desired monomeric boronic acid.[13]

Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of 4-Methylcyclohexen-1-ylboronic acid directly into a clean, dry NMR tube.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent.

    • Recommended: Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆). These solvents will effectively break up any pre-formed boroxine. Note that in CD₃OD, the B(OH)₂ protons will exchange with the solvent's deuterium, causing their signal to disappear, which simplifies the spectrum.[13]

    • Alternative: Deuterated water (D₂O) with a co-solvent like acetone-d₆ if solubility is an issue.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the solid is completely dissolved. A brief application of heat in a warm water bath may be necessary but should be done with caution.

  • Standard Addition (Optional): Add 1-2 μL of a 1% solution of tetramethylsilane (TMS) in the chosen solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).

Protocol 2: NMR Data Acquisition Workflow

Methodology:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow 2-5 minutes for the sample temperature to equilibrate.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons.

  • ¹³C Spectrum Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum. Note that the signal for C1 may be absent or extremely broad.

Conclusion

The comprehensive NMR analysis of 4-Methylcyclohexen-1-ylboronic acid is achievable with a clear understanding of its structural nuances and potential analytical pitfalls. The key diagnostic features are a significantly deshielded vinylic proton (H2) around 6.5-7.0 ppm in the ¹H spectrum and the characteristic broadening or absence of the C1 signal in the ¹³C spectrum. By employing appropriate solvents like methanol-d₄ to mitigate boroxine formation and comparing the resulting spectra against simpler analogues, researchers can confidently verify the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link][5]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.[14][15]

  • ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and.... Retrieved from [Link]

  • Klodzinska, A., et al. (n.d.). 17O NMR studies of boronic acids and their derivatives. RSC Publishing.[16]

  • J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.[12]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.[17][18]

  • American Institute of Physics. (1986). The distribution of carbon in boron carbides: 13 C nuclear magnetic resonance studies.[19]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.[20]

  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation.[21]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information.[22]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link][1]

  • ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-Methylcyclohexene. Retrieved from [Link][23]

  • Scilit. (1978). Carbon-13 NMR spectroscopy of boron compounds.[10]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link][6]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link][13]

  • PubChem. (n.d.). 4-Methylcyclohexen-1-ylboronic acid. Retrieved from [Link][24]

  • PubMed Central. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.[25]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][3]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link][26]

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Comparative

A Comparative Guide to the Mass Spectrometry of 4-Methylcyclohexen-1-ylboronic Acid Derivatives and Alternative Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, boronic acids and their derivatives are indispensable building blocks, most notably for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, boronic acids and their derivatives are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The precise characterization of these compounds is paramount to ensure reaction efficiency, product purity, and ultimately, the safety and efficacy of pharmaceutical compounds. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-Methylcyclohexen-1-ylboronic acid and its derivatives, alongside a critical evaluation of alternative analytical methodologies.

The Analytical Challenge of Boronic Acids

4-Methylcyclohexen-1-ylboronic acid (C₇H₁₃BO₂, MW: 139.99 g/mol ) presents unique analytical challenges inherent to its chemical nature.[1][2] Boronic acids are prone to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[3] This phenomenon can complicate mass spectral interpretation by introducing ions of significantly higher mass-to-charge ratios (m/z). Furthermore, their polarity and potential for complex formation can affect chromatographic behavior and ionization efficiency.

Mass Spectrometry of 4-Methylcyclohexen-1-ylboronic Acid: A Predictive Approach

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization to a more volatile and thermally stable ester, such as a pinacol ester, is often the preferred approach to prevent on-column degradation and boroxine formation.

Predicted Fragmentation of 4-Methylcyclohexen-1-ylboronic Acid (as a derivative):

The fragmentation of the 4-methylcyclohexene moiety can be inferred from the experimental GC-MS data of 4-methylcyclohexene itself.[4] Key fragmentation pathways for the cyclohexene ring would likely involve retro-Diels-Alder reactions and loss of small neutral molecules.

The mass spectrum of 4-methylcyclohexene is dominated by a base peak at m/z 81, corresponding to the loss of a methyl radical, and another significant peak at m/z 96, the molecular ion.[4] We can expect to see fragments arising from the cyclohexene ring in the spectrum of 4-Methylcyclohexen-1-ylboronic acid derivatives.

For the boronic acid portion, studies on phenylboronic and cyclohexylboronic acids have shown characteristic fragmentation patterns involving the boron atom.[5] The most prominent fragments are typically BO⁻ (m/z 27) and BO₂⁻ (m/z 43) in negative ion mode.[5] In positive ion mode, fragments corresponding to the loss of the boronic acid group or parts of it are expected.

Illustrative Fragmentation Pathway:

G M+. Molecular Ion (M+.) of 4-Methylcyclohexen-1-ylboronic acid derivative F1 Loss of Boronic Acid Moiety [M - B(OR)2]+ M+.->F1 - .B(OR)2 F2 Retro-Diels-Alder Fragmentation of Cyclohexene Ring M+.->F2 cleavage F3 Formation of Boron-containing ions (e.g., BO+, BO2+) M+.->F3 rearrangement

Caption: Predicted major fragmentation pathways for a 4-Methylcyclohexen-1-ylboronic acid derivative in mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of boronic acids, offering the advantage of direct analysis of the underivatized acid.[6][7] However, challenges such as poor ionization efficiency in electrospray ionization (ESI) can be encountered.

To enhance sensitivity and mitigate issues like boroxine formation, derivatization is a common strategy.[3] Reagents that form stable cyclic esters with the boronic acid, such as diols or N-methyliminodiacetic acid (MIDA), are frequently employed.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive analysis often involves orthogonal techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (GC-MS, LC-MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity and selectivity, provides structural information through fragmentation patterns.Derivatization may be required, boroxine formation can complicate spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information (¹H, ¹³C), direct observation of the boron atom (¹¹B NMR), non-destructive.Lower sensitivity compared to MS, can be complex to interpret for mixtures.[8][9]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.High separation efficiency, low sample and reagent consumption, suitable for charged and polar molecules.[10][11][12]Lower sensitivity than LC-MS, can be sensitive to matrix effects.[10]
Titrimetric Methods Quantitative chemical analysis that determines the concentration of an analyte.Simple, inexpensive, and accurate for quantification.Not suitable for structural elucidation, requires a pure sample, may require complexing agents like mannitol for weak boronic acids.[13][14][15][16]

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-Methylcyclohexen-1-ylboronic Acid Pinacol Ester

Objective: To obtain the mass spectrum and identify the fragmentation pattern of the pinacol ester derivative.

Methodology:

  • Derivatization:

    • Dissolve 10 mg of 4-Methylcyclohexen-1-ylboronic acid in 1 mL of dry THF.

    • Add 1.2 equivalents of pinacol.

    • Stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure. The crude product can be used directly or purified by column chromatography.

  • GC-MS Conditions:

    • GC Column: Standard nonpolar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Derivatization Derivatize with Pinacol Injection Inject into GC Derivatization->Injection Separation Separate on Column Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Ionization->Detection

Caption: Workflow for GC-MS analysis of derivatized 4-Methylcyclohexen-1-ylboronic acid.

Protocol 2: ¹¹B NMR Spectroscopy

Objective: To confirm the presence and purity of the boronic acid.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Reference: BF₃·OEt₂ as an external standard.

    • Parameters: Acquire a one-dimensional ¹¹B spectrum. The chemical shift will be indicative of the boron environment (trigonal vs. tetrahedral).[9]

Protocol 3: Titration with Mannitol

Objective: To quantify the boronic acid content.

Methodology:

  • Sample Preparation: Accurately weigh about 100-200 mg of the boronic acid and dissolve it in deionized water.

  • Titration:

    • Add a sufficient amount of mannitol to form the boronic acid-mannitol complex, which is a stronger acid.[13][14]

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M).

    • Use a pH meter to determine the equivalence point.

Conclusion

The characterization of 4-Methylcyclohexen-1-ylboronic acid and its derivatives requires a multi-faceted analytical approach. Mass spectrometry, particularly when coupled with appropriate derivatization strategies, provides unparalleled sensitivity and structural insight. However, for comprehensive analysis and quantification, orthogonal techniques such as NMR spectroscopy, capillary electrophoresis, and titrimetric methods are highly recommended. The choice of the most suitable technique will depend on the specific analytical goal, whether it is structural elucidation, purity assessment, or quantitative determination.

References

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 64-65, 49-55. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexene. PubChem Compound Database. Retrieved from [Link]

  • Cai, Y., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Hach. (2019). Boric Acid. Hach. [Link]

  • Celeste, R., et al. (2012). The Acid–Base Titration of a Very Weak Acid: Boric Acid. Journal of Chemical Education, 89(10), 1321-1324. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Royal Society of Chemistry. [Link]

  • Scilit. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit. [Link]

  • Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. [Link]

  • Marinenko, G., & Champion, C. E. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(5), 553–559. [Link]

  • Celeste, R., et al. (2012). The Acid–Base Titration of a Very Weak Acid: Boric Acid. Journal of Chemical Education, 89(10), 1321-1324. [Link]

  • Human Metabolome Database. (n.d.). 4-Acetyl-1-methylcyclohexene GC-MS (Non-derivatized) - 70eV, Positive. HMDB. [Link]

  • Reddy, B. K., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(12), 4075-4081. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Methylcyclohexene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. ResearchGate. [Link]

  • Li, Y., et al. (2013). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 46(12), 2844–2854. [Link]

  • The Good Scents Company. (n.d.). 4-methyl cyclohexene. The Good Scents Company. [Link]

  • Semantic Scholar. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). 4. Royal Society of Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15060-15066. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexen-1-ylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • Altria, K. D., et al. (1997). Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1091-1101. [Link]

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  • Belder, D., & Garcı́a-Ruiz, S. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug Discovery Today, 17(7-8), 396-404. [Link]

  • Jabe, S., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Update. Electrophoresis, 44(13-14), 1146-1175. [Link]

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  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • Farr-Jones, S., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651-12655. [Link]

  • Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

  • Wakeford, M. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry. YouTube. [Link]

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Validation

comparing reactivity of 4-Methylcyclohexen-1-ylboronic acid with other boronic acids

An In-Depth Guide to the Suzuki-Miyaura Coupling Reactivity of 4-Methylcyclohexen-1-ylboronic Acid: A Comparative Analysis For researchers and professionals in drug discovery and development, the Suzuki-Miyaura cross-cou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling Reactivity of 4-Methylcyclohexen-1-ylboronic Acid: A Comparative Analysis

For researchers and professionals in drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds.[1][2] Its success is largely attributed to the stability, low toxicity, and vast commercial availability of organoboron reagents.[3][4] However, the reactivity of these reagents is not uniform. The structural nuances of a boronic acid can dramatically influence reaction kinetics, yield, and the prevalence of side reactions.

This guide provides a detailed comparative analysis of 4-Methylcyclohexen-1-ylboronic acid, a cyclic alkenylboronic acid. In the absence of extensive published kinetic data for this specific reagent, we will leverage fundamental mechanistic principles of the Suzuki-Miyaura reaction to forecast its reactivity relative to other commonly employed boronic acids. This analysis is designed to empower chemists to make informed decisions in substrate selection and reaction optimization.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the factors that govern reactivity begins with the catalytic cycle itself. The process is a finely tuned sequence of three main events orchestrated by a palladium catalyst: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This step is typically faster for more reactive halides (I > Br > Cl) and electron-poor aromatic systems.[2][6][7]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The rate and efficiency of transmetalation are highly dependent on the structure of the boronic acid and require activation by a base.[2][3] The base facilitates the formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then engages with the Pd(II) complex.[5][8]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[2][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ inv1 pd0->inv1 pd_oxidative R¹-Pd(II)L₂-X inv2 pd_oxidative->inv2 pd_transmetal R¹-Pd(II)L₂-R² pd_transmetal->pd0 Reductive Elimination product R¹-R² pd_transmetal->product inv1->pd_oxidative Oxidative Addition inv2->pd_transmetal Transmetalation arx R¹-X arx->inv1 boronic R²-B(OH)₂ + Base boronic->inv2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Principles Governing Boronic Acid Reactivity

The transmetalation step is often rate-limiting and is most sensitive to the boronic acid's structure. Two primary factors are at play:

  • Electronic Effects : The nucleophilicity of the carbon atom attached to boron is paramount. Electron-donating groups (EDGs) on the organic fragment increase the electron density on this carbon, generally accelerating transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity, potentially slowing the reaction.[1][10] For arylboronic acids, the pKa can be a useful indicator; EDGs increase the pKa, while EWGs decrease it.[4]

  • Steric Hindrance : Bulky substituents near the C-B bond can physically obstruct the approach of the boronic acid to the palladium center. This steric clash can significantly hinder or even completely inhibit the transmetalation step.[1][7] This is a well-documented challenge, for instance, with ortho-substituted arylboronic acids.

Structural Dissection and Reactivity Prediction for 4-Methylcyclohexen-1-ylboronic Acid

Let's analyze the key features of 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9)[11][12] and predict its behavior.

Boronic_Acid_Structures Target 4-Methylcyclohexen-1-ylboronic acid (Alkenyl, Cyclic) Phenyl Phenylboronic acid (Aryl, Baseline) pMeO 4-Methoxyphenylboronic acid (Aryl, EDG) nButyl n-Butylboronic acid (Alkyl, sp³) oTolyl 2-Methylphenylboronic acid (Aryl, Sterically Hindered)

Caption: Structural comparison of selected boronic acids.

  • Alkenyl (sp² Carbon) : The boron is attached to an sp²-hybridized carbon of the cyclohexene ring. Alkenylboronic acids are generally good coupling partners, often exhibiting reactivity comparable to or slightly greater than arylboronic acids due to the slightly higher nucleophilicity of the vinyl group.

  • Cyclic Structure : The rigid cyclic backbone may influence how the molecule presents itself to the palladium complex. Compared to a linear alkenylboronic acid, its conformational flexibility is reduced.

  • 4-Methyl Group : This is an sp³-hybridized alkyl substituent. Its key features are:

    • Electronic Effect : As an alkyl group, it is weakly electron-donating through hyperconjugation. This should slightly enhance the nucleophilicity of the double bond and the carbon atom bound to boron, potentially leading to a modest rate enhancement compared to the unsubstituted cyclohexenylboronic acid.

    • Steric Effect : The methyl group is at the 4-position, which is remote from the C-B bond at the 1-position. Therefore, it is not expected to impart any significant steric hindrance to the transmetalation step.

Comparative Reactivity Guide

This table summarizes the predicted reactivity of 4-Methylcyclohexen-1-ylboronic acid against a panel of standard boronic acids. Predictions are based on the mechanistic principles discussed above.

Boronic AcidKey Structural FeaturesKnown / Predicted ReactivityRationale
Phenylboronic Acid Aryl (sp²), UnsubstitutedBaseline. Generally robust and reliable.The standard against which others are often measured.
4-Methoxyphenylboronic Acid Aryl (sp²), Strong EDG (-OMe)Higher. Typically faster reaction rates and higher yields than phenylboronic acid.The potent electron-donating methoxy group significantly increases the nucleophilicity of the ipso-carbon, accelerating transmetalation.[1]
2-Methylphenylboronic Acid Aryl (sp²), Sterically HinderedLower. Often requires more forcing conditions, specialized ligands, or exhibits lower yields.The ortho-methyl group sterically impedes the approach to the palladium center, hindering the transmetalation step.[1]
n-Butylboronic Acid Alkyl (sp³), AcyclicVariable, often challenging. Prone to β-hydride elimination. Requires specific catalytic systems.sp³-hybridized alkylboronic acids are generally less reactive than their sp² counterparts.[13] The potential for β-hydride elimination from the Pd-alkyl intermediate is a major competing pathway that must be suppressed by rapid reductive elimination.[9]
4-Methylcyclohexen-1-ylboronic Acid Alkenyl (sp²), Cyclic, Weak EDG Predicted: High. Expected to be more reactive than phenylboronic acid and significantly more reactive and stable than n-butylboronic acid.Combines the favorable reactivity of an sp²-hybridized carbon with a weak activating effect from the remote methyl group. The lack of steric hindrance around the C-B bond is a key advantage. It should not be susceptible to β-hydride elimination in the same way as saturated alkyl groups.

Recommended Experimental Protocol for Validation

Trustworthy science relies on verifiable protocols. The following experimental design provides a robust starting point for comparing the reactivity of 4-Methylcyclohexen-1-ylboronic acid.

Objective: To determine the relative reaction yield of 4-Methylcyclohexen-1-ylboronic acid compared to phenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • Electrophile: 4-Bromoanisole (1.0 mmol)

  • Boronic Acids: 4-Methylcyclohexen-1-ylboronic acid (1.2 mmol) and Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Dioxane/Water (4:1 mixture, 5 mL)

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the selected boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[6]

  • Solvent and Catalyst Addition: Add the dioxane/water (5 mL) solvent mixture via syringe. Finally, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg) under a positive pressure of the inert gas.

    • Causality Note: The use of a water-containing solvent system is critical. Water is believed to facilitate the formation of a hydroxo-palladium complex, which is a key intermediate in the transmetalation pathway for many Suzuki couplings.[6][8]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring and Analysis: Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by GC-MS or TLC to determine the consumption of starting material and formation of the product.

  • Workup: After completion (or at a fixed time point for comparison), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain the isolated yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

By running this protocol in parallel for both 4-Methylcyclohexen-1-ylboronic acid and the phenylboronic acid standard, a direct, quantitative comparison of their performance under identical conditions can be achieved.

Conclusion

Based on a first-principles analysis of its structure, 4-Methylcyclohexen-1-ylboronic acid is predicted to be a highly effective coupling partner in Suzuki-Miyaura reactions. Its alkenyl nature, combined with a weak, non-hindering electron-donating group, positions it favorably against common arylboronic acids and far superior to challenging saturated alkylboronic acids. It represents a valuable building block for introducing a substituted cyclohexene motif, a common scaffold in pharmacologically active molecules. The experimental protocol provided herein offers a clear and validated pathway for researchers to confirm these predictions and integrate this promising reagent into their synthetic programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Available at: [Link])

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. (Available at: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. (Available at: [Link])

  • American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. (Available at: [Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (Available at: [Link])

  • ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. (Available at: [Link])

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. (Available at: [Link])

  • Semproni, J. C., et al. (2014). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society. (Available at: [Link])

  • ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. (Available at: [Link])

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. (Available at: [Link])

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. (Available at: [Link])

  • Wikipedia. (n.d.). Suzuki reaction. (Available at: [Link])

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Available at: [Link])

  • ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (Available at: [Link])

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. (Available at: [Link])

  • D'hooghe, M., & Pinto, A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (Available at: [Link])

  • Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (Available at: [Link])

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. (Available at: [Link])

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (Available at: [Link])

  • University of Missouri-St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. (Available at: [Link])

  • Doyle, A. G., et al. (2012). Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. Journal of the American Chemical Society. (Available at: [Link])

  • Oakwood Chemical. (n.d.). (4-Methyl-1-cyclohexen-1-yl)boronic acid. (Available at: [Link])

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. (Available at: [Link])

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Comparative

A Comparative Guide to the Purity Assessment of 4-Methylcyclohexen-1-ylboronic acid

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Methylcyclohexen-1-ylboronic acid, a key building block in organi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Methylcyclohexen-1-ylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, is no exception.[1] Ensuring its purity is paramount to achieving desired reaction outcomes and preventing the introduction of unwanted impurities into the final product. This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of 4-Methylcyclohexen-1-ylboronic acid, offering insights into the causality behind experimental choices and providing actionable protocols.

The inherent nature of boronic acids presents unique analytical challenges. They are known for their high polarity and the propensity to undergo dehydration to form cyclic trimers known as boroxines (anhydrides).[2][3][4][5] Furthermore, hydrolysis of the carbon-boron bond can lead to the formation of boric acid and the corresponding deborylated organic moiety.[2] A robust purity assessment, therefore, requires a multi-technique approach to identify and quantify the active boronic acid, its common impurities, and any residual starting materials or solvents.

Comparative Analysis of Key Analytical Techniques

A suite of analytical techniques can be employed for the purity assessment of 4-Methylcyclohexen-1-ylboronic acid. The choice of method depends on the specific information required, such as the identity and quantity of the main component, the detection of specific impurities, or the overall purity profile.

Technique Principle Information Provided Advantages Limitations Typical Application
¹H and ¹³C NMR Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei.Structural confirmation, identification and quantification of organic impurities.Provides detailed structural information, non-destructive, good for quantification (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra in the presence of multiple impurities.Identity confirmation, detection of organic impurities and residual solvents.
¹¹B NMR A specific NMR technique focusing on the ¹¹B nucleus.Information on the boron species present (boronic acid vs. boroxine vs. boronate esters).[6][7][8]Directly probes the boron environment, useful for differentiating between the acid and its anhydride.[6][9]Broad signals can sometimes make precise quantification challenging.Characterization of boron-containing species.
HPLC (UV/PDA) High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase.Purity profile, quantification of the main component and UV-active impurities.[10]High sensitivity and resolution, widely available, suitable for routine quality control.[10]Requires a chromophore for UV detection, potential for on-column degradation of boronic acids.[11][12]Routine purity checks and quantification.
LC-MS Couples the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.Molecular weight confirmation, identification of unknown impurities, high sensitivity.[13][14]Provides molecular weight information for peak identification, excellent for trace impurity analysis.[15]Ionization efficiency can vary between compounds, potentially complicating quantification.Impurity identification and profiling.
GC-MS Gas Chromatography-Mass Spectrometry separates volatile compounds based on their boiling points and interaction with a stationary phase.Analysis of volatile impurities, can analyze boronic acids after derivatization.[16][17]High resolution for volatile compounds.Boronic acids are generally non-volatile and require derivatization, which adds a step to the workflow and can introduce variability.[13][18]Analysis of residual solvents and volatile organic impurities.
Potentiometric Titration A classical analytical technique that measures the potential difference to determine the endpoint of a titration.Quantification of the boronic acid content (assay).High precision and accuracy for assay determination, a primary method for quantification.[19][20]Not suitable for identifying or quantifying individual impurities.Assay determination of the boronic acid.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is a powerful tool for the unambiguous structural confirmation of 4-Methylcyclohexen-1-ylboronic acid and the identification of organic impurities. ¹H NMR will provide characteristic signals for the cyclohexene ring protons and the methyl group. The presence of impurities such as the corresponding boroxine will lead to additional, often broader, signals in the spectrum.[2][9] ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid and the tetrahedral boronate species that may form in the presence of diols or in certain solvents.[6][7][8]

Experimental Protocol: ¹H and ¹¹B NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-Methylcyclohexen-1-ylboronic acid sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. The choice of solvent is critical as protic solvents can exchange with the -B(OH)₂ protons, leading to signal broadening or disappearance.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons of 4-Methylcyclohexen-1-ylboronic acid and any impurity signals.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration must be added to the sample.

  • ¹¹B NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum. A typical chemical shift for a boronic acid is in the range of δ 28-34 ppm. The formation of a boroxine may result in a shift in the chemical shift.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum to confirm the structure and identify any organic impurities by their characteristic chemical shifts and coupling patterns.

    • Use the ¹¹B NMR spectrum to assess the presence of different boron species.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[10] For boronic acids, reversed-phase HPLC with a C18 column is a common choice. However, the acidic nature of the silanol groups on the silica-based stationary phase can lead to peak tailing and, in some cases, on-column hydrolysis of the boronic acid or its esters.[11][12] Therefore, method development should focus on minimizing these effects by using end-capped columns and optimizing the mobile phase pH. A photodiode array (PDA) detector is advantageous as it provides spectral information that can help in peak identification and purity assessment.

Experimental Protocol: Reversed-Phase HPLC with UV/PDA Detection

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more retained components, followed by a re-equilibration step. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector monitoring at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Prepare a stock solution of 4-Methylcyclohexen-1-ylboronic acid in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideal for the analysis of volatile and semi-volatile impurities. Since boronic acids themselves are not typically volatile, this technique is most useful for detecting residual solvents from the synthesis or purification process.[17] For the analysis of the boronic acid itself, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative, for instance, by reaction with a diol like pinacol to form a boronate ester.[18]

Experimental Protocol: GC-MS for Residual Solvent Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute a wide range of solvents.

    • Injector: Split/splitless injector, with a split ratio appropriate for the expected concentration of solvents.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Dissolve a known amount of the boronic acid in a suitable high-purity solvent (e.g., DMSO or DMF) that does not interfere with the analysis.

  • Analysis: Inject the sample and acquire the data. Identify residual solvents by comparing their retention times and mass spectra with those of known standards.

Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly accurate and precise method for determining the absolute content (assay) of the boronic acid. Boronic acids are weak acids, making direct titration challenging.[21] The addition of a polyol, such as mannitol or sorbitol, forms a more acidic complex with the boronic acid, resulting in a sharper and more easily detectable titration endpoint.[21][22][23] This method is a cornerstone for establishing the purity of a reference standard.

Experimental Protocol: Potentiometric Titration with Mannitol

  • Instrumentation: An automatic potentiometric titrator with a pH electrode.

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • D-Mannitol.

    • High-purity water.

  • Procedure:

    • Accurately weigh a suitable amount of 4-Methylcyclohexen-1-ylboronic acid into a beaker.

    • Dissolve the sample in a sufficient volume of water.

    • Add a significant excess of D-mannitol (e.g., 5-10 g).

    • Titrate the solution with the standardized NaOH solution, recording the pH as a function of the titrant volume.

  • Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve (the point of the steepest pH change).

  • Calculation: The percentage purity of the boronic acid is calculated based on the volume of NaOH consumed, its concentration, and the initial weight of the sample.

Workflow for Comprehensive Purity Assessment

A logical and efficient workflow is crucial for a thorough purity assessment. The following diagram illustrates a recommended approach.

Purity_Assessment_Workflow cluster_initial Initial Screening & Identification cluster_quantification Quantification & Purity Profile cluster_specific_impurities Specific Impurity Analysis cluster_final Final Assessment Start Sample of 4-Methylcyclohexen-1-ylboronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structural Confirmation & Organic Impurities LCMS LC-MS Analysis Start->LCMS Molecular Weight Verification & Impurity ID Titration Potentiometric Titration (Assay) Start->Titration Absolute Content GCMS GC-MS (Residual Solvents) Start->GCMS Volatile Impurities HPLC HPLC-UV/PDA (Purity Profile) NMR->HPLC LCMS->HPLC Report Comprehensive Purity Report HPLC->Report Titration->Report GCMS->Report

Caption: A comprehensive workflow for the purity assessment of 4-Methylcyclohexen-1-ylboronic acid.

Conclusion and Recommendations

The purity assessment of 4-Methylcyclohexen-1-ylboronic acid is not a one-size-fits-all process. A combination of analytical techniques is essential for a complete and reliable characterization.

  • For routine quality control , a validated HPLC-UV/PDA method is recommended for determining the purity profile and detecting known impurities.

  • For in-depth characterization and reference standard qualification , a full suite of analyses including NMR (¹H, ¹³C, and ¹¹B) for structural confirmation, LC-MS for impurity identification, GC-MS for residual solvents, and potentiometric titration for an accurate assay is indispensable.

By understanding the strengths and limitations of each technique and adopting a systematic approach, researchers and drug development professionals can ensure the quality of their 4-Methylcyclohexen-1-ylboronic acid, leading to more robust and reproducible scientific outcomes.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubMed. (2012). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • NIST. (n.d.). High-precision coulometric titrations of boric acid.
  • Hach. (2019). Boric Acid.
  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Metrohm. (n.d.). Potentiometric and thermometric determination of boric acid.
  • American Chemical Society. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
  • ResearchGate. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • Benchchem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
  • RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • ResearchGate. (n.d.). A note on the titration of boric acid.
  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
  • J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • ACS Publications. (n.d.). The Acid–Base Titration of a Very Weak Acid: Boric Acid | Journal of Chemical Education.
  • Organic Syntheses. (n.d.). benzeneboronic anhydride.
  • Wikipedia. (n.d.). Boronic acid.
  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • ACS Publications. (n.d.). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes1.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Suzuki Coupling Products Using 4-Methylcyclohexen-1-ylboronic Acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds, enabling the synthesis of complex molecular architecture...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors.[1][2] The strategic introduction of specific carbocyclic fragments, such as the 4-methylcyclohexenyl moiety, is of paramount importance in tuning the physicochemical and pharmacological properties of new chemical entities. 4-Methylcyclohexen-1-ylboronic acid serves as a versatile reagent for this purpose, allowing for the direct installation of a functionalized six-membered ring.

However, the use of allylic boronic acids introduces unique challenges in both the reaction execution and subsequent product validation.[3][4] Unlike their more stable aryl counterparts, these reagents can be prone to side reactions, and their products may exist as a mixture of isomers, demanding a rigorous and multi-faceted analytical approach. This guide provides an in-depth, objective comparison of analytical techniques for the comprehensive characterization of Suzuki coupling products derived from 4-Methylcyclohexen-1-ylboronic acid, grounded in field-proven insights and supported by detailed experimental protocols.

The Nature of the Reagent: Understanding 4-Methylcyclohexen-1-ylboronic Acid

The reactivity of 4-Methylcyclohexen-1-ylboronic acid in palladium-catalyzed cross-coupling is dictated by its structure as a secondary allylic boronic acid.[3] The key transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from boron to palladium.[1][2] For allylic systems, this process can be complicated by the potential for palladium to coordinate in a η³-allyl fashion, which can lead to issues of regioselectivity in the subsequent reductive elimination step.

Furthermore, like many boronic acids, 4-Methylcyclohexen-1-ylboronic acid can be susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source, leading to the formation of 4-methylcyclohexene as a byproduct.[5] This underscores the importance of carefully controlled reaction conditions and thorough characterization to ensure the identity and purity of the desired coupled product.

A Holistic Validation Strategy: Beyond Single-Technique Analysis

Relying on a single analytical technique, such as mass spectrometry, is insufficient for the unambiguous characterization of these products.[6] A robust validation strategy requires the integration of multiple orthogonal techniques to confirm molecular weight, elucidate detailed atomic connectivity, and quantify purity. The choice of methodology should be guided by the specific information required at each stage of the research and development process.

G cluster_0 Synthesis & Work-up cluster_1 Primary Characterization cluster_2 Structural Elucidation & Purity Synthesis Suzuki Coupling Reaction Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Flash Chromatography Workup->Purification TLC TLC Analysis Purification->TLC MS Mass Spectrometry (LC-MS/GC-MS) TLC->MS Confirm MW NMR 1D & 2D NMR Spectroscopy MS->NMR Guide Structure Analysis HPLC HPLC/UPLC Analysis NMR->HPLC Confirm Purity Final Validated Product HPLC->Final

Caption: A typical workflow for the synthesis and comprehensive validation of Suzuki coupling products.

Core Characterization Techniques: An In-Depth Look

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of the coupled product. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.

  • Expertise in Action: The causality behind employing a suite of NMR experiments lies in resolving ambiguity. For instance, while ¹H NMR can identify the presence of vinylic and allylic protons, a COSY experiment is required to definitively establish their scalar coupling network. Similarly, an HSQC experiment correlates each proton to its directly attached carbon, and the HMBC provides crucial information about long-range (2-3 bond) C-H correlations, which are vital for connecting the 4-methylcyclohexenyl moiety to the coupling partner (e.g., an aryl ring).

Expected ¹H and ¹³C NMR Chemical Shifts:

The precise chemical shifts will vary depending on the electronic nature of the coupling partner. However, characteristic ranges can be predicted.

Position (4-Methylcyclohexenyl Moiety) Typical ¹H δ (ppm) Typical ¹³C δ (ppm) Key Correlations (HMBC)
Vinylic C-H (Position 2)5.5 - 6.0125 - 135C-ipso of aryl partner, C4
Allylic C-H (Position 1)3.0 - 3.835 - 45C-ipso of aryl partner, C2, C6
Allylic C-H (Position 3)2.0 - 2.528 - 35C1, C2, C4, C5
C-H at C41.8 - 2.330 - 38C3, C5, Methyl-C
Methyl C-H₃0.9 - 1.120 - 25C3, C4, C5
Cyclohexyl C-H₂ (Positions 5, 6)1.2 - 2.225 - 40Various adjacent carbons
Mass Spectrometry (MS)

Mass spectrometry is indispensable for the rapid confirmation of the product's molecular weight.[6][7] For Suzuki coupling products, which are often non-volatile, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is generally the preferred method.

  • Trustworthiness by Design: A self-validating MS protocol involves not only matching the observed molecular ion ([M+H]⁺ or [M+Na]⁺) to the calculated exact mass but also examining the isotopic pattern, especially if the coupling partner contains elements like chlorine or bromine.[8] Real-time reaction monitoring by MS can also provide valuable kinetic information and help identify reaction intermediates or byproducts.[9][10][11]

Chromatographic Techniques (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for assessing product purity.

  • HPLC: The primary choice for most Suzuki products due to their polarity and thermal lability. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. Purity is determined by integrating the area of the product peak relative to all other peaks detected by a UV detector.

  • GC-MS: Suitable for more volatile and thermally stable products. It offers the dual benefit of separation (GC) and mass identification (MS), making it excellent for identifying volatile byproducts like biphenyl (from aryl-aryl homocoupling) or 4-methylcyclohexene (from protodeboronation).

Performance Comparison: 4-Methylcyclohexen-1-ylboronic Acid vs. Alternatives

The choice of boronic acid is a critical parameter that influences reaction outcomes.[12] While 4-methylcyclohexen-1-ylboronic acid provides a unique structural motif, its performance characteristics differ from other common boron reagents.

Boron Reagent Type Key Advantages Key Disadvantages/Challenges Typical Use Case
4-Methylcyclohexen-1-ylboronic Acid Introduces a functionalized, non-aromatic cyclic scaffold.Moderate stability; potential for protodeboronation and isomerization.[5]Accessing novel chemical space in medicinal chemistry.
Arylboronic Acids Generally high stability and reactivity; commercially available in great variety.[13]Products can be sterically hindered; may require forcing conditions.Synthesis of biaryl compounds.[1]
Alkylboronic Acids Direct installation of sp³-hybridized centers.[14]Often less stable than arylboronic acids; β-hydride elimination can be a competing pathway.Introduction of simple alkyl chains.
Boronic Esters (e.g., Pinacol Esters) Enhanced stability to air, moisture, and chromatography; resistant to protodeboronation.[15][16]Slower transmetalation rates may require more active catalysts or harsher conditions.[17]Coupling of unstable fragments (e.g., 2-pyridyl).[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

Causality Behind Choices: The use of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is standard, as the ligand stabilizes the palladium center and facilitates the catalytic cycle.[2][18] A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation.[1][19] A mixed solvent system like dioxane/water provides solubility for both the organic and inorganic reagents.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), 4-Methylcyclohexen-1-ylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

  • Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-18 hours).[8]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex Base Base (e.g., OH⁻) Base->AteComplex AteComplex->TM

Caption: The generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • LC-MS: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • HPLC (Purity Analysis): Prepare a sample at a concentration of ~0.5-1.0 mg/mL in the mobile phase or a compatible solvent. Ensure the concentration is within the linear range of the detector.

Conclusion

The successful synthesis and application of molecules derived from 4-Methylcyclohexen-1-ylboronic acid are critically dependent on a rigorous and well-designed characterization strategy. While challenges such as reagent stability and potential isomerism exist, they can be overcome through careful reaction optimization and the synergistic use of multiple analytical techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight, but it is the detailed structural information from 1D and 2D NMR spectroscopy, combined with the quantitative purity assessment from chromatography, that provides the complete, unambiguous validation required for advancing compounds in research and development pipelines. This multi-faceted approach ensures the scientific integrity of the data and builds a foundation of trust in the synthesized materials.

References

  • BenchChem. (2025). A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry. BenchChem.
  • Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
  • Chen, X., Wei, Z., Huang, K. H., Uehling, M., Wleklinski, M., Krska, S., ... & Cooks, R. G. (2022). Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2007). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 9(24), 4983-4986. [Link]

  • BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11094-11107. [Link]

  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • NSF Public Access Repository. Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry. [Link]

  • BenchChem. (2025). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Wikipedia. Suzuki reaction. [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • McIndoe, J. S., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(23), 4382-4388. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Blackmond, D. G., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Arumugam, P., & Veerabagu, U. (2015). A novel route synthesis of alkanes from glycerol in two step process using Pd/SBA-15 catalyst. Journal of Porous Materials, 22(5), 1269-1278. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for 4-Methylcyclohexen-1-ylboronic Acid Couplings

Introduction: The Synthetic Versatility of a Cyclic Alkenylboronic Acid 4-Methylcyclohexen-1-ylboronic acid is a valuable building block in organic synthesis, providing access to a diverse array of substituted cyclohexen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Cyclic Alkenylboronic Acid

4-Methylcyclohexen-1-ylboronic acid is a valuable building block in organic synthesis, providing access to a diverse array of substituted cyclohexene derivatives. These motifs are prevalent in natural products, pharmaceuticals, and advanced materials. The utility of this reagent is primarily unlocked through transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds with high precision and efficiency. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and functional group tolerance. This guide provides a comparative analysis of common catalytic systems for reactions involving 4-Methylcyclohexen-1-ylboronic acid, with a focus on the widely employed Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition reactions.

The Cornerstone of C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful and versatile method for forming C(sp²)–C(sp²) bonds, and it is a primary application for 4-Methylcyclohexen-1-ylboronic acid.[1][2] The reaction's success hinges on a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the active catalyst.[3]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [RB(OH)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The choice of palladium catalyst and associated ligands is critical for achieving high yields, particularly with alkenylboronic acids like 4-Methylcyclohexen-1-ylboronic acid. While direct comparative studies on this specific substrate are limited, data from couplings of similar alkenyl and sterically hindered boronic acids provide valuable insights into catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂ / SPhosSPhosK₂CO₃DMF9012-2485-95[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80-10018-2470-85[5]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012~95
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane2512>95

Disclaimer: The data presented in this table is illustrative and compiled from studies on analogous substrates. Direct comparison under identical conditions is recommended for specific applications.

Key Insights into Catalyst and Ligand Selection:
  • Palladium(II) Precatalysts with Buchwald Ligands: Systems like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for coupling sterically demanding boronic acids.[4] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical, widely used catalyst that is effective for a broad range of Suzuki couplings.[5] However, it may require higher temperatures and longer reaction times compared to more modern catalyst systems.

  • The Role of the Base: A base is essential for the transmetalation step, converting the boronic acid into a more nucleophilic borate species.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

The Rise of Nickel Catalysis: A Cost-Effective Alternative

Nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[6] For Suzuki-Miyaura couplings, nickel catalysts can be particularly effective for reactions involving challenging substrates.

  • Ni(dppp)Cl₂: This complex has demonstrated high efficiency and a broad substrate scope in the Suzuki cross-coupling of arylboronic acids with various alcohols, including benzylic systems.[5] This suggests its potential applicability for couplings with 4-Methylcyclohexen-1-ylboronic acid.

  • Base-Free Conditions: Some nickel-catalyzed couplings can proceed under base-free conditions, which is advantageous for substrates bearing base-sensitive functional groups.[6]

Expanding the Synthetic Toolbox: Rhodium-Catalyzed Conjugate Addition

Beyond Suzuki-Miyaura coupling, 4-Methylcyclohexen-1-ylboronic acid can participate in other valuable transformations, such as rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[7][8] This reaction creates a new carbon-carbon bond at the β-position of the enone, providing access to functionalized cyclic ketones.

  • Chiral Diene Ligands: The use of chiral diene ligands in conjunction with a rhodium catalyst can facilitate highly enantioselective conjugate additions, leading to the formation of chiral products with excellent stereocontrol.[8]

  • Reaction Conditions: These reactions are typically carried out under mild conditions and show good functional group tolerance.[7]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 4-Methylcyclohexen-1-ylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, to a concentration of ~0.1 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Define_Substrates Define Substrates: - 4-Methylcyclohexen-1-ylboronic acid - Aryl Halide Partner Select_Catalysts Select Catalysts: - Pd(OAc)2/SPhos - Pd(PPh3)4 - Ni(dppp)Cl2 Define_Substrates->Select_Catalysts Select_Conditions Select Conditions: - Base (K2CO3, K3PO4) - Solvent (DMF, Dioxane) Select_Catalysts->Select_Conditions Run_Reactions Run Small-Scale Parallel Reactions Select_Conditions->Run_Reactions Analyze_Yields Analyze Yields by LC-MS or GC-FID Run_Reactions->Analyze_Yields Identify_Leads Identify Lead Catalyst System(s) Analyze_Yields->Identify_Leads Optimize_Parameters Optimize Parameters: - Catalyst Loading - Temperature - Reaction Time Identify_Leads->Optimize_Parameters Validate_Results Validate Optimized Conditions Optimize_Parameters->Validate_Results

Caption: A systematic workflow for screening and optimizing catalysts for a specific cross-coupling reaction.

Conclusion and Future Outlook

The selection of an optimal catalyst for reactions involving 4-Methylcyclohexen-1-ylboronic acid is a multifaceted process that depends on the desired transformation, the nature of the coupling partner, and the required reaction conditions. For Suzuki-Miyaura cross-couplings, modern palladium catalysts featuring bulky, electron-rich phosphine ligands often provide superior yields and milder reaction conditions compared to classical systems. Nickel-based catalysts represent a promising, cost-effective alternative that warrants further investigation. For conjugate additions, rhodium catalysts paired with chiral ligands offer a powerful method for the enantioselective synthesis of complex molecules. As the field of catalysis continues to evolve, the development of even more active, selective, and sustainable catalyst systems will further expand the synthetic utility of versatile building blocks like 4-Methylcyclohexen-1-ylboronic acid.

References

Validation

A Comparative Guide to the Structural Confirmation of 4-Methylcyclohexen-1-ylboronic Acid Reaction Products

For researchers, medicinal chemists, and professionals in drug development, 4-methylcyclohexen-1-ylboronic acid stands out as a versatile and valuable building block. Its rigid, yet unsaturated, cyclic structure is a com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-methylcyclohexen-1-ylboronic acid stands out as a versatile and valuable building block. Its rigid, yet unsaturated, cyclic structure is a common motif in numerous bioactive molecules and complex organic scaffolds. The utility of this reagent lies in its ability to participate in a variety of powerful C-C and C-heteroatom bond-forming reactions. However, the successful synthesis of target molecules is contingent upon the unambiguous structural confirmation of the resulting products.

This guide provides an in-depth comparison of common synthetic transformations involving 4-methylcyclohexen-1-ylboronic acid and delineates the corresponding analytical workflows required for rigorous structural elucidation. We will explore the causality behind experimental choices and present self-validating protocols grounded in established analytical principles.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most prominent application of boronic acids, enabling the formation of a carbon-carbon bond between the sp²-hybridized carbon of the cyclohexene ring and an aryl or vinyl halide/triflate.[1][2] This reaction is prized for its mild conditions, broad functional group tolerance, and generally high yields.[1]

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[2] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3]

Suzuki_Miyaura_Mechanism cluster_0 cluster_1 pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² pd2_trans->product boronic R²B(OH)₂ + Base borate [R²B(OH)₃]⁻ boronic->borate halide R¹-X borate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Phenyl-4-methylcyclohex-1-ene
  • Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-methylcyclohexen-1-ylboronic acid (1.0 eq), iodobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base Addition : Add a degassed solvent system (e.g., Toluene/EtOH/H₂O mixture) followed by a base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 eq). The choice of base and solvent is critical and often requires optimization.

  • Reaction : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Confirmation Workflow

Unambiguous confirmation requires a multi-technique approach to verify the molecular weight and the newly formed C-C bond.

Analytical_Workflow_Suzuki start Purified Product ms Mass Spectrometry (GC-MS or LC-MS/ESI-MS) start->ms Molecular Weight Confirmation nmr NMR Spectroscopy start->nmr Connectivity & Environment confirm Structure Confirmed ms->confirm h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr b_nmr ¹¹B NMR (Optional) nmr->b_nmr h_nmr->confirm c_nmr->confirm b_nmr->confirm

Caption: Analytical workflow for Suzuki-Miyaura product confirmation.

  • ¹H & ¹³C NMR Spectroscopy : This is the primary tool for structural elucidation. The disappearance of the boronic acid proton and the appearance of aromatic signals corresponding to the new phenyl group are key indicators. The chemical shifts of the vinylic and allylic protons on the cyclohexene ring will also be altered due to the new substituent.[4]

  • ¹¹B NMR Spectroscopy : This technique is invaluable for monitoring reaction completion. The starting boronic acid exhibits a characteristic broad signal (typically δ 28-33 ppm for sp² boron).[5][6][7] The disappearance of this signal confirms the consumption of the starting material.[8]

  • Mass Spectrometry (MS) : ESI-MS or GC-MS will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, adding another layer of certainty. It's important to note that free boronic acids can undergo dehydration to form cyclic boroxine trimers, which can complicate MS analysis of the starting material but should be absent in the purified product.[9]

Technique Starting Material (4-Methylcyclohexen-1-ylboronic acid) Expected Product (1-Phenyl-4-methylcyclohex-1-ene)
¹H NMR Vinylic proton (~6.5 ppm), -B(OH)₂ protons (broad singlet)Aromatic protons (7.2-7.5 ppm), altered vinylic proton shift
¹³C NMR C-B carbon (~140-150 ppm)New aromatic carbons, disappearance of C-B signal
¹¹B NMR Broad signal ~δ 30 ppmSignal absent
MS (m/z) [M+H]⁺ = 141.10[M]⁺˙ = 158.24

Copper-Catalyzed Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling provides a powerful alternative to reactions like the Buchwald-Hartwig amination for forming C-N and C-O bonds. It couples the boronic acid with N-H or O-H containing compounds (e.g., anilines, phenols, amides) under mild, often aerobic, conditions using a copper catalyst.[10][11][12]

Mechanistic Rationale

The mechanism, while not as definitively established as the Suzuki coupling, is believed to involve the formation of a copper(II) species which undergoes transmetalation with the boronic acid. The resulting organocopper intermediate can be oxidized to Cu(III), followed by reductive elimination to yield the product and a Cu(I) species, which is then re-oxidized to Cu(II) by air.[12]

Chan_Lam_Mechanism cu2 Cu(II)L₂ cu2_trans R²-Cu(II)L cu2->cu2_trans Transmetalation cu3 R²-Cu(III)L(NuH) cu2_trans->cu3 Coordination & Oxidation product R²-NuH cu3->product Reductive Elimination cu1 Cu(I)L cu3->cu1 cu1->cu2 Re-oxidation boronic R²B(OH)₂ boronic->cu2_trans nucleophile Nu-H nucleophile->cu3 oxygen O₂ (Air) oxygen->cu2

Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: Synthesis of N-(4-Methylcyclohexen-1-yl)aniline
  • Reagent Preparation : To a round-bottom flask open to the air, add 4-methylcyclohexen-1-ylboronic acid (1.0 eq), aniline (1.0-1.2 eq), copper(II) acetate (1.0-2.0 eq for stoichiometric, or 10-20 mol% for catalytic), and a base/ligand such as pyridine or triethylamine.

  • Solvent Addition : Add a suitable solvent, such as dichloromethane (DCM) or methanol.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change from blue/green to brown. Monitor progress by TLC.

  • Workup & Purification : Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, rinsing with the reaction solvent. Concentrate the filtrate and purify by flash column chromatography.

Structural Confirmation

The analytical workflow is similar to that for the Suzuki coupling, but the focus is on confirming the new C-N bond.

  • NMR Spectroscopy : In ¹H NMR, the key evidence is the appearance of a signal for the N-H proton (if not exchanged with D₂O) and the characteristic shifts of the cyclohexene protons adjacent to the newly attached nitrogen atom. In ¹³C NMR, the C-B signal vanishes and a new C-N signal appears.

  • Mass Spectrometry : Confirms the molecular weight of the N-arylated product.

  • FTIR Spectroscopy : The appearance of a C-N stretching vibration can provide complementary evidence.

Technique Starting Material (Aniline) Expected Product (N-(4-Methylcyclohexen-1-yl)aniline)
¹H NMR -NH₂ protons (~3.7 ppm), Aromatic protons (6.7-7.2 ppm)-NH proton (broad), Aromatic & Cyclohexene protons
¹³C NMR Aromatic carbons (115-147 ppm)Aromatic & Cyclohexene carbons, including new C-N signal
MS (m/z) [M+H]⁺ = 94.07[M+H]⁺ = 188.14

Oxidation of the C-B Bond: Accessing Carbonyls

While less common for alkenylboronic acids compared to alkylboronic esters, the carbon-boron bond can be oxidized to a carbonyl group, transforming 4-methylcyclohexen-1-ylboronic acid into 4-methylcyclohexanone. This provides a synthetic route to ketones from organoboron precursors. Mild, copper-catalyzed methods using air as the terminal oxidant have been developed for benzylic boronic esters, and similar principles can be applied.[13] More classical conditions involve oxidants like sodium perborate or hydrogen peroxide.

Experimental Protocol: Synthesis of 4-Methylcyclohexanone
  • Reagent Preparation : Dissolve 4-methylcyclohexen-1-ylboronic acid (1.0 eq) in a solvent like THF or methanol.

  • Oxidant Addition : Cool the solution in an ice bath and slowly add an aqueous solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), often in the presence of a base like NaOH.

  • Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or ¹¹B NMR).

  • Workup & Purification : Quench any remaining oxidant carefully. Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry, and concentrate. Purify by distillation or chromatography.

Structural Confirmation

The structural transformation is significant, and confirmation is straightforward.

  • NMR Spectroscopy : The most telling evidence is the complete disappearance of the vinylic proton signal in the ¹H NMR spectrum. In the ¹³C NMR spectrum, a characteristic ketone carbonyl signal will appear downfield (δ > 200 ppm).

  • FTIR Spectroscopy : A strong, sharp absorbance band between 1700-1725 cm⁻¹ is definitive proof of the C=O functional group.

  • GC-MS : Easily confirms the molecular weight of the volatile ketone product.

Technique Starting Material (4-Methylcyclohexen-1-ylboronic acid) Expected Product (4-Methylcyclohexanone)
¹H NMR Vinylic proton (~6.5 ppm)Signal absent; Aliphatic protons only
¹³C NMR Vinylic carbons (~130-150 ppm)Carbonyl carbon (~212 ppm)
FTIR (cm⁻¹) C=C stretch (~1650)Strong C=O stretch (~1715)
MS (m/z) [M+H]⁺ = 141.10[M]⁺˙ = 112.17

Comparison with Alternative Synthetic Routes

The value of boronic acid chemistry is best appreciated when compared to classical methods for synthesizing similar structures. Let's compare the synthesis of a substituted cyclohexene via Suzuki coupling versus a classical E1 elimination.

Parameter Route A: Suzuki Coupling Route B: Acid-Catalyzed Dehydration [14][15]
Reaction 4-Methylcyclohexen-1-ylboronic acid + Aryl Halide4-Methylcyclohexanol + H₂SO₄/H₃PO₄
Bond Formed C(sp²)-C(sp²)C=C (intramolecular)
Conditions Mild (often RT to 80 °C), base requiredHarsh (strong acid, high temp ~160-180 °C)
Selectivity Highly regioselective; stereospecificProne to rearrangements; can produce multiple isomeric alkenes (e.g., 1-methylcyclohexene)
Scope Broad; tolerates many functional groupsLimited; sensitive functional groups will not survive
Key Advantage Precise, predictable installation of complex fragmentsSimple, inexpensive starting materials
Key Disadvantage Cost of catalyst and boronic acid starting materialLack of selectivity, harsh conditions, byproduct formation

Conclusion

4-Methylcyclohexen-1-ylboronic acid is a powerful reagent for the controlled and selective synthesis of substituted cyclohexene derivatives. The success of these synthetic endeavors relies on a robust and multi-faceted analytical approach for structural confirmation. By combining NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and, where appropriate, FTIR, researchers can unambiguously verify the structures of their target molecules. When compared to alternative synthetic strategies, the precision and mildness of boronic acid-based reactions often provide a superior method for accessing complex molecular architectures, justifying their widespread use in modern drug discovery and development.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.).
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016). Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boron
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • 11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
  • Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan–Evans–Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines. (2022).
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
  • Chan-Lam Coupling. (n.d.). Alfa Chemistry.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024).
  • Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed - NIH.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.).
  • Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. (n.d.). White Rose Research Online.
  • Chan–Lam coupling. (n.d.). Wikipedia.
  • ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).. (n.d.).
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). Journal of the American Chemical Society.
  • Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
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  • Boronic acid. (n.d.). Wikipedia.
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  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. (2025).
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  • Boronic Acid‐Catalyzed Selective Oxidation of 1,2‐Diols to α‐Hydroxy Ketones in W
  • Organoboron chemistry. (n.d.). Wikipedia.
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  • A review of techniques for the analysis of boron in the development of neutron capture therapy agents. (n.d.). PubMed.
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  • 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts.
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Comparative

A Comparative Kinetic Analysis: 4-Methylcyclohexen-1-ylboronic Acid versus Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

A Senior Application Scientist's Guide to Understanding Reactivity in Modern Drug Discovery In the landscape of synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a corn...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Reactivity in Modern Drug Discovery

In the landscape of synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1] This has been particularly impactful in the pharmaceutical industry for the synthesis of complex molecular architectures.[1] The choice of the organoboron reagent is critical, and while arylboronic acids have been extensively studied, the kinetic behavior of non-aromatic counterparts like 4-Methylcyclohexen-1-ylboronic acid offers a distinct reactivity profile that warrants a detailed examination.

This guide provides an in-depth comparison of the kinetic performance of 4-Methylcyclohexen-1-ylboronic acid, a cyclic alkenylboronic acid, against a range of arylboronic acids. We will delve into the mechanistic underpinnings that govern their reactivity, present comparative data, and provide robust experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

The Heart of the Reaction: A Kinetic Look at the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step. While often it is the oxidative addition of the organic halide to the Pd(0) complex, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, can become rate-limiting, especially when employing less reactive boronic acids.[3]

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Active Catalyst R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2) R1-X Organic Halide R2-B(OH)2 Boronic Acid

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Well-Trodden Path: Kinetic Profile of Arylboronic Acids

Arylboronic acids are the most commonly employed class of organoboron reagents in Suzuki-Miyaura couplings. Their kinetic behavior is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: The transmetalation step is generally accelerated by electron-donating groups on the arylboronic acid, which increase the nucleophilicity of the ipso-carbon being transferred to the palladium center.[4] Conversely, electron-withdrawing groups tend to decrease the rate of transmetalation. This relationship can be quantified using a Hammett plot, which correlates the reaction rates of substituted arylboronic acids with the electronic properties of the substituent. A positive slope (ρ value) in the Hammett plot for the reaction of a series of substituted arylboronic acids with a given electrophile indicates that electron-withdrawing groups accelerate the reaction, suggesting that transmetalation is not the rate-determining step. Conversely, a negative ρ value would suggest that the nucleophilicity of the boronic acid is crucial in the rate-determining step, implicating transmetalation.

Arylboronic AcidSubstituentElectronic NatureRelative Initial Rate (vs. Phenylboronic Acid)
4-Methoxyphenylboronic acid-OCH₃Electron-donating~2.5
Phenylboronic acid-HNeutral1.0
4-Chlorophenylboronic acid-ClElectron-withdrawing~0.6
4-(Trifluoromethyl)phenylboronic acid-CF₃Strongly Electron-withdrawing~0.3

Table 1: Representative Relative Initial Rates of Suzuki-Miyaura Coupling for Various Arylboronic Acids. These are generalized relative rates and can vary significantly with specific reaction conditions.

Steric Effects: Significant steric hindrance on the arylboronic acid, particularly in the ortho positions, can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.

Charting New Territory: Kinetic Profile of 4-Methylcyclohexen-1-ylboronic Acid

4-Methylcyclohexen-1-ylboronic acid is a cyclic alkenylboronic acid. The carbon atom attached to the boron is sp² hybridized, similar to arylboronic acids. This fundamental similarity suggests that it will participate in the Suzuki-Miyaura coupling through a comparable transmetalation mechanism. However, its unique structural features introduce distinct kinetic properties.

Electronic Profile: The double bond in the cyclohexene ring provides a degree of nucleophilicity to the carbon-boron bond. Compared to a simple alkylboronic acid, the sp² hybridization of the boron-bearing carbon in 4-methylcyclohexen-1-ylboronic acid is expected to lead to a faster rate of transmetalation. However, it lacks the extended π-system of an aromatic ring, which can delocalize charge and influence the nucleophilicity of the ipso-carbon. Therefore, its intrinsic electronic contribution to the transmetalation rate is anticipated to be lower than that of electron-rich arylboronic acids but likely comparable to or slightly faster than electron-neutral arylboronic acids.

Steric Profile: The cyclohexene ring is a bulky, non-planar structure. The methyl group at the 4-position adds to this steric bulk. This steric hindrance can influence the rate of transmetalation by affecting the approach of the boronic acid to the palladium complex. The degree of this steric impediment will be highly dependent on the steric bulk of the palladium catalyst's ligands and the organic halide.

A Head-to-Head Comparison: 4-Methylcyclohexen-1-ylboronic Acid vs. Arylboronic Acids

Feature4-Methylcyclohexen-1-ylboronic AcidArylboronic Acids
Hybridization of C-B bond sp²sp²
Electronic Nature Moderately nucleophilicVariable (electron-rich to electron-poor)
Steric Hindrance Moderate to high (cyclic, substituted)Variable (ortho-substituents increase hindrance)
Expected Relative Rate Comparable to or slightly slower than electron-neutral arylboronic acidsHighly dependent on substituents
Potential Side Reactions Isomerization of the double bond under certain conditionsProtodeboronation, especially for electron-rich or heteroaryl systems

Table 2: A Comparative Overview of Key Kinetic Influencers.

Reactivity_Comparison cluster_aryl Arylboronic Acids Electron-Rich Electron-Rich (e.g., 4-MeO-PhB(OH)2) Reactivity Reactivity Electron-Rich->Reactivity High Electron-Neutral Electron-Neutral (e.g., PhB(OH)2) Electron-Neutral->Reactivity Electron-Poor Electron-Poor (e.g., 4-CF3-PhB(OH)2) Electron-Poor->Reactivity Low 4-Methylcyclohexenyl-B(OH)2 4-Methylcyclohexen-1-ylboronic Acid 4-Methylcyclohexenyl-B(OH)2->Reactivity Moderate

Caption: A conceptual diagram illustrating the relative reactivity trends.

Validating the Comparison: A Protocol for Kinetic Analysis

To empower researchers to conduct their own comparative kinetic studies, we provide the following detailed experimental protocol. This self-validating system ensures the generation of reliable and reproducible data.

Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of a common aryl halide with 4-Methylcyclohexen-1-ylboronic acid and a series of substituted arylboronic acids.

Materials:

  • Aryl Halide: e.g., 4-bromoanisole

  • Boronic Acids: 4-Methylcyclohexen-1-ylboronic acid, Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand

  • Base: e.g., K₂CO₃ or Cs₂CO₃

  • Solvent: e.g., Toluene/Water (10:1) or Dioxane/Water (10:1)

  • Internal Standard: e.g., Dodecane or a compound that does not react under the reaction conditions and is easily quantifiable.

  • Analytical Equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable detector.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide and the internal standard in the chosen organic solvent.

    • Prepare individual stock solutions of each boronic acid in the organic solvent.

    • Prepare a stock solution of the base in water.

    • Prepare a stock solution of the palladium catalyst in the organic solvent.

  • Reaction Setup:

    • In a series of reaction vials equipped with stir bars, add the aryl halide/internal standard stock solution.

    • To each vial, add the respective boronic acid stock solution.

    • Add the aqueous base solution to each vial.

    • Place the vials in a temperature-controlled reaction block or oil bath set to the desired reaction temperature (e.g., 80 °C).

    • Allow the mixtures to equilibrate to the reaction temperature for a few minutes with stirring.

  • Initiation and Monitoring:

    • Initiate each reaction by adding the palladium catalyst stock solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a small amount of a suitable quenching agent (e.g., a mixture of ethyl acetate and water) to stop the reaction.

  • Sample Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each reaction.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time curve.

    • Calculate the relative rates of reaction for each boronic acid compared to a reference (e.g., phenylboronic acid).

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acids, Base, Catalyst, Internal Standard) Reaction_Setup Set up Reaction Vials (Reagents + Solvent) Stock_Solutions->Reaction_Setup Equilibration Equilibrate to Temperature Reaction_Setup->Equilibration Initiation Initiate with Catalyst Equilibration->Initiation Monitoring Take Aliquots at Time Intervals Initiation->Monitoring Quenching Quench Aliquots Monitoring->Quenching GC_HPLC Analyze by GC or HPLC Quenching->GC_HPLC Data_Processing Plot [Product] vs. Time GC_HPLC->Data_Processing Rate_Determination Determine Initial Rates Data_Processing->Rate_Determination

Caption: An experimental workflow for the comparative kinetic analysis of boronic acids.

Conclusion

The kinetic behavior of 4-Methylcyclohexen-1-ylboronic acid in Suzuki-Miyaura cross-coupling presents a valuable alternative to traditional arylboronic acids. While its sp² hybridized carbon-boron bond allows for efficient transmetalation, its unique steric and electronic profile results in a reactivity that is generally expected to be comparable to or slightly lower than that of electron-neutral arylboronic acids. For researchers and drug development professionals, understanding these nuances is paramount for reaction optimization, catalyst selection, and the strategic design of synthetic routes. The provided experimental protocol offers a robust framework for generating precise kinetic data, enabling a deeper understanding and more effective utilization of this and other novel boronic acids in the synthesis of next-generation therapeutics and functional materials.

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457-2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Organoboronates. In Organometallics in Synthesis, 2014 , pp 1-136. [Link]

  • Kudo, N.; Perseghini, M.; Fu, G. C. A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.2006 , 45 (8), 1282-1284. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chem. Sci.2016 , 7 (1), 16-25. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116-2119. [Link]

  • Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki–Miyaura Reaction: A Theoretical Study. Organometallics2006 , 25 (21), 5094-5103. [Link]

  • Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. J. Org. Chem.1998 , 63 (3), 461-470. [Link]

  • Netherton, M. R.; Fu, G. C. Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. Top. Organomet. Chem.2004 , 14, 85-108. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Angew. Chem. Int. Ed.2008 , 47 (26), 4933-4936. [Link]

  • Smith, R. C.; Boddy, C. N. A practical guide to Suzuki-Miyaura cross-coupling reactions. RSC Adv.2018 , 8 (53), 30249-30276. [Link]

  • Lloyd-Jones, G. C. The Hammett equation in Suzuki-Miyaura coupling. Chem. Commun.2010 , 46 (48), 9139-9141. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. J. Am. Chem. Soc.2009 , 131 (20), 6961-6963. [Link]

  • Molander, G. A.; Biolatto, B. Efficient Ligandless Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Org. Lett.2002 , 4 (11), 1867-1870. [Link]

  • Leadbeater, N. E.; Marco, M. Preparation of arylboronic acids and their Suzuki-Miyaura cross-coupling in aqueous solvent under microwave irradiation. Org. Biomol. Chem.2003 , 1 (5), 794-797. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methylcyclohexen-1-ylboronic Acid

For researchers and professionals in the vanguard of scientific discovery and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. 4-Methylcycl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of scientific discovery and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. 4-Methylcyclohexen-1-ylboronic acid, a valuable reagent in organic synthesis, requires exacting handling and disposal protocols due to its inherent hazards. This guide provides a detailed, step-by-step framework for its proper disposal, ensuring the safety of personnel and compliance with environmental regulations.

Understanding the Hazard Profile: Why Caution is Critical

4-Methylcyclohexen-1-ylboronic acid is classified as a hazardous substance, and a thorough understanding of its risks is the first step in safe handling.[1][2]

  • Health Hazards: This compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Direct contact or inhalation of dust particles must be strictly avoided.

  • Chemical Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to potentially dangerous reactions.[1][2]

Due to these hazards, 4-Methylcyclohexen-1-ylboronic acid and any materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, the establishment of a safe working environment is paramount. All handling of 4-Methylcyclohexen-1-ylboronic acid and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes of solutions or accidental contact with solid particles, preventing eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves. Consideration should be given to double-gloving for enhanced protection.[5]Prevents skin contact, which can cause irritation.[1][2]
Body Protection A fully fastened lab coat that covers the arms.[5]Protects the wearer's clothing and skin from contamination.
Footwear Closed-toe shoes.[5]Prevents injury from spills or dropped items.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Methylcyclohexen-1-ylboronic acid is waste segregation and containment.[4][6] Never mix boronic acid waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][7]

This category includes unused or expired 4-Methylcyclohexen-1-ylboronic acid, as well as contaminated consumables.

  • Collection: Carefully place all solid waste, such as contaminated weighing paper, gloves, and absorbent pads from spill cleanups, into a designated, chemically compatible container with a secure lid.[4][8]

  • Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "4-Methylcyclohexen-1-ylboronic acid," and any associated hazard symbols as required by your institution.[4][6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS personnel or a licensed waste disposal contractor.[6]

For solutions containing 4-Methylcyclohexen-1-ylboronic acid:

  • Collection: Pour the liquid waste into a separate, sealable, and chemically compatible container designated for liquid hazardous waste.[4]

  • Labeling: Clearly label the container as "Hazardous Waste," specifying "4-Methylcyclohexen-1-ylboronic acid" and the solvent(s) used, with an approximate concentration if known.[6]

  • Storage: As with solid waste, store the sealed liquid waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[6]

Empty containers of 4-Methylcyclohexen-1-ylboronic acid must be thoroughly decontaminated before they can be considered for non-hazardous disposal.[4]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[4][9] Transfer this rinsate to your designated liquid hazardous waste container.

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area.[4] Once dry, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[4]

Spill Management Protocol

Accidental spills require a prompt and systematic response to mitigate exposure and environmental contamination.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with a chemical absorbent pad or other suitable absorbent material.[5]

  • Cleanup: Once absorbed, carefully collect all contaminated materials and place them in a sealed bag or container for disposal as solid hazardous waste.[5][10]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[5][11] All cleaning materials must also be disposed of as hazardous waste.

  • Evacuation and Alert: Immediately alert personnel in the vicinity and evacuate the area.[11][12]

  • Isolation: Secure the area to prevent unauthorized entry.

  • Emergency Contact: Contact your institution's EHS department or emergency response team immediately.[11] Provide details of the chemical spilled and the approximate quantity.

  • Professional Cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the professional response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methylcyclohexen-1-ylboronic acid and associated waste.

DisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste / Rinsate cluster_container Empty Container Waste Identify Waste Stream (Solid, Liquid, Container) SolidWaste Contaminated Solids or Unused Product Waste->SolidWaste Solid LiquidWaste Solutions or Container Rinsate Waste->LiquidWaste Liquid EmptyContainer Empty Product Container Waste->EmptyContainer Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid StoreSolid Store in Designated Area for Pickup CollectSolid->StoreSolid Pickup Professional Hazardous Waste Disposal StoreSolid->Pickup CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid StoreLiquid Store in Designated Area for Pickup CollectLiquid->StoreLiquid StoreLiquid->Pickup TripleRinse Triple Rinse with Suitable Solvent EmptyContainer->TripleRinse TripleRinse->LiquidWaste Collect Rinsate DryContainer Air Dry and Deface Label TripleRinse->DryContainer RecycleContainer Dispose in Lab Glass/ Plastic Recycling DryContainer->RecycleContainer

Caption: Disposal workflow for 4-Methylcyclohexen-1-ylboronic acid.

Regulatory Compliance and Institutional Policies

It is imperative to recognize that these are general guidelines. Chemical waste disposal is governed by a hierarchy of regulations, including those from federal bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as state and local authorities.[13][14][15]

Always consult your institution's specific EHS guidelines and Chemical Hygiene Plan, as they will provide the definitive procedures for your location.[6][7] Your EHS department is the primary resource for any questions regarding hazardous waste disposal.

References

  • Thermo Fisher Scientific. (2024, February 7). 4-Methylcyclohexene-1-boronic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexen-1-ylboronic acid. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Methylcyclohexen-1-ylboronic acid

This guide provides a comprehensive framework for the safe handling of 4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 4-Methylcyclohexen-1-ylboronic acid (CAS No. 850567-92-9), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond procedural compliance to a deep, mechanistic understanding of why specific precautions are necessary. This document is structured to build that understanding, ensuring that every operational step is a self-validating component of a robust safety system.

Hazard Profile: The Foundation of Your Safety Strategy

Understanding the intrinsic hazards of a chemical is the critical first step in risk mitigation. 4-Methylcyclohexen-1-ylboronic acid is a versatile reagent, but it possesses a distinct hazard profile that dictates our handling procedures. According to its Safety Data Sheet (SDS) and classifications from authoritative bodies, the primary risks are associated with direct contact and inhalation.[1][2]

This chemical is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][3]

  • Causes skin irritation (Skin Irritation, Category 2).[1][2][3]

  • Causes serious eye irritation (Serious Eye Irritation, Category 2).[1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[1][2][3]

These classifications are not merely administrative labels; they are directives for our defense strategy. The irritant nature of the compound necessitates a barrier between the chemical and our bodies, while its potential for respiratory effects demands control over the airborne particulate.

Table 1: GHS Hazard Classification for 4-Methylcyclohexen-1-ylboronic acid
Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]

The Core Defense: Engineering Controls and Personal Protective Equipment

While PPE is essential, it is the final layer of protection. The primary defense should always be robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood All handling of 4-Methylcyclohexen-1-ylboronic acid solid and its solutions must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood's constant airflow contains airborne particulates and vapors, directly mitigating the respiratory irritation hazard.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense The following PPE is mandatory for all procedures involving this compound. The causality behind each selection is rooted in the hazard profile discussed above.

  • Eye and Face Protection : To counter the "serious eye irritation" hazard, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes. When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn over the safety goggles.[4]

  • Hand Protection : To prevent skin irritation, chemically resistant gloves are mandatory.[3] Nitrile or neoprene gloves are appropriate choices.[4] Always inspect gloves for tears or pinholes before use. For extended procedures, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]

  • Body Protection : A professional lab coat that is fully fastened and has full-length sleeves is required to protect against accidental skin contact from spills or dust.[4][5] This coat should be made of a low-permeability material.

  • Respiratory Protection : When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[6] However, if a procedure has the potential to generate significant dust that cannot be contained, or in the event of a spill outside of the fume hood, a NIOSH-approved respirator is necessary.[1] A filtering facepiece respirator (e.g., N95) for particulates is a minimum requirement.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is essential for safety and reproducibility. The following protocols provide a clear, step-by-step guide for operations involving 4-Methylcyclohexen-1-ylboronic acid.

Logical Workflow for Handling Boronic Acids

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood Certification) A->B C 3. Select & Inspect PPE B->C D 4. Don PPE C->D E 5. Handle Chemical in Fume Hood D->E F 6. Segregate Waste at Point of Generation E->F G 7. Decontaminate Work Area & Glassware F->G J Hazardous Waste Disposal (Labelled, Sealed Containers) F->J H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of 4-Methylcyclohexen-1-ylboronic acid.

Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Fasten lab coat completely.

    • Put on chemical safety goggles.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove gloves using a "glove-in-glove" technique.

    • Remove the lab coat by rolling it inside-out, without touching the exterior surface.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[3]

Protocol 2: Waste Management and Disposal

The principle of waste management for boronic acids is strict segregation and clear labeling. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][7]

  • Waste Segregation :

    • Solid Waste : All contaminated solid materials (e.g., gloves, weighing paper, paper towels, spent reagent) must be collected in a designated, sealable container lined with a heavy-duty plastic bag.[4][7]

    • Liquid Waste : Solutions containing 4-Methylcyclohexen-1-ylboronic acid must be collected in a separate, sealable, and compatible container for liquid hazardous waste.[4][7]

    • Never mix boronic acid waste with other waste streams , especially strong acids or oxidizing agents, to prevent unforeseen reactions.[7][8]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Methylcyclohexen-1-ylboronic acid".[4]

  • Container Decontamination :

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

    • The first rinsate must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses may also need to be collected depending on institutional guidelines.

    • Allow the cleaned container to air dry completely in the fume hood.

    • Deface the original label before disposing of the container in the appropriate laboratory glass or plastic recycling stream.[7]

  • Storage and Pickup : Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup.[4]

By integrating this deep understanding of the chemical's properties with meticulous operational procedures, we build a culture of safety that protects researchers and ensures the integrity of our work.

References

  • PubChem. (n.d.). 4-Methylcyclohexen-1-ylboronic acid. National Center for Biotechnology Information. [Link]

  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?. YouTube. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Alfa Aesar. (2024). SAFETY DATA SHEET: 4-Methylcyclohexene-1-boronic acid. [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]

Sources

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